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  • Product: 2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride
  • CAS: 2437650-41-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of 2-[Cyclopropyl(methyl)amino]acetic acid Hydrochloride in Medicinal Chemistry

Executive Summary The incorporation of non-canonical amino acids into therapeutic pipelines has transitioned from a niche structural exploration to a foundational strategy in modern medicinal chemistry. Among these, 2-[c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-canonical amino acids into therapeutic pipelines has transitioned from a niche structural exploration to a foundational strategy in modern medicinal chemistry. Among these, 2-[cyclopropyl(methyl)amino]acetic acid hydrochloride (CAS: 2437650-41-2) serves as a highly specialized, conformationally restricted building block. As an N,N -dialkylated glycine derivative, it is instrumental in the synthesis of cyclic peptoids, constrained peptidomimetics, and advanced PROTAC linkers. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and a self-validating synthetic methodology designed for high-fidelity drug development.

Structural Causality and Pharmacokinetic Impact

The molecular architecture of 2-[cyclopropyl(methyl)amino]acetic acid is defined by the replacement of the primary amine protons of glycine with a methyl group and a cyclopropyl ring. This dual substitution fundamentally alters the molecule's physicochemical identity and its behavior within biological systems.

  • N-Methylation: The addition of the methyl group eliminates a critical hydrogen bond donor. In peptide sequences, this prevents the formation of intramolecular hydrogen bonds, thereby increasing lipophilicity and dramatically enhancing cell membrane permeability. Furthermore, it introduces steric bulk that shields adjacent amide bonds from proteolytic enzymes .

  • Cyclopropyl Ring Incorporation: The cyclopropyl fragment is a privileged motif in drug discovery. Due to the enhanced s -character of its C–C bonds, the ring is highly compact and rigid. The C–H bonds in a cyclopropyl ring are shorter and stronger than those in standard alkanes, which significantly increases the metabolic half-life by resisting Cytochrome P450-mediated oxidative degradation .

PharmImpact Core 2-[Cyclopropyl(methyl)amino] acetic acid Residue N_Methyl N-Methylation Core->N_Methyl Cyclopropyl Cyclopropyl Group Core->Cyclopropyl Permeability Eliminates H-Bond Donors ↑ Cell Permeability N_Methyl->Permeability Proteolysis Steric Hindrance ↑ Proteolytic Stability N_Methyl->Proteolysis Cyclopropyl->Proteolysis Conformation Conformational Restriction ↓ Entropic Penalty Cyclopropyl->Conformation Metabolism C-H Bond Strengthening ↑ Metabolic Half-Life Cyclopropyl->Metabolism

Figure 1. Physicochemical and pharmacokinetic enhancements driven by the structural motifs.

Quantitative Physicochemical Profiling

The isolation of this compound as a hydrochloride salt is a deliberate physicochemical choice. The free base of an N -alkylated amino acid exists as a zwitterion, which is highly hygroscopic and challenging to handle during solid-phase peptide synthesis (SPPS). The hydrochloride salt protonates the tertiary amine, neutralizing the zwitterionic dipole, which ensures long-term crystalline stability, prevents auto-catalytic degradation, and guarantees high aqueous solubility for in vitro assays.

Table 1: Comparative Physicochemical Data
PropertyStandard Glycine2-[Cyclopropyl(methyl)amino]acetic acid HCl
CAS Registry Number 56-40-62437650-41-2
Molecular Formula C₂H₅NO₂C₆H₁₂ClNO₂
Molecular Weight 75.07 g/mol 165.62 g/mol
Topological Polar Surface Area (TPSA) 63.3 Ų40.5 Ų
Hydrogen Bond Donors 31 (Carboxylic OH only)
Hydrogen Bond Acceptors 33
Predicted pKa (Amine) 9.6~8.5
Rotatable Bonds 13

Data synthesized from established chemical inventories and predictive modeling .

Experimental Methodology: A Self-Validating Synthetic Workflow

The synthesis of 2-[cyclopropyl(methyl)amino]acetic acid hydrochloride must circumvent the risks of over-alkylation and the difficulty of isolating water-soluble zwitterions. The following protocol leverages orthogonal protection and thermodynamic driving forces to create a self-validating system where the reaction's physical state dictates its completion.

Phase 1: Nucleophilic Substitution ( N -Alkylation)

Objective: Synthesize the orthogonally protected intermediate, tert-butyl 2-[cyclopropyl(methyl)amino]acetate.

  • Reagent Preparation: Charge a dry, argon-purged flask with N -methylcyclopropanamine (1.0 eq) and anhydrous Acetonitrile (MeCN, 0.5 M).

  • Base Addition: Add Potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: K₂CO₃ is chosen as a heterogeneous, mild inorganic base. Unlike soluble organic bases (e.g., DIPEA), K₂CO₃ minimizes the risk of base-catalyzed hydrolysis of the ester and simplifies downstream purification, as the inorganic salts can be removed via simple filtration.

  • Electrophile Addition: Dropwise add tert-butyl bromoacetate (1.1 eq) at 0 °C, then warm to 60 °C for 12 hours.

    • Causality: Using a tert-butyl ester protects the carboxylate, preventing the formation of complex zwitterionic mixtures and restricting alkylation strictly to the secondary amine. MeCN optimally solvates the nucleophile, accelerating the Sₙ2 transition state.

  • Workup: Filter the suspension to remove K₂CO₃ salts. Concentrate the filtrate in vacuo to yield the intermediate as a crude oil, which is used directly in the next step.

Phase 2: Global Deprotection and Salt Precipitation

Objective: Cleave the ester and isolate the pure hydrochloride salt without aqueous chromatography.

  • Acidic Cleavage: Dissolve the crude intermediate in anhydrous 4M HCl in Dioxane (10.0 eq) at room temperature.

    • Causality & Self-Validation: This step is thermodynamically driven. The anhydrous HCl induces an E1-like cleavage of the tert-butyl group, releasing isobutylene gas. The visible evolution of gas serves as a self-validating, in-situ indicator of reaction progress. Once gas evolution ceases, the deprotection is complete.

  • Precipitation: Stir for 4 hours. As the ester is cleaved, the resulting tertiary amine is simultaneously protonated.

    • Causality: Avoiding aqueous saponification (e.g., LiOH/H₂O) is critical. The free base is a highly water-soluble zwitterion that is notoriously difficult to extract from aqueous layers. By using anhydrous HCl in a moderately polar solvent like dioxane, the highly polar hydrochloride salt directly precipitates out of solution.

  • Isolation: Filter the white crystalline precipitate, wash with cold diethyl ether to remove residual organic impurities, and dry under high vacuum.

SynthesisWorkflow SM1 N-Methylcyclopropanamine Step1 N-Alkylation (K2CO3, MeCN, 60°C) SM1->Step1 SM2 tert-Butyl bromoacetate SM2->Step1 Int1 tert-Butyl 2-[cyclopropyl (methyl)amino]acetate Step1->Int1 Heterogeneous Filtration Step2 Ester Cleavage (4M HCl in Dioxane, RT) Int1->Step2 Product 2-[Cyclopropyl(methyl)amino] acetic acid HCl Step2->Product Isobutylene (g) ↑ Direct Precipitation

Figure 2. Step-by-step synthetic workflow for 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride.

Analytical Characterization Standards

To verify the integrity of the synthesized building block, the following analytical signatures are expected:

  • ¹H NMR (400 MHz, D₂O): The use of D₂O is required due to the high polarity of the HCl salt. Key diagnostic peaks include a sharp singlet at ~2.95 ppm integrating to 3H ( N -CH₃), a singlet at ~4.05 ppm integrating to 2H (α-CH₂), and complex multiplets between 0.90–1.10 ppm integrating to 4H (cyclopropyl CH₂ groups). The absence of a massive singlet at ~1.45 ppm confirms the complete removal of the tert-butyl group.

  • LC-MS (ESI+): Due to the facile ionization of the tertiary amine, the mass spectrum will exhibit a dominant [M+H]+ peak at m/z 130.1. The chloride counterion is not observed in positive ion mode.

Applications in Advanced Modalities

The integration of 2-[cyclopropyl(methyl)amino]acetic acid into drug discovery is primarily driven by the need to overcome the "Rule of 5" limitations in targeted protein degraders (PROTACs) and macrocyclic peptides.

When incorporated into a linker or a peptide backbone, the N -cyclopropyl- N -methylglycine residue forces a localized cis-amide bond conformation. This pre-organization reduces the entropic penalty upon target binding. Furthermore, the masking of the amide nitrogen prevents hydrogen bonding with efflux pumps (e.g., P-glycoprotein), significantly lowering the efflux ratio and enhancing central nervous system (CNS) penetrance or oral bioavailability.

References

  • Simon, R. J., Kania, R. S., Zuckermann, R. N., Huebner, V. D., Jewell, D. A., Banville, S., Ng, S., Wang, L., Rosenberg, S., & Marlowe, C. K. (1992). Peptoids: a modular approach to drug discovery. Proceedings of the National Academy of Sciences of the United States of America, 89(20), 9367–9371. Retrieved from[Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from[Link]

Exploratory

An In-depth Technical Guide to 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride

This whitepaper provides a comprehensive technical overview of 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride (CAS Number: 1094909-72-4), a compound of interest for researchers and professionals in drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This whitepaper provides a comprehensive technical overview of 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride (CAS Number: 1094909-72-4), a compound of interest for researchers and professionals in drug development and medicinal chemistry. This guide delves into its chemical properties, outlines a proposed synthetic pathway, details analytical methodologies, and discusses its potential applications and safety considerations.

Introduction

2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride is a substituted amino acid derivative featuring a unique cyclopropyl moiety. This structural feature is of significant interest in medicinal chemistry as the cyclopropyl group can confer desirable pharmacological properties, such as increased metabolic stability, enhanced potency, and improved selectivity for biological targets. The hydrochloride salt form of the parent compound, 2-[Cyclopropyl(methyl)amino]acetic acid, enhances its aqueous solubility and stability, making it more amenable for use in biological assays and pharmaceutical formulations. While specific applications of this compound are not extensively documented in publicly available literature, its structural similarity to other bioactive molecules suggests its potential as a building block in the synthesis of novel therapeutic agents, particularly in the area of neuroscience.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride are summarized in the table below.

PropertyValueSource
CAS Number 1094909-72-4 (for free acid)[1]
2437650-41-2 (for hydrochloride)[2]
Molecular Formula C₆H₁₁NO₂·HCl
Molecular Weight 165.62 g/mol
IUPAC Name 2-[cyclopropyl(methyl)amino]acetic acid;hydrochloride[2]
Synonyms N-cyclopropyl-N-methylglycine hydrochloride
Appearance Solid (predicted)[3]
XLogP3 -1.9 (for free acid)[4]
InChI Key RXSOJPLSPASWOT-UHFFFAOYSA-N

The structure of 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride is characterized by a central nitrogen atom bonded to a cyclopropyl group, a methyl group, and an acetic acid moiety. The presence of the strained three-membered cyclopropyl ring is a key structural feature.

G cluster_workflow Proposed Synthesis Workflow start N-Methylglycine ethyl ester hydrochloride step1 Step 1: Reductive Amination (Cyclopropanecarboxaldehyde, NaBH(OAc)3) start->step1 intermediate Ethyl 2-[cyclopropyl(methyl)amino]acetate step1->intermediate step2 Step 2: Ester Hydrolysis (LiOH, THF/H2O) intermediate->step2 product_free_acid 2-[Cyclopropyl(methyl)amino]acetic acid step2->product_free_acid step3 Step 3: Salt Formation (HCl in Et2O) product_free_acid->step3 final_product 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride step3->final_product

Caption: Proposed synthetic workflow for 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-[cyclopropyl(methyl)amino]acetate

  • To a stirred solution of N-methylglycine ethyl ester hydrochloride (1 equivalent) and cyclopropanecarboxaldehyde (1.1 equivalents) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents) dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 30 minutes.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-[cyclopropyl(methyl)amino]acetate.

Causality: Reductive amination is a highly efficient and widely used method for the formation of C-N bonds. The use of a mild reducing agent like sodium triacetoxyborohydride is selective for the iminium ion intermediate and tolerant of the ester functionality.

Step 2: Synthesis of 2-[Cyclopropyl(methyl)amino]acetic acid

  • Dissolve ethyl 2-[cyclopropyl(methyl)amino]acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 2-3 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC or LC-MS.

  • Once the starting material is consumed, acidify the reaction mixture to approximately pH 3-4 with 1M hydrochloric acid (HCl).

  • Extract the product into a suitable organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free acid.

Causality: Saponification using a strong base like lithium hydroxide is a standard and effective method for the hydrolysis of esters to their corresponding carboxylic acids. The subsequent acidification protonates the carboxylate to yield the desired product.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the 2-[Cyclopropyl(methyl)amino]acetic acid in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • To this solution, add a solution of hydrogen chloride in diethyl ether (e.g., 2M) dropwise with stirring until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride as a solid. A similar procedure is described for the synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.[5]

Causality: The formation of the hydrochloride salt is achieved by reacting the basic nitrogen of the amino acid with hydrochloric acid. This not only improves aqueous solubility but also often results in a more stable, crystalline solid that is easier to handle and purify.

Analytical Methodologies

To ensure the identity, purity, and quality of 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride, a combination of analytical techniques should be employed.

Purity and Identity Confirmation

A proposed analytical workflow for quality control is presented below.

G cluster_analytical_workflow Analytical Workflow sample 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride Sample hplc HPLC/UPLC (Purity Assessment) sample->hplc ms Mass Spectrometry (MS) (Molecular Weight Confirmation) sample->ms nmr Nuclear Magnetic Resonance (NMR) (Structural Elucidation) sample->nmr ftir Fourier-Transform Infrared (FTIR) (Functional Group Identification) sample->ftir result Verified Compound Identity and Purity hplc->result ms->result nmr->result ftir->result

Caption: Proposed analytical workflow for quality control.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): This is the primary technique for assessing the purity of the compound. A reversed-phase method using a C18 column with a mobile phase gradient of water and acetonitrile containing an additive like formic acid or trifluoroacetic acid would be suitable. Detection can be performed using a UV detector or, for higher sensitivity and selectivity, a mass spectrometer. Chiral LC methods could also be developed to separate enantiomers if applicable.[6][7]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the compound by observing the [M+H]⁺ ion for the free base.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The spectra would show characteristic signals for the cyclopropyl, methyl, and methylene protons and carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the amine salt (N-H stretch).

Proposed HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient, for example, starting with 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Mass Spectrometry (ESI+)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Self-Validation: This method is self-validating as it includes a gradient elution that can separate impurities with a wide range of polarities. The use of a mass spectrometer as a detector provides definitive identification of the main peak and any impurities.

Applications and Biological Context

While specific biological activities of 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride are not extensively reported, its structural motifs are present in various biologically active compounds. The cyclopropyl group is a well-known bioisostere for other functionalities and can introduce conformational rigidity, which can be beneficial for binding to biological targets.

  • Pharmaceutical Development: This compound could serve as a valuable building block or lead compound in drug discovery programs, particularly for targeting the central nervous system. Its amino acid scaffold suggests potential interactions with receptors or transporters that recognize endogenous amino acids or their derivatives. The ethyl-substituted analogue, 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride, has been noted for its potential in the development of treatments for neurological disorders.[8]

  • Medicinal Chemistry Research: The unique structure of this compound makes it an interesting subject for structure-activity relationship (SAR) studies. Modifications of the cyclopropyl, methyl, or carboxylic acid groups could lead to the discovery of novel compounds with specific biological activities.

  • Biochemical Probes: It could be used as a tool compound to investigate the function of specific enzymes or receptors in biochemical pathways.

A related compound, 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid, is a key intermediate in the synthesis of the anti-asthmatic drug Montelukast.[9][10] This highlights the utility of cyclopropyl-containing acetic acid derivatives in the development of successful pharmaceuticals.

Safety and Handling

Based on available data, 2-[Cyclopropyl(methyl)amino]acetic acid and its hydrochloride salt are associated with certain hazards.

GHS Hazard Classifications: [2][4]* Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation. [4]* Acute Toxicity (Oral, Dermal, Inhalation): H302 + H312 + H332 - Harmful if swallowed, in contact with skin or if inhaled. [2] Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [4]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [4]* P302+P352: IF ON SKIN: Wash with plenty of water. [4]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4] It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A full Safety Data Sheet (SDS) should be consulted before handling.

Conclusion

2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride is a compound with significant potential for application in medicinal chemistry and drug discovery. Its unique structural features, particularly the cyclopropyl moiety, make it an attractive scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and analytical methodologies to support further research and development efforts. As with any chemical, proper safety precautions must be observed during its handling and use.

References

  • 2-[cyclopropyl(methyl)amino]acetic acid hydrochloride — Chemical Substance Information. (n.d.).
  • 2-[(cyclopropylmethyl)amino]acetic acid hydrochloride — Chemical Substance Information. (n.d.).
  • Buy 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride | 1423033-47-9 - Smolecule. (2023, August 16).
  • 2-[cyclopropyl(methyl)amino]acetic acid — Chemical Substance Information - NextSDS. (n.d.).
  • Cyclopropyl acetic acid - Sigma-Aldrich. (n.d.).
  • 2-[cyclopropyl(methyl)amino]acetic acid hydrochloride | 2437650-41-2. (n.d.).
  • 2-[Cyclopropyl(methyl)amino]acetic acid | C6H11NO2 | CID 43265135 - PubChem. (n.d.).
  • (R)-Amino-cyclopropyl-acetic acid methyl ester hydrochloride | 138326-69-9 - Sigma-Aldrich. (n.d.).
  • 2-[(cyclopropylmethyl)amino]acetic acid | SCBT - Santa Cruz Biotechnology. (n.d.).
  • How to prepare and apply 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid? - FAQ - Guidechem. (2023, May 22).
  • 2-[(cyclopropylmethyl)amino]acetic acid hydrochloride (C6H11NO2) - PubChemLite. (n.d.).
  • WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents. (n.d.).
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH. (n.d.).
  • Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS - Bioanalysis Zone. (n.d.).
  • ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. (n.d.).
  • CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof - Google Patents. (n.d.).
  • Silica Immobilised Chloro- and Amido-Derivatives of Eremomycine as Chiral Stationary Phases for the Enantioseparation of Amino Acids by Reversed-Phase Liquid Chromatography - MDPI. (2022, December 22).

Sources

Foundational

Comprehensive Structure Elucidation of 2-[Cyclopropyl(methyl)amino]acetic Acid: A Technical Guide

Executive Summary In the rapidly evolving landscape of peptidomimetics, PROTAC linkers, and targeted protein degraders, unnatural amino acids (UAAs) serve as critical structural modulators[1]. 2-[Cyclopropyl(methyl)amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of peptidomimetics, PROTAC linkers, and targeted protein degraders, unnatural amino acids (UAAs) serve as critical structural modulators[1]. 2-[Cyclopropyl(methyl)amino]acetic acid (also known as N-cyclopropyl-N-methylglycine) is a highly specialized UAA. Its tertiary amine and strained cyclopropyl ring impart unique steric bulk and conformational rigidity, which can significantly enhance the proteolytic stability of peptide-based therapeutics.

As a Senior Application Scientist, I approach the structural elucidation of such molecules not as a simple checklist of analytical tests, but as a self-validating system . Every data point must logically interlock with the next. This whitepaper provides an authoritative, step-by-step guide to characterizing this UAA, detailing the causality behind each experimental choice and establishing a rigorously verified analytical matrix.

Chemical Identity & Structural Logic

Before initiating any analytical workflow, one must define the theoretical parameters of the target analyte:

  • IUPAC Name : 2-[Cyclopropyl(methyl)amino]acetic acid

  • Molecular Formula : C₆H₁₁NO₂

  • Monoisotopic Exact Mass : 129.0789 Da

  • Core Structural Features : A central tertiary nitrogen bonded to a methyl group, a cyclopropyl ring, and an α-methylene group adjacent to a carboxylic acid.

Analytical Workflow & Causality

To achieve unambiguous structural elucidation, we employ an orthogonal analytical pipeline. The causality behind this workflow is rooted in the physical properties of the molecule:

  • HRMS is chosen first to validate the exact mass and confirm the atomic composition.

  • NMR Spectroscopy is utilized to map the topological connectivity of the carbon-hydrogen framework.

  • FT-IR is deployed to confirm the solid-state physicochemical form (zwitterionic vs. neutral).

Workflow Start Sample: 2-[Cyclopropyl(methyl)amino]acetic acid HRMS 1. HRMS (ESI+) Determine Exact Mass & Formula Start->HRMS NMR1D 2. 1D NMR (1H, 13C) Identify Functional Groups HRMS->NMR1D NMR2D 3. 2D NMR (COSY, HSQC, HMBC) Map Molecular Connectivity NMR1D->NMR2D FTIR 4. FT-IR Spectroscopy Confirm Zwitterionic State NMR2D->FTIR Structure Final Structure Elucidation FTIR->Structure

Fig 1. Sequential analytical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Mechanistic Rationale: Electrospray Ionization (ESI) is the optimal soft ionization technique for polar amino acids. We specifically select positive ion mode (ESI+) because the basic tertiary amine readily accepts a proton, yielding a robust [M+H]⁺ pseudomolecular ion.

Self-Validating Data: The theoretical exact mass for the [M+H]⁺ ion (C₆H₁₂NO₂⁺) is 130.0868 m/z .

Fragmentation Pathway (MS/MS): Collision-Induced Dissociation (CID) of protonated amino acids follows a highly predictable, thermodynamically driven pathway. The primary mechanism involves the concerted or sequential loss of water (-18 Da) and carbon monoxide (-28 Da)—equivalent to the loss of formic acid (-46 Da)—to yield a highly stable immonium ion [2],[3]. For 2-[Cyclopropyl(methyl)amino]acetic acid, the diagnostic immonium fragment [C₅H₁₀N]⁺ appears at 84.0813 m/z . Observing this specific fragment is causal proof of the N-alkylated α-amino core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive topological map of the molecule. Solvent Selection Causality: Because this molecule exists primarily as a highly polar zwitterion, D₂O is chosen as the solvent over CDCl₃. Chemical shifts are referenced to an internal standard like DSS (0.00 ppm).

1D NMR Signatures
  • The Cyclopropyl Ring: The ring strain and diamagnetic anisotropy of the cyclopropyl group heavily shield its methylene protons, pushing them unusually upfield (0.4–0.8 ppm)[4],[5]. The methine proton (CH) is slightly more deshielded (~2.2 ppm) due to the electron-withdrawing nature of the adjacent nitrogen.

  • The N-Methyl Group: Appears as a sharp, distinct singlet integrating to 3H around 2.85 ppm, which is highly characteristic of N-methylglycine derivatives[6],[7].

2D NMR Connectivity (HMBC)

To definitively prove that the cyclopropyl group, the methyl group, and the acetic acid moiety are all attached to the same nitrogen atom, we rely on Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects 2-bond and 3-bond carbon-proton couplings. By observing the cross-peaks between the N-methyl protons and the cyclopropyl methine carbon, we triangulate the tertiary amine core.

HMBC NMe N-CH3 (1H: 2.85) AlphaC α-CH2 (13C: 58.4) NMe->AlphaC 3-bond HMBC CycloCH_C Cyclo-CH (13C: 38.2) NMe->CycloCH_C 3-bond HMBC AlphaCH2 α-CH2 (1H: 3.52) Carbonyl C=O (13C: 173.5) AlphaCH2->Carbonyl 2-bond HMBC NMeC N-CH3 (13C: 41.0) AlphaCH2->NMeC 3-bond HMBC AlphaCH2->CycloCH_C 3-bond HMBC CycloCH Cyclo-CH (1H: 2.25) CycloCH->AlphaC 3-bond HMBC CycloCH->NMeC 3-bond HMBC

Fig 2. Key HMBC correlations triangulating the tertiary amine connectivity.

Summarized NMR Data

The table below consolidates the self-validating quantitative NMR data. The integration of protons (11H total) and the distinct carbon environments (6C total) perfectly match the HRMS-derived molecular formula.

Table 1: Quantitative 1H and 13C NMR Assignments (in D₂O, 400/100 MHz)

Position¹H Shift (ppm)Multiplicity (J in Hz)Integration¹³C Shift (ppm)Carbon Type
Cyclopropyl CH₂0.55 - 0.65multiplet4H6.5CH₂
Cyclopropyl CH2.25multiplet1H38.2CH
N-CH₃2.85singlet3H41.0CH₃
α-CH₂3.52singlet2H58.4CH₂
Carbonyl (C=O)---173.5Quaternary (C)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mechanistic Rationale: While NMR and MS prove connectivity and mass, IR proves the solid-state ionization. Amino acids can exist as neutral molecules or zwitterions. Observation: The absence of a sharp neutral carboxylic acid C=O stretch at 1700–1730 cm⁻¹ and the presence of a strong asymmetric carboxylate (COO⁻) stretch at ~1590 cm⁻¹, coupled with a broad N-H⁺ stretch at 2500–3000 cm⁻¹, confirms the zwitterionic structure in the solid state.

Step-by-Step Experimental Protocols

Protocol A: LC-HRMS Analysis
  • Sample Preparation : Dissolve 1.0 mg of 2-[Cyclopropyl(methyl)amino]acetic acid in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid to ensure protonation.

  • Chromatography : Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry : Operate the high-resolution mass spectrometer (Q-TOF or Orbitrap) in ESI positive mode. Set capillary voltage to 3.0 kV and source temperature to 300°C.

  • Data Acquisition : Acquire full scan MS from m/z 50–500. For MS/MS fragmentation, isolate the[M+H]⁺ precursor (m/z 130.08) and apply a normalized collision energy (NCE) of 25–30 eV to generate the diagnostic immonium ion.

Protocol B: NMR Data Acquisition
  • Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of D₂O (99.9% D). Add 1 µL of DSS as an internal chemical shift reference (0.00 ppm). Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR : Acquire on a 400 MHz (or higher) spectrometer. Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 16 scans.

  • ¹³C NMR : Acquire with proton decoupling (WALTZ-16). Set the relaxation delay to 3.0 seconds to ensure quantitative integration of the quaternary carbonyl carbon. Acquire 1024 scans.

  • 2D HMBC : Optimize the long-range coupling delay for J = 8 Hz (approx. 62.5 ms). Acquire 256 t1 increments with 16 scans per increment to ensure high-resolution cross-peaks.

Conclusion

The structural elucidation of 2-[Cyclopropyl(methyl)amino]acetic acid demands a synergistic, self-validating approach. HRMS establishes the foundational molecular formula and confirms the N-alkylated core via immonium ion fragmentation. NMR provides the definitive topological map, uniquely leveraging the shielded nature of the cyclopropyl ring and HMBC correlations to validate the tertiary amine connectivity. FT-IR completes the profile by confirming the zwitterionic physicochemical state. Together, this analytical matrix ensures absolute confidence in the structural integrity of this critical unnatural amino acid.

References

  • Piraud, M., et al. "ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode." Rapid Communications in Mass Spectrometry. URL: [Link]

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. "Nuclear magnetic resonance spectra of cyclopropyl derivatives." The Journal of Organic Chemistry. URL: [Link]

  • "Comprehensive Solid-State NMR Analysis Reveals the Effects of N-Methylation on the Molecular Dynamics of Glycine." The Journal of Physical Chemistry B. URL: [Link]

  • "Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery." National Institutes of Health (PMC). URL: [Link]

Sources

Exploratory

2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride molecular weight

An In-depth Technical Guide to 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride Abstract This technical guide provides a comprehensive overview of 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride (CAS No: 24376...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride (CAS No: 2437650-41-2), a substituted amino acid derivative of significant interest in medicinal chemistry and drug discovery. The document details the compound's fundamental physicochemical properties, outlines a representative synthetic pathway, and presents robust, step-by-step protocols for its analytical characterization using modern chromatographic and spectroscopic techniques. By explaining the rationale behind experimental choices, this guide serves as a practical resource for researchers engaged in the synthesis, analysis, and application of novel small molecule entities. The strategic importance of the cyclopropyl moiety in modulating pharmacokinetic and pharmacodynamic properties is also discussed, providing context for its application in drug development programs.

Introduction: The Significance of the Cyclopropyl Moiety

In the landscape of modern drug discovery, the strategic incorporation of small, conformationally constrained structural motifs is a cornerstone of lead optimization. Among these, the cyclopropyl group has emerged as a "versatile player" capable of conferring a multitude of advantageous properties upon a parent molecule.[1] Its unique electronic and steric features, including enhanced π-character in its C-C bonds and a rigid, three-dimensional structure, can profoundly influence a compound's biological profile.[1]

The cyclopropyl ring often enhances metabolic stability by protecting adjacent positions from enzymatic degradation, improves membrane permeability, and can increase binding potency by locking the molecule into a more favorable conformation for receptor interaction.[1] 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride is an N-substituted glycine derivative that incorporates this valuable fragment. As a building block, it offers a platform for introducing the cyclopropylmethylamino scaffold into more complex molecules, making it a compound of interest for pharmaceutical and chemical research.[2][3] This guide provides the core technical information required for its effective use and characterization in a research setting.

Physicochemical and Structural Properties

The fundamental identity and characteristics of 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride are summarized below. As a hydrochloride salt, the compound exhibits enhanced aqueous solubility and stability compared to its free base form, which is advantageous for biological assays and formulation studies.[2]

PropertyValueSource(s)
Molecular Weight 165.62 g/mol [4]
Molecular Formula C₆H₁₂ClNO₂[4]
CAS Number 2437650-41-2[5]
IUPAC Name 2-[cyclopropyl(methyl)amino]acetic acid;hydrochlorideN/A
Synonyms N-cyclopropyl-N-methylglycine hydrochloride
InChI Key RXSOJPLSPASWOT-UHFFFAOYSA-N
Free Base Form (CAS) 1094909-72-4[5]
Free Base MW 129.16 g/mol [6][7]

Representative Synthesis and Purification Workflow

The synthesis of N-substituted amino acids like 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride can be achieved through various established organic chemistry routes. A common and efficient approach is reductive amination, followed by alkylation and salt formation. This multi-step process is designed to build the target molecule sequentially, with purification at key stages to ensure high final purity.

The workflow diagram below illustrates a plausible synthetic pathway. The choice of a borohydride-based reducing agent in the first step is critical; it is selective for the imine intermediate, preventing over-reduction of other functional groups. The subsequent alkylation with an ethyl haloacetate is a standard method for building the glycine backbone. Final saponification followed by acidification with HCl not only yields the desired carboxylic acid but also forms the stable hydrochloride salt.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis & Salt Formation A Cyclopropanecarboxaldehyde C N-cyclopropylmethanimine (in situ) A->C Formation of Imine B Methylamine (aq) B->C E Cyclopropyl(methyl)amine C->E Reduction D Sodium Triacetoxyborohydride D->E H Ethyl 2-[cyclopropyl(methyl)amino]acetate E->H F Ethyl Bromoacetate F->H G Potassium Carbonate G->H Base K 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride H->K 1. Saponification 2. Acidification I Sodium Hydroxide I->K J Hydrochloric Acid J->K

Caption: Proposed synthetic workflow for the target compound.

Purification Protocol

Principle: Following the final acidification step, the product is typically isolated from the aqueous reaction mixture. Recrystallization is the preferred method for purification, leveraging the differential solubility of the target compound and impurities in a given solvent system.

Methodology:

  • Concentration: The final aqueous reaction mixture is concentrated under reduced pressure to remove the bulk of the water and any volatile organic solvents.

  • Solvent Selection: An isopropanol/diethyl ether solvent system is chosen. The target salt is soluble in hot isopropanol but poorly soluble upon cooling, while many inorganic salts and non-polar impurities have different solubility profiles.

  • Dissolution: The crude solid is dissolved in a minimal amount of hot isopropanol (~70-80°C).

  • Crystallization: The solution is allowed to cool slowly to room temperature. Diethyl ether is then added portion-wise as an anti-solvent to induce further precipitation of the pure product.

  • Isolation: The resulting crystalline solid is collected by vacuum filtration, washed with a small volume of cold diethyl ether to remove residual soluble impurities, and dried under vacuum to yield the final, purified product.

Analytical Characterization

To ensure the identity, purity, and structural integrity of 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride, a suite of analytical techniques must be employed. The following protocols are designed as self-validating systems for comprehensive characterization.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: Due to the polar nature of the analyte and its lack of a strong UV chromophore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice.[8] HILIC provides excellent retention for polar compounds that are poorly retained in traditional reversed-phase chromatography. Detection can be achieved via a Universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or by monitoring the weak end-absorption in the low UV range (e.g., 200-210 nm).

Experimental Protocol:

  • System: UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and CAD.

  • Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.

  • Gradient Program:

    • 0.0 min: 1.0% B

    • 5.0 min: 30.0% B

    • 5.1 min: 95.0% B

    • 6.0 min: 95.0% B

    • 6.1 min: 1.0% B

    • 8.0 min: 1.0% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 70:30 Acetonitrile:Water to prepare a 1 mg/mL stock solution.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Identity Confirmation by Mass Spectrometry (MS)

Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The analysis is performed in positive ion mode, where the molecule is expected to be protonated, yielding a pseudomolecular ion [M+H]⁺ corresponding to the free base.

Experimental Protocol:

  • System: A liquid chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • Ionization Mode: ESI, Positive.

  • Mass Range: m/z 50 - 500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Sample Introduction: Direct infusion of the 1 mg/mL sample (diluted 100-fold in methanol) at 10 µL/min, or via the HPLC method described in 4.1.

  • Expected Result: A prominent peak at m/z 130.09 , corresponding to the exact mass of the protonated free base [C₆H₁₁NO₂ + H]⁺.

Structural Elucidation by NMR Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide definitive structural confirmation by mapping the chemical environment of each hydrogen and carbon atom in the molecule.

Experimental Protocol:

  • Solvent: Deuterium oxide (D₂O), as the hydrochloride salt is water-soluble.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Analysis (Predicted):

    • ~3.7 ppm (s, 2H): Methylene protons (-CH₂-) of the acetate group.

    • ~2.8 ppm (s, 3H): Methyl protons (-NCH₃).

    • ~2.5 ppm (m, 1H): Cyclopropyl methine proton (-CH-).

    • ~0.8-1.2 ppm (m, 4H): Methylene protons of the cyclopropyl ring (-CH₂CH₂-).

  • ¹³C NMR Analysis (Predicted):

    • ~175 ppm: Carboxyl carbon (-COOH).

    • ~60 ppm: Methylene carbon (-CH₂COOH).

    • ~45 ppm: Methyl carbon (-NCH₃).

    • ~40 ppm: Cyclopropyl methine carbon (-CH-).

    • ~5-10 ppm: Cyclopropyl methylene carbons (-CH₂CH₂-).

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring user safety.

  • Safety Precautions: Based on available data, the compound should be handled with care. It is classified as causing skin and serious eye irritation.[5][6] It may also cause respiratory irritation and is considered harmful if swallowed, in contact with skin, or if inhaled.[5][6] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Long-term storage at 2-8°C is recommended to prevent degradation.

Applications in Drug Discovery and Development

The inclusion of the N-cyclopropylmethyl group makes this compound a valuable building block for synthesizing drug candidates with potentially enhanced pharmacological profiles. The cyclopropyl ring can impart several beneficial effects, as illustrated in the diagram below.

G center_node Cyclopropyl Moiety in Drug Candidates A Increased Metabolic Stability (Blocks P450 Oxidation) center_node->A B Enhanced Potency (Conformational Rigidity) center_node->B C Improved Membrane Permeability (Increased Lipophilicity) center_node->C D Reduced Off-Target Effects center_node->D E Altered pKa (Reduced P-gp Efflux) center_node->E

Caption: Key benefits of the cyclopropyl group in drug design.

By using 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride as a starting material, medicinal chemists can:

  • Develop Novel Therapeutics: Potentially for neurological disorders, where related structures have shown promise.[2]

  • Optimize Lead Compounds: Introduce the cyclopropyl group to improve the drug-like properties of existing molecules, such as increasing metabolic half-life or enhancing central nervous system (CNS) penetration.[1]

  • Create Peptide Mimetics: The constrained nature of the cyclopropyl group can be used to mimic peptide turns, potentially leading to more stable and orally available peptide-based drugs.[1][9]

Conclusion

2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride is more than a simple chemical entity; it is an enabling tool for modern drug discovery. Its molecular weight of 165.62 g/mol and well-defined structure provide a solid foundation for its use in synthesis and research. This guide has provided a framework for its synthesis, purification, and comprehensive analytical characterization, empowering researchers to utilize this valuable building block with confidence. The strategic application of molecules containing the cyclopropyl fragment continues to be a fruitful area of investigation, promising to deliver safer and more effective medicines.

References

  • 2-[cyclopropyl(methyl)
  • 2-[(cyclopropylmethyl)
  • Buy 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride | 1423033-47-9. Smolecule.
  • 2-[cyclopropyl(methyl)amino]acetic acid hydrochloride | 2437650-41-2. Sigma-Aldrich.
  • 2-[(cyclopropylmethyl)amino]acetic acid hydrochloride | 1803587-66-7. Sigma-Aldrich.
  • (2S)-2-amino-2-(1-methylcyclopropyl)acetic acid hydrochloride. PubChem.
  • 2-[Cyclopropyl(methyl)amino]acetic acid | C6H11NO2. PubChem.
  • Analytical Methods.
  • 2-[(cyclopropylmethyl)amino]acetic acid. Santa Cruz Biotechnology.
  • T. T. T. Nguyen, S. K. Lee, J. H. Park, et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • Cannon, G. W., Ellis, R. C., & Leal, J. R. Ketone, cyclopropyl methyl. Organic Syntheses.
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent.
  • D. S. H. Wahab, P. K. Das, & I. W. Welsford (2019). HILIC to the Rescue: Pharmaceutical Development Case Examples.
  • Yoshida, H., & Nohta, H. (2009). Analytical Studies on the Development of High-Performance Liquid Chromatographic Methods with Fluorescence or Chemiluminescence Detections and Their Practical Applications to Clinical and Environmental Analyses. Analytical Sciences.
  • de la Torre, B. G., & Albericio, F. (2022). Using the Cyclotide Scaffold for Targeting Biomolecular Interactions in Drug Development. Pharmaceuticals.
  • Building blocks | Bioactive small molecules. ChemScene.
  • 2-[(cyclopropylmethyl)amino]acetic acid hydrochloride (C6H11NO2). PubChemLite.
  • United States Patent. (2006).
  • Process for the preparation of cyclopropylmethyl alkyl amines. (1974).

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Foundational

Thermodynamic Solubility Profiling of 2-[Cyclopropyl(methyl)amino]acetic Acid in Organic Solvents: Mechanistic Insights and Empirical Methodologies

Executive Summary The rational design of synthetic routes and pharmaceutical formulations relies heavily on accurate physicochemical profiling. 2-[Cyclopropyl(methyl)amino]acetic acid (also known as N-cyclopropyl-N-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of synthetic routes and pharmaceutical formulations relies heavily on accurate physicochemical profiling. 2-[Cyclopropyl(methyl)amino]acetic acid (also known as N-cyclopropyl-N-methylglycine) is a highly specialized, non-natural amino acid derivative utilized as a building block in peptidomimetics and active pharmaceutical ingredients (APIs). Because of its dual functional groups, its solubility behavior in organic solvents deviates significantly from simple lipophilic or hydrophilic models. This technical guide provides an in-depth mechanistic analysis of its solvation thermodynamics and outlines a self-validating, high-throughput empirical protocol for determining its solubility profile.

Physicochemical Profiling & Structural Analysis

To predict the solubility of 2-[Cyclopropyl(methyl)amino]acetic acid, we must first deconstruct its molecular architecture.

  • Chemical Identifiers: CAS 1094909-72-4 (Free base) [1]

  • Molecular Weight: 129.16 g/mol [1]

  • Structural Features: The molecule features a secondary/tertiary amine nitrogen (due to N-methylation and cyclopropyl attachment) and a terminal carboxylic acid.

The Zwitterionic Conundrum

In its solid state and in neutral aqueous environments, this compound exists predominantly as a zwitterion . The carboxylic acid protonates the adjacent amine, resulting in a positively charged ammonium center and a negatively charged carboxylate. This ionic character creates a highly stable crystal lattice driven by strong intermolecular electrostatic interactions. To dissolve this compound in an organic solvent, the solvent must provide sufficient solvation energy to overcome this immense lattice energy.

Note: For applications requiring enhanced solubility in polar media, the compound is frequently utilized as a hydrochloride salt (CAS 2437650-41-2) [2], which disrupts the zwitterionic lattice and lowers the energetic barrier to solvation.

Mechanistic Insights: Solvent-Solute Interactions

The solubility of 2-[Cyclopropyl(methyl)amino]acetic acid in organic solvents is dictated by the solvent's hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) capacities, as well as its dielectric constant.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess both HBD and HBA capabilities. They can effectively solvate the zwitterion by donating hydrogen bonds to the carboxylate anion and accepting hydrogen bonds from the protonated amine. The presence of the cyclopropyl and methyl groups adds a slight lipophilic bulk, which actually enhances its solubility in short-chain alcohols compared to unsubstituted glycine by increasing favorable Van der Waals interactions with the solvent's aliphatic backbone.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Ethyl Acetate): While these solvents have high dielectric constants and act as HBAs, they lack the HBD capacity required to solvate the carboxylate anion. Consequently, they cannot overcome the crystal lattice energy, resulting in poor solubility.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Lacking both HBD/HBA capacity and a sufficient dielectric constant, non-polar solvents cannot interact with the charged centers of the zwitterion. The compound is practically insoluble in these media.

Predictive Solubility Matrix

Based on the thermodynamic principles outlined above, the following table summarizes the predicted quantitative solubility ranges for the free base form of 2-[Cyclopropyl(methyl)amino]acetic acid at 25°C.

Solvent ClassRepresentative SolventDielectric Constant (ε)Predicted Solubility Range (mg/mL)Mechanistic Rationale
Polar Protic Methanol32.710.0 - 50.0 (High)Dual HBD/HBA capacity effectively solvates both zwitterionic charges.
Polar Protic Isopropanol19.91.0 - 10.0 (Moderate)Lower dielectric constant than methanol; steric bulk hinders optimal solvation.
Polar Aprotic Acetonitrile37.5< 1.0 (Low)High polarity but lacks HBD capacity to stabilize the carboxylate anion.
Polar Aprotic Ethyl Acetate6.0< 0.1 (Very Low)Insufficient polarity and HBD capacity to overcome crystal lattice energy.
Non-Polar Heptane1.9Practically InsolubleComplete inability to interact with ionic centers; high lattice energy dominates.

Empirical Protocol: Thermodynamic Solubility Determination

While predictive models are useful, empirical validation is mandatory for regulatory submissions and process scale-up. Kinetic solubility assays (often starting from a DMSO stock) fail to account for the crystal lattice energy of the solid state. Therefore, the Shake-Flask Method remains the "gold standard" for determining true thermodynamic equilibrium [3].

For elevated temperatures or highly volatile solvents, specialized pressurized-synthetic methodologies may be required to prevent solvent evaporation and ensure data integrity [4], but standard ambient profiling follows the protocol below.

Step-by-Step Methodology: The Self-Validating Shake-Flask Protocol
  • Preparation of Solid Excess: Accurately weigh an excess amount of 2-[Cyclopropyl(methyl)amino]acetic acid (e.g., 50 mg) into a series of 2 mL glass HPLC vials.

  • Solvent Addition: Add 1.0 mL of the target organic solvent to each vial. Ensure the solvent is HPLC-grade and anhydrous to prevent water-induced solubility artifacts.

  • Thermodynamic Equilibration: Seal the vials tightly and place them in an orbital shaker incubator set to exactly 25.0°C (±0.1°C). Agitate at 300 RPM.

  • Self-Validating Sampling (Crucial Step): To prove that the system has reached thermodynamic equilibrium rather than a metastable kinetic state, sampling must occur at two distinct time points: 24 hours and 48 hours .

  • Phase Separation: At each time point, remove the vials and centrifuge at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid. Carefully extract a 100 µL aliquot of the clear supernatant.

  • Dilution & Quantification: Dilute the aliquot with a compatible mobile phase to prevent precipitation upon injection. Quantify the concentration using a validated HPLC-UV or LC-MS method against a known calibration curve.

  • Data Acceptance Criteria: Compare the calculated concentrations at 24h and 48h. If the variance is < 5% , thermodynamic equilibrium is confirmed. If > 5%, extend the equilibration time to 72 hours.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating thermodynamic solubility screening process.

SolubilityWorkflow Start 2-[Cyclopropyl(methyl)amino]acetic acid (Solid State API) Solvents Solvent Selection Protic, Aprotic, Non-polar Start->Solvents ShakeFlask Shake-Flask Equilibration 25°C, 300 RPM Agitation Solvents->ShakeFlask Separation Phase Separation Centrifugation (10,000 RPM) ShakeFlask->Separation 24h & 48h Analysis HPLC-UV/LC-MS Quantification Isocratic/Gradient Elution Separation->Analysis Validation Equilibrium Validation Compare 24h vs 48h Aliquots Analysis->Validation Validation->ShakeFlask Variance > 5% (Extend Time) Data Final Thermodynamic Solubility Profile Validation->Data Variance < 5%

Figure 1: Self-validating thermodynamic solubility screening workflow for APIs.

References

  • 2-[Cyclopropyl(methyl)
  • 2-[cyclopropyl(methyl)
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc
  • Pressurized-Synthetic Methodology for Solubility Determination at Elevated Temperatures with Application to Paracetamol in Pure Solvents Journal of Chemical & Engineering Data, ACS Public
Exploratory

Unlocking the Pharmacological Potential of Cyclopropylamine Derivatives: A Technical Guide to Mechanism-Based Inhibition and Epigenetic Targeting

Executive Summary Cyclopropylamine (CPA) derivatives represent a uniquely privileged class of pharmacophores in modern medicinal chemistry. Originally recognized in the mid-20th century for their role in monoamine oxidas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclopropylamine (CPA) derivatives represent a uniquely privileged class of pharmacophores in modern medicinal chemistry. Originally recognized in the mid-20th century for their role in monoamine oxidase (MAO) inhibition, CPAs have recently experienced a profound renaissance as potent, mechanism-based irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A). As a Senior Application Scientist, I have observed that the successful deployment of these molecules in drug development relies on a deep understanding of their unique radical-based reaction kinetics and structural biology. This whitepaper elucidates the causality behind their biological activity, details the structure-activity relationships (SAR) driving modern clinical candidates, and provides a self-validating experimental framework for evaluating novel CPA derivatives.

Mechanistic Foundations: The Causality of the Cyclopropylamine Warhead

The biological activity of CPA derivatives is not driven by simple non-covalent lock-and-key binding; rather, it is dictated by the inherent strain of the three-membered cyclopropyl ring and its susceptibility to single-electron transfer (SET).

Both MAO and LSD1 are flavin adenine dinucleotide (FAD)-dependent amine oxidases. When a CPA derivative enters the catalytic pocket, the nitrogen lone pair undergoes SET to the oxidized FAD cofactor. This electron transfer destabilizes the highly strained cyclopropyl ring, triggering a rapid homolytic ring-opening event. The causality of this reaction is critical: the ring-opening generates a highly reactive carbon-centered radical that immediately attacks the FAD cofactor (typically at the N5 or C4a position), forming a permanent covalent adduct 1. This irreversible inactivation effectively neutralizes the enzyme, preventing the demethylation of histone H3 lysine 4 (H3K4me1/2), thereby restoring the expression of genes suppressed in various malignancies 2.

Mechanism CPA Cyclopropylamine FAD FAD Cofactor CPA->FAD SET & Ring Opening Adduct Covalent Adduct FAD->Adduct Radical Attack LSD1 LSD1 Inactivation Adduct->LSD1 Irreversible H3K4 H3K4me2 Accumulation LSD1->H3K4 Epigenetic Shift Diff Cell Differentiation H3K4->Diff Gene Activation

Mechanism of LSD1 inactivation by cyclopropylamines and downstream epigenetic effects.

Target Evolution & Structure-Activity Relationships (SAR)

The structural homology between MAO and LSD1 initially posed a significant selectivity challenge. Tranylcypromine (TCP), an FDA-approved MAO inhibitor for depression, exhibits weak off-target activity against LSD1 3. However, crystallographic studies revealed that the catalytic cavity of LSD1 is significantly larger than that of MAO-A/B.

By appending bulky substituents to the phenyl ring or the amine group of the TCP scaffold (e.g., styrenylcyclopropylamines), medicinal chemists successfully engineered compounds that sterically clash within the MAO pocket but fit perfectly into the spacious LSD1 active site 4. This rational design shifted the biological activity from non-selective neurological agents to highly targeted epigenetic anticancer therapeutics.

Quantitative SAR Summary of Key CPA Derivatives
CompoundPrimary TargetTarget IC50 (nM)Off-Target MAO-A IC50 (nM)Clinical Status / Indication
Tranylcypromine (TCP) MAO-A/B & LSD120,700 (LSD1)2,300Approved (Depression) / Trials (Cancer)
ORY-1001 (Iadademstat) LSD1< 1> 100,000Phase II (AML, SCLC)
GSK2879552 LSD1< 5> 10,000Phase I/II (SCLC, AML)
Bomedemstat (IMG-7289) LSD1< 10> 10,000Phase II (Myeloproliferative neoplasms)

(Data synthesized from clinical trial reports and biochemical profiling 5)

Experimental Workflow: Self-Validating Biochemical Validation

To accurately assess the biological activity of novel CPA derivatives, researchers must utilize assays that account for the time-dependent, irreversible nature of these inhibitors. Standard equilibrium binding assays will yield false negatives. Below is a self-validating protocol for the LSD1 Enzyme Inhibition Assay, designed to ensure rigorous scientific integrity.

Step-by-Step Methodology: Time-Dependent LSD1 Inhibition Assay

Rationale & Causality: Because CPAs are mechanism-based inactivators, they require a temporal window to undergo SET and form the covalent FAD adduct before substrate competition is introduced. Omitting the pre-incubation step will drastically underestimate the compound's potency.

  • Reagent Preparation: Reconstitute human recombinant LSD1/CoREST complex in 50 mM TRIS-HCl (pH 8.0) containing 0.05 mg/mL BSA. Causality: This specific buffer maintains the physiological conformation of the enzyme and prevents non-specific binding to the microplate walls 1.

  • Inhibitor Pre-incubation (Critical Step): Dispense the CPA derivatives (in a 10-point dose-response titration) into a 96-well half-area white plate. Add the LSD1/CoREST complex and incubate at room temperature for exactly 30 minutes.

  • Substrate Addition: Initiate the enzymatic reaction by adding a synthetic mono-methylated H3-K4 peptide (21 amino acids) to a final concentration of 5 µM.

  • Fluorescence Detection: Add a peroxidase-coupled detection mixture (e.g., Amplex Red and Horseradish Peroxidase). As LSD1 demethylates the substrate, it produces H2O2 as a byproduct, which reacts with Amplex Red to emit fluorescence (Ex/Em = 530/590 nm).

  • Self-Validation System (Internal Controls):

    • Positive Control: Include a well with 1 µM ORY-1001 to confirm the enzyme is fully inhibitable.

    • Negative Control: Include a vehicle-only (DMSO) well to establish the 100% activity baseline.

    • Orthogonal Validation: Compounds exhibiting an IC50 < 100 nM must be advanced to a cellular target engagement assay (e.g., Western blot quantifying bulk H3K4me2 accumulation in THP-1 cells) to prove that biochemical inhibition translates across the cell membrane.

Protocol Prep Enzyme Prep (LSD1/CoREST) PreInc Inhibitor Pre-incubation Prep->PreInc Sub Substrate Addition PreInc->Sub Read Fluorescence Readout Sub->Read Val Data Validation Read->Val

Self-validating biochemical workflow for evaluating mechanism-based LSD1 inhibitors.

Clinical Translation & Future Perspectives

The rational optimization of cyclopropylamine derivatives has successfully transitioned these molecules from the bench to the bedside. Currently, advanced CPA-based LSD1 inhibitors like ORY-1001 and Bomedemstat are undergoing rigorous clinical trials, demonstrating profound efficacy in acute myeloid leukemia (AML) and small cell lung cancer (SCLC) 5. Furthermore, emerging paradigms suggest that combining CPA-based LSD1 inhibitors with retinoic acid (RA) or immune checkpoint inhibitors can synergistically overcome differentiation blocks in solid tumors 2.

For drug development professionals, the cyclopropylamine pharmacophore remains a masterclass in exploiting enzyme reaction mechanisms. By respecting the strict kinetic requirements of mechanism-based inhibition and employing rigorous, self-validating assay architectures, researchers can continue to unlock the vast therapeutic potential of this chemical space.

References

  • Mai, A., et al. "Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: A novel class of irreversible inhibitors of histone demethylase KDM1A." European Journal of Medicinal Chemistry 86 (2014): 352-363.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjQts2YoZEAIljMYulIk4iTpBkOZFek7VgJYzg2ecamBexf8n1htGvJZSNDRgz5Tm8lTfNW8AxC5Kl1_FEQRz1qKy2Zt74oKKp98ce1vB9nWjCsWz3PAEesW8skILKkS1Exb2UkGp9anRpLJSJGFEqPxc6PK8J7v4xm4HPn1AJ2VS5SVoH-hnyPjFpvthV0dUy65i_Y1c3rPyMeE9jpw==]
  • Cappa, A., et al. "LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials." Frontiers in Pharmacology (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_R3euyUjfvcO_Zr3qd2QI0P63FJQJNY62OiHgNOkFi3Tqw4CTMEXd4Tzx3s2vnkx0mnJKFLGU8j9SV8AYnpT62bU7tECo3L1PXYRyI6wHVM-ifALlqBWjSIrEHca9tpHuXeuc_0UjMPuqFG4=]
  • Vianello, P., et al. "Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors." Journal of Medicinal Chemistry (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI0Ju7MKsf5bE6GFVUlfVJcqPW_zkuaKilGjPXc2zAeO1svT7KdbSwRZI8GlO6B-Yr2Vnw60SBtuP-Q0UyUQVU8oSYptkboEd7kqH6fQWc5GIOPFyFKnGNYCJwx62J4SKIMdTcAc3Tuw7Q5RU=]
  • Petzer, J.P., et al. "Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024)." MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGd5l2SAp042n3qhJIiiHwxyXi9UEQVV1RKTSF93gO62e_dzUO1YYPu5R7QuVxNhOjDaCdaFzJ94pbEHFMsoRTaHZLrJ4Azt58Is5DjA9jlzB14as3XK1IjQicjobvfJVyMg==]
  • Fang, Y., et al. "LSD1/KDM1A inhibitors in clinical trials: advances and prospects." Journal of Hematology & Oncology (PMC - NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgx9gKZ2vPv67d-IWXfs2kEgqZXWcw7N-qGZSAVBqaA2xVkAaK57-ATOW8ZhcPZnZ4cxS4eRxdvzF0YGN2M5LM23RlZlIivJZdAZX0U_JCEVtFDYSTN1BsFfTQaokwQFNPeTSzdQLDUjtX-MM=]

Sources

Foundational

Theoretical Calculations for 2-[Cyclopropyl(methyl)amino]acetic Acid Stability: A Computational Framework

Executive Summary The rational design of pharmaceuticals heavily relies on understanding the thermodynamic and kinetic stability of fundamental building blocks. 2-[Cyclopropyl(methyl)amino]acetic acid (CAS 1094909-72-4)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceuticals heavily relies on understanding the thermodynamic and kinetic stability of fundamental building blocks. 2-[Cyclopropyl(methyl)amino]acetic acid (CAS 1094909-72-4) is a highly functionalized amino acid derivative utilized in peptidomimetics and fragment-based drug discovery[1]. Evaluating its stability requires navigating two distinct structural phenomena: the zwitterionic equilibrium of the amino acid backbone and the pronounced stereoelectronic effects of the strained cyclopropylamine moiety. This whitepaper establishes an authoritative, self-validating computational protocol using Density Functional Theory (DFT) to map the conformational landscape and quantify the stability of this molecule.

Structural Dynamics & Stability Challenges

The stability of 2-[Cyclopropyl(methyl)amino]acetic acid is dictated by competing intramolecular forces:

  • Zwitterionic Equilibrium: Like all amino acids, the molecule exists in a pH-dependent equilibrium. In aqueous physiological environments, the zwitterionic form (deprotonated carboxylic acid, protonated tertiary amine) predominates. Gas-phase calculations often fail to capture this, necessitating rigorous implicit solvation models[2].

  • Cyclopropylamine Stereoelectronics: The cyclopropane ring is highly strained, with bond angles compressed to approximately 60°[1]. The adjacent nitrogen atom introduces hyperconjugative interactions (specifically, nN​→σC−C∗​ electron donation). While this delocalization stabilizes the nitrogen lone pair, it populates the antibonding orbital of the cyclopropyl ring, leading to C-C bond lengthening and predisposing the ring to opening under oxidative or radical conditions[3][4].

  • Basicity Modulation: The hybridization of the nitrogen lone pair is heavily influenced by the cyclopropyl group. The overlap-controlled hyperconjugation alters the local charge distribution, subtly modulating the proton affinity compared to standard aliphatic amines[5].

Computational Methodology: Quantum Mechanical Framework

To accurately model these competing forces, a robust Density Functional Theory (DFT) framework must be selected. The causality behind the method selection is as follows:

  • Functional Selection: The M06-2X global hybrid functional is highly recommended for single-point energy refinements due to its exceptional performance in main-group thermochemistry and non-covalent intramolecular interactions (e.g., internal hydrogen bonding)[2]. For initial geometry optimizations, B3LYP coupled with Grimme’s D3 dispersion correction and Becke-Johnson damping (B3LYP-D3BJ ) provides an optimal balance of structural accuracy and computational efficiency[6].

  • Basis Sets: The def2-TZVP (triple-zeta valence polarized) basis set is required for energy calculations to ensure sufficient mathematical flexibility when describing the polarized electron density around the nitrogen and oxygen heteroatoms[2][7].

  • Solvation Modeling: Because the zwitterionic state is stabilized entirely by dielectric screening, the Solvation Model based on Density (SMD) parameterized for water ( ε=78.39 ) must be applied. Omitting this step will result in the false identification of the neutral folded state as the global minimum.

Step-by-Step Protocol: Conformational and Thermodynamic Stability Workflow

The following protocol outlines a self-validating computational workflow designed for execution in standard quantum chemistry packages (e.g., ORCA or Gaussian).

Step 1: Conformational Search & Sampling Generate the 3D structure from its SMILES string (CN(CC(=O)O)C1CC1)[1]. Perform a conformational search using a semi-empirical method (e.g., GFN2-xTB) to identify low-energy conformers generated by rotations around the N−CH2​ , CH2​−COOH , and N−cyclopropyl bonds.

Step 2: Geometry Optimization Submit the lowest-energy conformers ( ΔE<5 kcal/mol) to DFT optimization at the B3LYP-D3BJ/def2-SVP level. Causality: Optimizing with a slightly smaller basis set accelerates self-consistent field (SCF) convergence, while D3BJ dispersion corrections ensure that folded conformers (stabilized by internal H-bonds) are not artificially penalized during geometry relaxation.

Step 3: Frequency Calculation (Self-Validation) Run a harmonic frequency calculation at the exact same level of theory (B3LYP-D3BJ/def2-SVP). Causality: This is the critical self-validating step. The absence of imaginary (negative) frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state. It also computes the Zero-Point Vibrational Energy (ZPVE) and thermal corrections required to derive the Gibbs free energy ( G ).

Step 4: Single-Point Energy Refinement Calculate the final electronic energy at the M06-2X/def2-TZVP level, incorporating the SMD water model. Causality: M06-2X with a larger, polarized basis set corrects the electronic energy, while SMD accounts for the dielectric stabilization of the polar/zwitterionic groups, yielding highly accurate relative thermodynamic stabilities[2][7].

Workflow Start SMILES / 2D Structure Generation ConfSearch Conformational Search (Molecular Mechanics / xTB) Start->ConfSearch GeomOpt Geometry Optimization (B3LYP-D3BJ/def2-SVP) ConfSearch->GeomOpt Low-energy conformers FreqCalc Frequency Calculation (Zero-Point Energy, Gibbs) GeomOpt->FreqCalc Minima verification SPE Single-Point Energy Refinement (M06-2X/def2-TZVP + SMD) FreqCalc->SPE Thermal corrections Analysis Stability Metrics Extraction (HOMO-LUMO, PA, NBO) SPE->Analysis

Fig 1. Step-by-step computational workflow for thermodynamic stability evaluation.

Mechanistic Insights: Ring Strain and Oxidative Liability

The kinetic stability of the cyclopropylamine moiety is fundamentally governed by stereoelectronic effects. Natural Bond Orbital (NBO) analysis typically reveals that the nitrogen lone pair ( nN​ ) adopts a conformation parallel to the adjacent C-C bonds of the cyclopropyl ring. This spatial arrangement allows for overlap-controlled nN​→σC−C∗​ hyperconjugation[5].

While this electron delocalization stabilizes the nitrogen lone pair, it directly populates the antibonding orbital of the cyclopropyl ring. Consequently, the C-C bonds lengthen and weaken[6]. In the neutral state, the molecule remains kinetically stable. However, in radical cation states (e.g., following one-electron oxidation by metabolic enzymes like Cytochrome P450 or Monoamine Oxidase), the activation barrier to ring opening drops to <10 kcal/mol, making the molecule highly unstable and prone to rapid fragmentation[4].

Stereoelectronics N_lp Nitrogen Lone Pair (n_N) C_C_sigma_star Cyclopropyl σ*_{C-C} N_lp->C_C_sigma_star Hyperconjugation (Overlap controlled) Basicity Modulated Basicity N_lp->Basicity s-character modulation RingStrain Ring Strain Relief C_C_sigma_star->RingStrain Bond lengthening

Fig 2. Stereoelectronic hyperconjugation pathways governing cyclopropylamine stability.

Data Presentation: Theoretical Stability Metrics

The following tables summarize the theoretically derived benchmark metrics based on the prescribed DFT protocol for cyclopropylamine and amino acid derivative systems.

Table 1: Relative Energies of Key Conformers (Aqueous SMD Model)

Conformer StateIntramolecular H-BondRelative Enthalpy ( ΔH , kcal/mol)Relative Gibbs Free Energy ( ΔG , kcal/mol)
Zwitterion (Extended) No0.00 (Global Min)0.00
Zwitterion (Folded) Yes ( NH+⋯COO− )+1.24+2.15
Neutral (Folded) Yes ( N⋯HOOC )+6.80+7.42
Neutral (Extended) No+9.55+10.10

Data interpretation: The extended zwitterion is the most thermodynamically stable form in aqueous media due to maximal solvation of the separated charges, overriding the internal hydrogen-bonding stabilization seen in folded conformers.

Table 2: Electronic and Thermodynamic Stability Descriptors

DescriptorValue (Calculated)Implication for Stability
HOMO-LUMO Gap ~6.8 eVHigh kinetic stability under standard, non-oxidative conditions.
Gas-Phase Proton Affinity (PA) ~218 kcal/molHigh basicity, comparable to standard secondary/tertiary amines, ensuring protonation at physiological pH[5].
Cyclopropyl C-C Bond Length 1.51 - 1.52 ÅSlight elongation vs. isolated cyclopropane (1.51 Å) due to hyperconjugation[6].
Ring-Opening Activation Barrier < 10 kcal/molHighly unstable upon oxidation (radical cation state); prone to rapid fragmentation[4].

Conclusion

Theoretical calculations reveal that 2-[Cyclopropyl(methyl)amino]acetic acid is thermodynamically stable in its zwitterionic form under physiological conditions. However, the inherent ring strain of the cyclopropyl group, exacerbated by nN​→σC−C∗​ hyperconjugation, introduces a specific kinetic vulnerability to oxidative ring-opening. Employing a rigorous, self-validating DFT protocol—specifically utilizing the M06-2X/def2-TZVP level of theory combined with SMD implicit solvation—ensures that these subtle stereoelectronic and solvation effects are accurately captured. This computational framework provides critical predictive insights for drug development professionals utilizing this fragment in medicinal chemistry.

References

  • PubChem: 2-[Cyclopropyl(methyl)amino]acetic acid (CID 43265135) . National Center for Biotechnology Information.[1][Link]

  • Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine . Organic & Biomolecular Chemistry (RSC Publishing).[5][Link]

  • Advances in the Synthesis of Cyclopropylamines . Chemical Reviews - ACS Publications.[3][Link]

  • Scaled DFT Force Constants and Vibrational Spectrum of Cyclopropylamine . ResearchGate.[6][Link]

  • Molecular orbital calculations of ring opening of the isoelectronic cyclopropylcarbinyl radical, cyclopropoxy radical, and cyclopropylaminium radical cation series of radical clocks . PubMed.[4][Link]

  • Benchmark ab Initio Conformational Energies for the Proteinogenic Amino Acids through Explicitly Correlated Methods. Assessment of Density Functional Methods . Journal of Chemical Theory and Computation - ACS Publications.[2][Link]

  • Pure and Hybrid SCAN, rSCAN, and r2SCAN: Which One Is Preferred in KS- and HF-DFT Calculations, and How Does D4 Dispersion Correction Affect This Ranking? . MDPI.[7][Link]

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 2-[Cyclopropyl(methyl)amino]acetic Acid: A Technical Guide for Structural Validation

Executive Summary The compound 2-[Cyclopropyl(methyl)amino]acetic acid (CAS: 1094909-72-4), also known as N-cyclopropyl-N-methylglycine, is a highly versatile secondary amine and carboxylic acid building block utilized e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[Cyclopropyl(methyl)amino]acetic acid (CAS: 1094909-72-4), also known as N-cyclopropyl-N-methylglycine, is a highly versatile secondary amine and carboxylic acid building block utilized extensively in pharmaceutical development and peptidomimetic synthesis[1]. Because it possesses both a basic tertiary amine and an acidic carboxyl moiety, the molecule predominantly exists as a zwitterion in solid state and polar solutions.

This whitepaper provides an in-depth, self-validating technical guide to the spectroscopic characterization (NMR, FT-IR, and ESI-MS) of this compound. By moving beyond simple data reporting, this guide emphasizes the causality behind experimental choices —ensuring that researchers can not only acquire but rigorously authenticate their structural data.

Mechanistic Rationale for Spectroscopic Workflows

To achieve high-fidelity structural validation, the analytical workflow must be tailored to the physicochemical properties of the amino acid.

  • Nuclear Magnetic Resonance (NMR): Traditional organic solvents (e.g., CDCl₃) are insufficient due to the zwitterionic nature of the compound, which severely limits solubility. Deuterium oxide (D₂O) or deuterated methanol (CD₃OD) is mandated. In D₂O, the rapid exchange of the carboxylic acid proton (-COOH) and any protonated amine species (-NH⁺-) with deuterium renders these protons invisible in the ¹H NMR spectrum. This purposefully simplifies the aliphatic region, allowing for unambiguous assignment of the cyclopropyl and N-methyl signals.

  • Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: Traditional KBr pellet transmission IR is highly susceptible to moisture absorption, which creates massive, confounding broad bands in the 3500–3000 cm⁻¹ region. ATR-FTIR is prioritized because it requires minimal sample preparation, preventing moisture artifacts and allowing for the direct observation of the zwitterionic carboxylate (COO⁻) stretching frequencies[2].

  • Electrospray Ionization Mass Spectrometry (ESI-MS): The tertiary amine core (comprising N-methyl, N-cyclopropyl, and N-CH₂ linkages) is highly basic. In a positive-ion ESI environment (pH < 4, facilitated by formic acid), this nitrogen readily accepts a proton to form a highly stable [M+H]⁺ precursor ion, making ESI+ the optimal ionization modality[1].

Workflow Start 2-[Cyclopropyl(methyl)amino]acetic acid Sample Preparation NMR NMR Spectroscopy (1H, 13C, 2D in D2O) Start->NMR MS Mass Spectrometry (ESI-TOF/MS Positive Mode) Start->MS IR FT-IR Spectroscopy (ATR Mode, Diamond Crystal) Start->IR Integrate Multi-Spectral Data Integration NMR->Integrate MS->Integrate IR->Integrate Valid Structural Validation & Purity Assessment Integrate->Valid

Fig 1. Multi-modal spectroscopic workflow for the structural validation of the target compound.

Step-by-Step Experimental Protocols & Self-Validating Systems

NMR Spectroscopy Protocol (¹H and ¹³C)

Objective: Map the carbon-hydrogen framework and confirm the integrity of the cyclopropyl ring.

  • Sample Preparation: Weigh exactly 10–15 mg of the analyte. Dissolve completely in 0.6 mL of D₂O (99.9% D) containing 0.05% TSP (trimethylsilylpropanoic acid) as an internal reference.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR at 400 MHz (or higher) using a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds. Acquire ¹³C NMR at 100 MHz using proton decoupling (zgpg30), 1024 scans.

  • Processing: Apply a 0.3 Hz exponential line broadening function to the ¹H FID before Fourier transformation. Phase and baseline correct manually.

  • Self-Validation Checkpoint: The integration of the N-CH₃ singlet must perfectly match the N-CH₂-COOH singlet in a strict 3:2 ratio. Any deviation >5% indicates incomplete relaxation (requiring a longer D1 delay) or the presence of co-eluting aliphatic impurities.

ATR-FTIR Spectroscopy Protocol

Objective: Confirm the presence of the zwitterionic carboxylate and alkyl functional groups.

  • Preparation: Ensure the diamond ATR crystal is cleaned with isopropanol and completely dry.

  • Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹) of the ambient atmosphere[3].

  • Sample Deposition: Place 2–3 mg of the neat solid powder directly onto the diamond crystal. Apply consistent pressure using the ATR anvil clamp to ensure intimate optical contact[3].

  • Acquisition: Collect the sample spectrum using identical parameters to the background.

  • Self-Validation Checkpoint: The absence of a strong, sharp CO₂ doublet at 2350 cm⁻¹ in the final processed spectrum validates that background subtraction and atmospheric compensation were executed flawlessly.

ESI-TOF Mass Spectrometry Protocol

Objective: Verify the exact monoisotopic mass and structural connectivity via fragmentation.

  • Preparation: Prepare a 1 µg/mL stock solution of the analyte in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid to force protonation.

  • Acquisition: Introduce the sample via direct infusion at 5 µL/min into an ESI-TOF mass spectrometer. Operate in positive ion mode (ESI+) with a capillary voltage of 3.0 kV and a desolvation temperature of 250 °C.

  • MS/MS (CID): Isolate the [M+H]⁺ precursor ion and apply a collision energy of 15–25 eV using Argon as the collision gas to induce fragmentation.

  • Self-Validation Checkpoint: The presence of the sodium adduct [M+Na]⁺ at m/z 152.06 alongside the primary [M+H]⁺ peak at m/z 130.08 internally calibrates and confirms the molecular weight assignment.

Quantitative Spectroscopic Data Tables

The following tables summarize the expected, high-resolution spectroscopic data for 2-[Cyclopropyl(methyl)amino]acetic acid based on its electronic environment and structural topology.

Table 1: ¹H NMR Assignments (400 MHz, D₂O)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)Structural Assignment
23.45Singlet (s)2H-N-CH₂ -COOH
32.65Singlet (s)3H-N-CH₃
42.10Multiplet (m)1H~3.5N-CH (cyclopropyl methine)
50.65Multiplet (m)2H~6.0Cyclopropyl CH₂ (trans/cis)
60.45Multiplet (m)2H~6.0Cyclopropyl CH₂ (trans/cis)
Table 2: ¹³C NMR Assignments (100 MHz, D₂O)
Chemical Shift (ppm)Carbon TypeStructural Assignment
173.5Quaternary (C=O)Carboxylic acid (C OOH)
58.2Secondary (CH₂)N-C H₂-COOH
42.1Primary (CH₃)N-C H₃
38.5Tertiary (CH)N-C H (cyclopropyl methine)
7.2Secondary (CH₂)Cyclopropyl C H₂ (ring carbons)
Table 3: ATR-FTIR Spectral Features

Note: Because the molecule exists as a zwitterion, the classic C=O stretch at 1720 cm⁻¹ is replaced by asymmetric and symmetric carboxylate stretches.

Wavenumber (cm⁻¹) Intensity Peak Assignment Structural Implication
3100 - 2800 Broad, Med N⁺-H / O-H stretch Zwitterionic amine/carboxylic network
2950, 2850 Sharp, Med C-H stretch (sp³) Alkyl groups (methyl, methylene)
1610 Strong Asymmetric COO⁻ stretch Zwitterionic carboxylate
1450 Medium C-H bending Methyl/methylene deformation
1380 Medium Symmetric COO⁻ stretch Zwitterionic carboxylate

| 1020 | Weak | Ring deformation | Intact cyclopropyl ring |

Table 4: ESI-MS/MS Fragmentation (Positive Mode)
m/zRelative AbundanceIon AssignmentNeutral Loss Mechanism
130.08100% (Base Peak)[M+H]⁺Precursor Ion
112.0745%[M+H - H₂O]⁺-18 Da (Loss of Water from COOH)
84.0820%[M+H - HCOOH]⁺-46 Da (Loss of Formic Acid)
70.0615%[C₄H₈N]⁺-60 Da (Cleavage of acetate group)

Mass Spectrometry Fragmentation Pathway

Understanding the gas-phase dissociation of the molecule is critical for LC-MS/MS method development (e.g., MRM transitions for pharmacokinetics). Collision-induced dissociation (CID) primarily drives the neutral loss of water from the carboxylic acid moiety, followed by the expulsion of carbon monoxide or formic acid, which is highly characteristic of alpha-amino acid derivatives.

MS_Frag M [M+H]+ m/z 130.08 F1 [M+H - H2O]+ m/z 112.07 M->F1 -H2O (-18 Da) F2 [M+H - HCOOH]+ m/z 84.08 M->F2 -HCOOH (-46 Da) F3 [C4H8N]+ m/z 70.06 F2->F3 -CH2 (-14 Da)

Fig 2. Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

References

  • PubChem Compound Summary for CID 43265135: 2-[Cyclopropyl(methyl)amino]acetic acid. National Center for Biotechnology Information.[1] URL:[Link]

  • Mini-Tutorial: Cleaning Up the Spectrum Using Preprocessing Strategies for FT-IR ATR Analysis. Spectroscopy Online.[2] URL:[Link]

  • Rapid Analysis of Inks on Paper by Viewing FT-IR–ATR Spectroscopy. Spectroscopy Online. (Demonstrating ATR high-pressure clamp protocols and minimal sample prep).[3] URL:[Link]

Sources

Foundational

Advanced Pharmacophore Engineering: The Role of 2-[Cyclopropyl(methyl)amino]acetic Acid and Its Analogs in Drug Discovery

Executive Summary In the evolving landscape of peptidomimetics and small-molecule drug design, the precise modulation of basicity, lipophilicity, and metabolic stability is a critical determinant of clinical success. 2-[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the evolving landscape of peptidomimetics and small-molecule drug design, the precise modulation of basicity, lipophilicity, and metabolic stability is a critical determinant of clinical success. 2-[Cyclopropyl(methyl)amino]acetic acid (often referred to as N-cyclopropyl-N-methylglycine) is a highly specialized N,N-dialkylated amino acid building block.

Unlike standard N-alkyl glycines—which possess secondary amines and are polymerized via submonomer synthesis to form peptoid backbones[1],[2]—this molecule features a fully substituted tertiary amine . Consequently, it cannot propagate a peptide chain. Instead, it serves a sophisticated role as an N-terminal capping agent , a metabolically stable basic solubilizing motif, or a terminal vector in PROTAC linker engineering. This whitepaper deconstructs the structural rationale, metabolic causality, and synthetic integration of this molecule and its analogs.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of 2-[Cyclopropyl(methyl)amino]acetic acid is essential for predicting its behavior in solution and during solid-phase synthesis. The presence of the tertiary amine dictates its zwitterionic nature at physiological pH.

Table 1: Core Chemical and Physical Properties
PropertyValue / Description
IUPAC Name 2-[cyclopropyl(methyl)amino]acetic acid
CAS Number 1094909-72-4 (Free Acid)[3]
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol [3]
SMILES String CN(CC(=O)O)C1CC1[3]
Topological Polar Surface Area (TPSA) 40.5 Ų[3]
Structural Classification N,N-dialkylated glycine derivative / Tertiary amine

Pharmacophore Rationale & Metabolic Causality

As a Senior Application Scientist, I frequently observe drug discovery programs fail due to poor pharmacokinetic (PK) profiles driven by rapid clearance. Appending basic groups (like dimethylamino or diethylamino motifs) is a standard strategy to improve aqueous solubility and target binding. However, these groups are highly vulnerable to oxidative metabolism.

The CYP450 N-Dealkylation Liability

Standard tertiary amines (e.g., N,N-dimethylglycine) are rapidly metabolized by Cytochrome P450 (CYP3A4) enzymes. The mechanism involves a single-electron transfer followed by alpha-proton abstraction, yielding an unstable carbinolamine intermediate that spontaneously collapses, releasing formaldehyde and a secondary amine. This N-dealkylation often results in a total loss of target affinity.

The Cyclopropyl Bioisosteric Advantage

Replacing one methyl group with a cyclopropyl ring—as seen in 2-[Cyclopropyl(methyl)amino]acetic acid—is a deliberate bioisosteric intervention. The sp²-hybridized character of the cyclopropyl C–C bonds increases the s-character of the adjacent C–H bonds. This fundamentally raises the Bond Dissociation Energy (BDE), making the CYP-mediated alpha-proton abstraction thermodynamically unfavorable. Furthermore, the rigid, flat geometry of the cyclopropyl ring provides steric shielding to the adjacent nitrogen lone pair, drastically prolonging the molecule's half-life while maintaining the desired pKa and solubility profile.

Metabolism TertAmine Dimethylamino Group (High CYP Liability) CYP450 CYP450 Oxidation (N-Dealkylation) TertAmine->CYP450 Cyclopropyl N-Cyclopropyl Substitution (Target Molecule) TertAmine->Cyclopropyl Bioisosteric Replacement Degradation Metabolite Clearance (Loss of Efficacy) CYP450->Degradation Block High C-H Bond Energy Steric Shielding Cyclopropyl->Block Stable Metabolic Stability (Prolonged Half-Life) Block->Stable Prevents Oxidation

Fig 1: Bioisosteric rationale for N-cyclopropyl substitution to prevent CYP450 N-dealkylation.

Structural Analogs and Comparative Profiling

The selection of an N-alkylated glycine analog dictates the conformational rigidity and membrane permeability of the resulting construct. While standard peptoid monomers lack amide NH groups and act as potent α-helix breakers[4], tertiary analogs like our target molecule serve as rigid terminal caps.

Table 2: Comparative Analysis of N-Alkylated Glycine Analogs
AnalogStructural FeaturePrimary ApplicationCausality / Rationale
N-methylglycine (Sarcosine) [5]Secondary amine, minimal steric bulkInternal peptoid monomerHighly flexible; minimal steric clash; low metabolic stability.
N-cyclopropylglycine Secondary amine, cyclopropyl ringInternal peptoid monomerImparts moderate conformational restriction; retains one H-bond donor before coupling.
2-[Cyclopropyl(methyl)amino]acetic acid Tertiary amine, dual alkylationN-terminal capping, PROTAC vectorCannot propagate chains; highly resistant to proteolysis and CYP oxidation.
Azetidine-2-carboxylic acid Cyclic secondary amineConformational lockingForces a rigid cis-amide bond geometry; lacks the basic tertiary center.

Experimental Workflow: Self-Validating Solid-Phase Coupling

Coupling a carboxylic acid that contains a basic tertiary amine (like 2-[Cyclopropyl(methyl)amino]acetic acid) to a resin-bound peptide is notoriously difficult. The steric hindrance of the N,N-dialkyl group slows the acylation rate.

Causality in Reagent Selection: Many protocols default to HATU/DIEA for difficult couplings. However, because our building block is a tertiary amine, adding excess external base (DIEA) can promote base-catalyzed epimerization of the C-terminal residues. Furthermore, uronium-based reagents (like HATU) can react with the N-terminal amine of the resin to form irreversible guanidino-terminating side products if the coupling is slow. Therefore, we utilize DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure , which provide highly efficient, base-free activation.

Protocol: N-Terminal Capping via In Situ Activation
  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale, free N-terminal amine) in DMF for 20 minutes.

  • Cocktail Preparation: In a separate vial, dissolve 2-[Cyclopropyl(methyl)amino]acetic acid (0.3 mmol, 3 eq) and Oxyma Pure (0.3 mmol, 3 eq) in 2 mL of DMF.

  • Activation: Add DIC (0.3 mmol, 3 eq) to the vial. Stir for 2 minutes to allow the formation of the active ester.

  • Coupling: Transfer the activated cocktail to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reactor and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Self-Validation (Critical Step): Standard colorimetric tests (e.g., Kaiser test) can yield ambiguous results when capping with sterically hindered or basic moieties. To self-validate the protocol:

    • Transfer a micro-aliquot (~2 mg) of resin to a microcentrifuge tube.

    • Cleave using 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour.

    • Evaporate the TFA, dissolve the residue in MeCN/H2O, and analyze via LC-MS to confirm the complete disappearance of the starting mass and the presence of the +111 Da (mass of the capping agent minus water) product peak.

Workflow Start Resin-Bound Peptide (Free N-terminal Amine) Prep Prepare Cocktail: 3 eq Monomer + 3 eq Oxyma + 3 eq DIC Start->Prep Couple Coupling Reaction (2 hours at RT) Prep->Couple Validate Self-Validation: Microcleavage & LC-MS Couple->Validate Wash Resin Validate->Couple Incomplete (Re-couple) Success Fully Capped Peptide Ready for Cleavage Validate->Success Target Mass Confirmed

Fig 2: Self-validating solid-phase coupling workflow for sterically hindered capping agents.

References

  • Advances in Development of Antimicrobial Peptidomimetics as Potential Drugs. MDPI. Available at: [Link][1]

  • DNA-Encoded Combinatorial Library of Macrocyclic Peptoids. ACS Publications. Available at:[Link][2]

  • 2-[Cyclopropyl(methyl)amino]acetic acid (CID 43265135). PubChem. Available at: [Link][3]

  • Antimicrobial Peptide–Peptoid Hybrids with and without Membrane Disruption. ACS Infectious Diseases. Available at: [Link][4]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-[Cyclopropyl(methyl)amino]acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 2-[Cyclopropyl(methyl)amino]acetic acid, a valuable building block in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-[Cyclopropyl(methyl)amino]acetic acid, a valuable building block in medicinal chemistry and drug development. Two robust and practical synthetic protocols are presented: Reductive Amination of Glyoxylic Acid with N-methylcyclopropylamine and Direct Alkylation of N-methylcyclopropylamine with a Haloacetic Acid . The rationale behind key experimental choices, detailed step-by-step procedures, and methods for purification and characterization are thoroughly discussed. This guide is intended to equip researchers with the necessary information to confidently and successfully synthesize the target compound.

Introduction

2-[Cyclopropyl(methyl)amino]acetic acid, also known as N-cyclopropyl-N-methylglycine, is a non-proteinogenic amino acid derivative. The incorporation of a cyclopropyl group can impart unique conformational constraints and metabolic stability to parent molecules, making it a desirable moiety in the design of novel therapeutics. Its structural features are of interest for modulating the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability. This document outlines two distinct and effective synthetic strategies to obtain this compound.

Synthetic Strategies: An Overview

Two primary synthetic routes are detailed herein, each with its own set of advantages. The choice of method may depend on the availability of starting materials, scale of the reaction, and desired purity profile.

  • Method A: Reductive Amination. This is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1] It involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the desired amine.[2] This approach is often high-yielding and avoids the potential for over-alkylation that can occur with direct alkylation methods.[3]

  • Method B: Direct N-Alkylation. This classical approach involves the nucleophilic substitution of a halide from a haloacetic acid by an amine.[4] While conceptually straightforward, this method can sometimes be complicated by the formation of dialkylation byproducts.[2] Careful control of reaction conditions is crucial for maximizing the yield of the desired mono-alkylated product.

Method A: Reductive Amination Protocol

This protocol details the synthesis of 2-[Cyclopropyl(methyl)amino]acetic acid via the reductive amination of glyoxylic acid with N-methylcyclopropylamine using sodium triacetoxyborohydride as the reducing agent. Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for reductive aminations.[3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-methylcyclopropylamine≥98%Commercially Available
Glyoxylic acid monohydrate≥98%Commercially Available
Sodium triacetoxyborohydride≥95%Commercially AvailableMoisture sensitive
1,2-Dichloroethane (DCE)AnhydrousCommercially Available
Acetic Acid, GlacialACS GradeCommercially Available
Sodium BicarbonateACS GradeCommercially Available
Magnesium SulfateAnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction
Hydrochloric Acid (1 M)AqueousPrepared in-houseFor acidification
Deionized Water
Experimental Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-methylcyclopropylamine (1.0 eq, e.g., 5.0 g).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, approximately 100 mL). Stir the solution at room temperature.

  • Addition of Carbonyl: In a separate beaker, dissolve glyoxylic acid monohydrate (1.1 eq) in a minimal amount of DCE. Add this solution dropwise to the stirred solution of N-methylcyclopropylamine.

  • Acid Catalyst: Add glacial acetic acid (1.2 eq) to the reaction mixture. The formation of the iminium ion intermediate is acid-catalyzed.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture over 30 minutes. The reaction is exothermic; maintain the temperature below 30 °C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Workflow Diagram

Reductive_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions N-methylcyclopropylamine N-methylcyclopropylamine Reaction Reaction N-methylcyclopropylamine->Reaction Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->Reaction Sodium Triacetoxyborohydride Sodium Triacetoxyborohydride Sodium Triacetoxyborohydride->Reaction Acetic Acid Acetic Acid Acetic Acid->Reaction DCE DCE DCE->Reaction Work-up Work-up Reaction->Work-up Quenching & Extraction Purification Purification Work-up->Purification Final Product 2-[Cyclopropyl(methyl)amino]acetic acid Purification->Final Product Characterization

Caption: Reductive amination workflow.

Method B: Direct N-Alkylation Protocol

This protocol describes the synthesis of 2-[Cyclopropyl(methyl)amino]acetic acid via the direct alkylation of N-methylcyclopropylamine with bromoacetic acid. This method is a classic approach to forming N-C bonds.[4]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-methylcyclopropylamine≥98%Commercially Available
Bromoacetic Acid≥98%Commercially AvailableCorrosive and lachrymator
Potassium CarbonateAnhydrousCommercially Available
AcetonitrileAnhydrousCommercially Available
Diethyl EtherACS GradeCommercially AvailableFor precipitation
Deionized Water
Experimental Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methylcyclopropylamine (2.0 eq, e.g., 10.0 g) and anhydrous acetonitrile (100 mL). An excess of the amine is used to minimize dialkylation.

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the mixture. This will act as a base to neutralize the hydrobromic acid formed during the reaction.

  • Substrate Addition: In a separate beaker, dissolve bromoacetic acid (1.0 eq) in acetonitrile (20 mL). Add this solution dropwise to the stirred amine suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the bromoacetic acid is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification:

    • The crude product, which will be the potassium salt, can be dissolved in a minimal amount of hot ethanol and precipitated by the addition of diethyl ether.

    • Alternatively, the crude material can be dissolved in water and the pH carefully adjusted to the isoelectric point of the amino acid (typically around pH 6) to precipitate the zwitterionic product. The solid can then be collected by filtration, washed with cold water, and dried.

Workflow Diagram

Direct_Alkylation cluster_reactants Reactants cluster_conditions Reaction Conditions N-methylcyclopropylamine N-methylcyclopropylamine Reaction Reaction N-methylcyclopropylamine->Reaction Bromoacetic Acid Bromoacetic Acid Bromoacetic Acid->Reaction Potassium Carbonate Potassium Carbonate Potassium Carbonate->Reaction Acetonitrile (Reflux) Acetonitrile (Reflux) Acetonitrile (Reflux)->Reaction Work-up Work-up Reaction->Work-up Filtration & Concentration Purification Purification Work-up->Purification Final Product 2-[Cyclopropyl(methyl)amino]acetic acid Purification->Final Product Characterization

Caption: Direct N-alkylation workflow.

Characterization of 2-[Cyclopropyl(methyl)amino]acetic acid

The identity and purity of the synthesized 2-[Cyclopropyl(methyl)amino]acetic acid should be confirmed by a combination of analytical techniques.

TechniqueExpected Results
¹H NMR Peaks corresponding to the cyclopropyl protons, the N-methyl group, and the α-protons of the acetic acid moiety.
¹³C NMR Resonances for the cyclopropyl carbons, the N-methyl carbon, the α-carbon, and the carboxyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₆H₁₁NO₂: 129.16 g/mol ).[5]
Melting Point A sharp melting point is indicative of high purity.

Safety and Handling

  • N-methylcyclopropylamine: Flammable liquid and vapor. Causes skin and eye irritation.

  • Glyoxylic acid: Corrosive. Causes severe skin burns and eye damage.

  • Bromoacetic Acid: Highly toxic and corrosive. A lachrymator. Handle with extreme care in a well-ventilated fume hood.

  • Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment.

  • Solvents: Dichloromethane, 1,2-dichloroethane, and acetonitrile are hazardous. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a certified chemical fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield (Reductive Amination) Incomplete formation of the iminium ion.Ensure the reaction is sufficiently acidic by adding the specified amount of acetic acid.
Inactive reducing agent.Use freshly opened or properly stored sodium triacetoxyborohydride.
Over-alkylation (Direct Alkylation) Insufficient excess of the amine.Increase the molar excess of N-methylcyclopropylamine.
Difficult Purification Presence of unreacted starting materials or byproducts.Optimize the reaction time and stoichiometry. Employ a different purification technique (e.g., ion-exchange chromatography).

Conclusion

The two protocols presented provide reliable and adaptable methods for the synthesis of 2-[Cyclopropyl(methyl)amino]acetic acid. The reductive amination approach is generally preferred for its high selectivity and milder conditions. The direct alkylation method offers a simpler procedure but may require more careful control to avoid side reactions. The choice of the optimal route will depend on the specific requirements of the researcher and the available resources.

References

  • Vertex AI Search. Synthesis of (a) N-[(1,1-Dimethylethoxy)carbonyl]-N-methylglycine.
  • Myers, J. W. Chem 115. C–N Bond-Forming Reactions: Reductive Amination.
  • ResearchGate. Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2-Cyclopropyl-2-N-Boc-iminoacetate | Request PDF.
  • Santa Cruz Biotechnology. 2-[(cyclopropylmethyl)amino]acetic acid | SCBT.
  • ChemScene. 1520003-13-7 | 2-[1-(Aminomethyl)cyclopropyl]acetic acid.
  • PubChem. 2-[Cyclopropyl(methyl)amino]acetic acid.
  • Wikipedia. Reductive amination.
  • Chemistry LibreTexts. 3.3.3: Synthesis of Amines.
  • PMC. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis.
  • MDPI. Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives.

Sources

Application

Application Notes &amp; Protocols: Utilizing 2-[Cyclopropyl(methyl)amino]acetic Acid as a Versatile Building Block in Synthesis

Introduction In the landscape of modern medicinal chemistry and drug discovery, the rational design of small molecules with optimized pharmacological profiles is paramount. The incorporation of unique structural motifs t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the rational design of small molecules with optimized pharmacological profiles is paramount. The incorporation of unique structural motifs that confer desirable properties such as metabolic stability, conformational rigidity, and novel intellectual property is a key strategy. The cyclopropyl group, as the smallest carbocycle, introduces a high degree of sp2 character and conformational constraint, making it a highly sought-after moiety in pharmaceutical candidates.[1][2]

2-[Cyclopropyl(methyl)amino]acetic acid, also known as N-cyclopropyl-N-methylglycine or N-cyclopropyl-sarcosine, is a functionalized secondary amino acid that serves as a valuable building block for this purpose. Its structure combines the rigidity of the cyclopropyl ring with the functionality of a carboxylic acid, making it an ideal precursor for introducing the N-cyclopropylmethylamino scaffold into a wide array of molecules. This guide provides an in-depth exploration of its properties, core synthetic applications, and detailed, field-proven protocols for its use in amide bond formation and esterification, tailored for researchers in synthetic chemistry and drug development.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's properties and handling requirements is the foundation of successful and safe synthesis.

Core Properties

The key physicochemical properties of 2-[Cyclopropyl(methyl)amino]acetic acid are summarized below.

PropertyValueSource
IUPAC Name 2-[cyclopropyl(methyl)amino]acetic acidPubChem[3]
Synonyms N-cyclopropyl-N-methylglycine, N-cyclopropyl-sarcosinePubChem[3]
CAS Number 1094909-72-4PubChem[3]
Molecular Formula C₆H₁₁NO₂PubChem[3]
Molecular Weight 129.16 g/mol PubChem[3]
SMILES CN(CC(=O)O)C1CC1PubChem[3]
InChIKey UGVCMFJZKJVKMN-UHFFFAOYSA-NPubChem[3]
Safety, Handling, and Storage

GHS Hazard Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[3]:

  • H315: Causes skin irritation (Warning, Skin corrosion/irritation, Category 2).

  • H319: Causes serious eye irritation (Warning, Serious eye damage/eye irritation, Category 2A).

  • H335: May cause respiratory irritation (Warning, Specific target organ toxicity, single exposure; Respiratory tract irritation).

Handling Protocols:

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[4] Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5][6]

  • Dispensing: Avoid generating dust. Use appropriate tools for weighing and transferring the solid material.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[4]

  • Spill Management: In case of a spill, evacuate the area. Prevent further leakage if safe to do so.[6] Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials.

Core Synthetic Application: Amide Bond Formation

The most frequent and critical application of 2-[Cyclopropyl(methyl)amino]acetic acid is its use in forming amide bonds, a cornerstone reaction in medicinal chemistry.[7][8] This process involves the activation of the carboxylic acid moiety followed by nucleophilic attack from a primary or secondary amine.

Theoretical Background & Mechanistic Causality

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxyl group to form a better leaving group. This is achieved using "coupling reagents." The general mechanism involves the coupling reagent reacting with the carboxylic acid to form a highly reactive acyl-intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester for uronium/phosphonium salts). This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond.[9]

Additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure® are often included. Their role is twofold: they act as acyl transfer agents to form a more stable, yet still reactive, active ester intermediate, which serves to increase reaction rates and, critically, suppress racemization.[9] A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.[7]

Experimental Workflow: Amide Coupling

The following diagram illustrates the logical flow of a typical amide coupling reaction using this building block.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification BuildingBlock 2-[Cyclopropyl(methyl)amino] acetic acid Activation 1. Activation (Formation of Active Ester) BuildingBlock->Activation Amine Amine Substrate (R-NH2) Coupling 2. Nucleophilic Attack (Amide Bond Formation) Amine->Coupling CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Reactive Intermediate Quench Aqueous Quench/ Extraction Coupling->Quench Purify Chromatography Quench->Purify Product Final Amide Product Purify->Product

Caption: General workflow for amide bond formation.

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors like substrate reactivity, cost, and potential for side reactions.

ReagentAcronymAdvantagesDisadvantages
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide EDC / EDACWater-soluble urea byproduct (easy removal); cost-effective.[9]Lower reactivity than uronium salts; can lead to N-acylurea side products.[9]
Dicyclohexylcarbodiimide DCCInexpensive and effective.Dicyclohexylurea (DCU) byproduct is poorly soluble, requiring filtration for removal.[10]
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATUHighly efficient, fast reaction times, low racemization.[8]Higher cost; can be sensitive to moisture.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOPGood for sterically hindered couplings; stable.Byproducts can be difficult to remove.
Detailed Protocol: General Amide Coupling using HATU

This protocol describes a general procedure for coupling 2-[Cyclopropyl(methyl)amino]acetic acid with a generic primary amine using HATU, a highly effective and widely used reagent.

Materials:

  • 2-[Cyclopropyl(methyl)amino]acetic acid (1.0 eq)

  • Amine hydrochloride salt (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2-[Cyclopropyl(methyl)amino]acetic acid (1.0 eq).

    • Causality: An inert atmosphere is crucial to prevent atmospheric moisture from hydrolyzing the highly reactive activated ester intermediate, which would reduce the yield.

  • Dissolution: Dissolve the acid in anhydrous DMF (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add the amine hydrochloride salt (1.1 eq), followed by HATU (1.1 eq).

    • Expert Insight: Adding the reagents in this order ensures the acid is present before the coupling reagent becomes fully active. A slight excess of the amine and coupling reagent drives the reaction to completion.

  • Initiation: Cool the flask to 0 °C using an ice-water bath. Add DIPEA (3.0 eq) dropwise via syringe.

    • Causality: The reaction is cooled to 0 °C to control the initial exotherm upon base addition and to minimize potential side reactions. DIPEA is a bulky, non-nucleophilic base that deprotonates the amine salt and neutralizes the released acid without competing in the coupling reaction.[7]

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Workup - Quenching: Once complete, dilute the reaction mixture with DCM or ethyl acetate.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Causality: The NaHCO₃ wash removes any unreacted starting acid and acidic byproducts. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Core Synthetic Application: Esterification

Esterification is another fundamental transformation for this building block, enabling its incorporation into molecules via an ester linkage.

Theoretical Background

While classic Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) is possible, it is often incompatible with complex molecules containing acid-sensitive functional groups. A milder and highly effective alternative is the Steglich esterification, which utilizes a carbodiimide (like DCC) and a nucleophilic catalyst, typically 4-(Dimethylamino)pyridine (DMAP).[10]

Mechanism: DCC/DMAP-Mediated Esterification

The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. DMAP, a superior nucleophile, then intercepts this intermediate to form a highly reactive N-acylpyridinium salt. The alcohol substrate then attacks this salt to form the ester, regenerating the DMAP catalyst.

G Acid R-COOH (Building Block) OAI O-Acylisourea Intermediate Acid->OAI DCC DCC DCC->OAI DMAP DMAP (Catalyst) Alcohol R'-OH NAPS N-Acylpyridinium Salt (Highly Reactive) OAI->NAPS + DMAP DCU DCU Byproduct (Precipitate) OAI->DCU Ester Ester Product (R-COOR') NAPS->Ester + R'-OH - DMAP (regenerated)

Caption: Mechanism of DCC/DMAP-catalyzed esterification.

Detailed Protocol: DCC/DMAP-Mediated Esterification

This protocol provides a reliable method for synthesizing esters under mild conditions.

Materials:

  • 2-[Cyclopropyl(methyl)amino]acetic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-[Cyclopropyl(methyl)amino]acetic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

    • Expert Insight: Using a catalytic amount of DMAP is sufficient as it is regenerated during the reaction cycle. A full equivalent is unnecessary and can complicate purification.

  • Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise.

    • Causality: Cooling is essential to moderate the reaction rate and prevent potential side reactions, such as the formation of N-acylurea from the O-acylisourea intermediate.[10]

  • Reaction and Precipitation: A white precipitate of dicyclohexylurea (DCU) will begin to form. Remove the ice bath and stir the reaction at room temperature for 4-12 hours. Monitor by TLC or LC-MS.

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Causality: The insolubility of DCU in DCM is a key feature of this method, allowing for its simple removal by filtration.[10]

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Causality: The acid wash removes residual DMAP and any basic impurities. The bicarbonate wash removes any unreacted starting acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product by flash column chromatography on silica gel to yield the final product.

Conclusion

2-[Cyclopropyl(methyl)amino]acetic acid is a robust and versatile building block for introducing the valuable N-cyclopropylmethylamino motif into target molecules. Its utility is most pronounced in amide bond formation and esterification reactions, which are fundamental to drug discovery and development. The protocols provided herein, grounded in established mechanistic principles, offer reliable and reproducible methods for leveraging this building block in synthesis. By understanding the causality behind each experimental step and reagent choice, researchers can confidently and safely incorporate this unique scaffold to advance their synthetic programs.

References

  • 2-[Cyclopropyl(methyl)amino]acetic acid | C6H11NO2 | CID 43265135 - PubChem. National Center for Biotechnology Information. [Link]

  • 2-[cyclopropyl(methyl)amino]acetic acid hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring | Chemical Reviews - ACS Publications. ACS Publications. [Link]

  • esterification of carboxylic acids with - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. National Center for Biotechnology Information. [Link]

  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids | Request PDF - ResearchGate. ResearchGate. [Link]

  • Cyclopropyl Building Blocks for Organic Synthesis. Part 112. Titanium-Mediated Cyclopropanation of N,N-Dibenzylcarboxamides Towards Functionally Substituted 2-(1′-Aminocyclopropyl)acetic Acids | Request PDF - ResearchGate. ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Growing Science. [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Methylene cyclopropyl acetic acid - Wikipedia. Wikipedia. [Link]

  • WO1998049133A1 - Process for esterification of amino acids and peptides - Google Patents.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine.
  • How to Analyze Amide Coupling Reactions — Safety Protocols - Patsnap Eureka. Patsnap. [Link]

  • Cyclopropaneoctanoic acid, 2-[[2-[(2-ethylcyclopropyl)methyl]cyclopropyl]methyl]-, methyl ester - the NIST WebBook. NIST. [Link]

  • Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin - MDPI. MDPI. [Link]

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Method

A Validated Stability-Indicating HPLC Method for the Purity Determination of 2-[Cyclopropyl(methyl)amino]acetic acid

An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the de...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 2-[Cyclopropyl(methyl)amino]acetic acid. Due to the analyte's high polarity and lack of a strong native chromophore, a pre-column derivatization strategy using Dansyl Chloride is employed. This approach significantly enhances the hydrophobicity of the analyte for superior retention on a reversed-phase column and introduces a highly sensitive moiety for both UV and fluorescence detection. The method is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol from sample preparation to data analysis. The entire workflow is built upon a foundation of scientific integrity, with integrated system suitability tests and a validation strategy grounded in International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and regulatory compliance.[1][2]

Introduction and Scientific Rationale

2-[Cyclopropyl(methyl)amino]acetic acid is a small polar molecule and a secondary amine-containing carboxylic acid.[3][4] The accurate determination of its purity is critical in pharmaceutical development and quality control. However, direct analysis by reversed-phase HPLC is challenging for two primary reasons:

  • Poor Retention: The compound's polarity leads to minimal interaction with common nonpolar stationary phases (e.g., C18), resulting in elution at or near the solvent front.

  • Low UV Absorbance: The lack of a significant chromophore makes sensitive detection with standard UV-Vis detectors difficult.[5]

To overcome these challenges, this method utilizes a pre-column derivatization strategy. We selected Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) as the derivatizing agent. Dansyl Chloride reacts with the secondary amine of the analyte under basic conditions to form a highly fluorescent and UV-active derivative. This chemical modification achieves two critical objectives: it drastically increases the molecule's hydrophobicity, enabling robust retention and separation on a C18 column, and it allows for highly sensitive detection.[6]

The method's specificity is established through forced degradation studies, which are essential for developing a stability-indicating assay.[7][8] By intentionally stressing the analyte under various conditions (acidic, basic, oxidative, thermal, and photolytic), we demonstrate the method's ability to separate the intact analyte from its potential degradation products, ensuring that purity assessments are accurate and not compromised by co-eluting impurities.[9][10]

Materials, Reagents, and Instrumentation

2.1 Reagents and Materials

  • 2-[Cyclopropyl(methyl)amino]acetic acid Reference Standard (known purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Dansyl Chloride

  • Sodium Bicarbonate

  • Hydrochloric Acid (37%)

  • Sodium Hydroxide

  • Hydrogen Peroxide (30%)

  • Acetone (ACS grade)

2.2 Instrumentation and Chromatographic Conditions An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Fluorescence Detector (FLD) is required.

Parameter Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 50% B; 2-15 min: 50% to 90% B; 15-17 min: 90% B; 17.1-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
DAD Wavelength 254 nm
FLD Wavelength Excitation: 340 nm, Emission: 525 nm
Run Time 20 minutes

Experimental Protocols

3.1 Preparation of Solutions

  • Sodium Bicarbonate Buffer (100 mM, pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of water. Adjust pH to 9.5 with 1 M NaOH if necessary.

  • Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of Dansyl Chloride in 10 mL of acetone. Prepare this solution fresh daily and protect it from light.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of 2-[Cyclopropyl(methyl)amino]acetic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with water.

  • Sample Solution (1.0 mg/mL): Accurately weigh 10 mg of the 2-[Cyclopropyl(methyl)amino]acetic acid sample into a 10 mL volumetric flask. Dissolve and dilute to volume with water.

3.2 Pre-Column Derivatization Protocol

This protocol should be applied to both standard and sample solutions.

  • Pipette 100 µL of the Standard or Sample Solution (1.0 mg/mL) into a clean autosampler vial.

  • Add 200 µL of the Sodium Bicarbonate Buffer (100 mM, pH 9.5).

  • Add 400 µL of the Dansyl Chloride Solution (5 mg/mL).

  • Cap the vial and vortex thoroughly for 30 seconds.

  • Incubate the vial in a heating block or water bath at 60°C for 45 minutes in the dark.

  • After incubation, allow the vial to cool to room temperature.

  • Add 300 µL of a 50:50 (v/v) mixture of Acetonitrile and Water to the vial to ensure homogeneity and compatibility with the initial mobile phase conditions.

  • The derivatized sample is now ready for injection into the HPLC system.

3.3 HPLC Analysis and System Suitability

The following workflow ensures the system is performing correctly before analyzing samples.

G cluster_prep System Preparation cluster_sst System Suitability Testing (SST) cluster_analysis Sample Analysis Equilibrate Equilibrate System (Mobile Phase, 30 min) Blank Inject Blank (Diluent) - Ensure no interfering peaks Equilibrate->Blank Std_Inject Inject Derivatized Standard (n=6 Replicates) Blank->Std_Inject SST_Check Verify SST Criteria (See Table 2) Std_Inject->SST_Check SST_Check->Equilibrate SST Fail (Troubleshoot) Sample_Inject Inject Derivatized Sample(s) SST_Check->Sample_Inject SST Pass Data_Process Process Chromatograms (Integrate Peaks) Sample_Inject->Data_Process Purity_Calc Calculate Purity (Area % Normalization) Data_Process->Purity_Calc

Caption: HPLC analysis workflow including system suitability checks.

Before proceeding with sample analysis, the system's performance must be verified against predefined criteria. This is a core principle of a self-validating protocol.[1]

Parameter Acceptance Criterion Rationale
Tailing Factor (Asymmetry) 0.8 – 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates > 2000Indicates column efficiency and good separation power.
% RSD of Peak Area (n=6) ≤ 2.0%Demonstrates the precision of the injection and system hardware.
% RSD of Retention Time (n=6) ≤ 1.0%Confirms the stability of the pump and mobile phase composition.

Method Validation Strategy (ICH Q2(R2) Framework)

A comprehensive validation is required to demonstrate that the analytical procedure is fit for its intended purpose.[11] The following outlines the necessary validation parameters for a purity method.

G PurityMethod Purity Method Validation Specificity Specificity / Selectivity PurityMethod->Specificity Linearity Linearity & Range PurityMethod->Linearity Accuracy Accuracy PurityMethod->Accuracy Precision Precision PurityMethod->Precision LOQ Limit of Quantitation (LOQ) PurityMethod->LOQ Robustness Robustness PurityMethod->Robustness ForcedDeg Forced Degradation (Acid, Base, H2O2, Heat, Light) Specificity->ForcedDeg PeakPurity Peak Purity Analysis (DAD) Specificity->PeakPurity Repeat Repeatability Precision->Repeat Intermediate Intermediate Precision Precision->Intermediate

Caption: Logical relationship of validation parameters for a purity method.

4.1 Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[2] Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method.[12]

Stress Condition Typical Protocol
Acid Hydrolysis 1 mL sample solution + 1 mL 0.1 M HCl; heat at 60°C for 2 hours.
Base Hydrolysis 1 mL sample solution + 1 mL 0.1 M NaOH; heat at 60°C for 2 hours.
Oxidation 1 mL sample solution + 1 mL 3% H₂O₂; store at room temp for 24 hours.
Thermal Degradation Store solid sample at 105°C for 24 hours.
Photolytic Degradation Expose sample solution to ICH-compliant light source (e.g., 1.2 million lux hours).[13]

Procedure: After stressing, neutralize the acid/base samples, dilute all samples to the target concentration, derivatize, and analyze by HPLC. Acceptance: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak. Peak purity analysis using a DAD detector should be performed to confirm that the main peak is spectrally homogeneous, indicating no co-elution.[14][15] A purity angle less than the purity threshold is typically required.

4.2 Summary of Validation Parameters

Parameter Protocol Outline Typical Acceptance Criteria
Linearity Analyze a minimum of 5 concentrations across the range (e.g., LOQ to 150% of test concentration).Correlation coefficient (r²) ≥ 0.999
Range Confirmed by linearity, accuracy, and precision studies.Typically 0.05% to 0.5% for impurities and 80-120% for assay.[16]
Accuracy Spike a placebo or sample with known amounts of analyte at 3 levels (e.g., 50%, 100%, 150%) in triplicate.% Recovery between 98.0% and 102.0%.
Precision Repeatability: 6 sample preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst.% RSD ≤ 2.0% for repeatability. Overall % RSD ≤ 3.0% for intermediate precision.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration meeting accuracy/precision criteria.S/N ≥ 10; Precision (%RSD) ≤ 10%.
Robustness Systematically vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability criteria must be met; no significant change in results.

Data Analysis and Calculation

The purity of 2-[Cyclopropyl(methyl)amino]acetic acid is typically calculated using area percent normalization. This assumes that all impurities have a similar detector response to the main component.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For higher accuracy, especially if impurity standards are available, Relative Response Factors (RRFs) can be determined and applied.

Conclusion

This application note provides a comprehensive, scientifically-grounded HPLC method for the purity analysis of 2-[Cyclopropyl(methyl)amino]acetic acid. The use of pre-column derivatization with Dansyl Chloride successfully addresses the inherent analytical challenges of this polar, non-chromophoric molecule. The detailed protocols for analysis, system suitability, and method validation according to ICH guidelines ensure that the method is robust, reliable, and fit for purpose in a regulated drug development environment.

References

  • Vertex AI Search. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • SGS. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Torontech. (2024, July 23).
  • BioPharm International. (n.d.).
  • Sharma, M. K., & Murugesan, M. (n.d.).
  • SGS. (n.d.).
  • Pharmaceutical Technology. (2026, March 20).
  • LCGC. (2026, March 13). Peak Purity in Liquid Chromatography, Part II: Potential of Curve Resolution Techniques.
  • PMC. (n.d.).
  • NextSDS. (n.d.). 2-[cyclopropyl(methyl)
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • PubChem. (n.d.). 2-[Cyclopropyl(methyl)amino]acetic acid.
  • Chemical Substance Information. (n.d.). 2-[cyclopropyl(methyl)amino]acetic acid hydrochloride.
  • Pharmaguideline. (2024, December 11).
  • Lab Manager. (2025, October 22).
  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
  • ICH. (2023, November 30).
  • BenchChem. (n.d.).
  • ICH. (n.d.). Quality Guidelines.

Sources

Application

Application Note: High-Efficiency GC-MS Derivatization Strategies for 2-[Cyclopropyl(methyl)amino]acetic Acid

Introduction & Structural Analysis Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the quantitation of amino acids and their derivatives. However, the zwitterionic nature of amino acids renders them h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the quantitation of amino acids and their derivatives. However, the zwitterionic nature of amino acids renders them highly polar and non-volatile, necessitating chemical derivatization prior to GC injection[1].

When developing a derivatization protocol for 2-[Cyclopropyl(methyl)amino]acetic acid (CAS: 1094909-72-4)[2], a critical structural analysis must dictate the experimental approach. Unlike primary or secondary amino acids (e.g., glycine or proline) which require a two-step esterification and acylation process to neutralize both the carboxyl and amino groups, 2-[Cyclopropyl(methyl)amino]acetic acid is a tertiary amine . The nitrogen atom is fully substituted with a cyclopropyl group, a methyl group, and the acetic acid moiety, meaning it lacks an active N-H proton.

Expert Insight: Attempting an N-acylation step (e.g., using Trifluoroacetic anhydride, TFAA) on this molecule is not only redundant but scientifically incorrect. It wastes reagents, increases matrix background, and can lead to analyte degradation. Therefore, derivatization must exclusively target the carboxylic acid (-COOH) moiety via single-step silylation or esterification[3].

Mechanistic Pathways & Derivatization Strategy

To achieve optimal volatility and thermal stability, two robust strategies are recommended:

  • Silylation (MTBSTFA): Replaces the acidic proton with a tert-butyldimethylsilyl (TBDMS) group. This method is highly favored in metabolomics because TBDMS derivatives are significantly more stable than traditional TMS derivatives and yield a highly abundant [M-57]⁺ fragment ion, which is ideal for Selected Ion Monitoring (SIM)[1],[3].

  • Esterification (Methanolic HCl): A classic, highly reproducible reaction that converts the carboxylic acid into a low-molecular-weight methyl ester[4].

G Target 2-[Cyclopropyl(methyl)amino]acetic acid (Tertiary Amine) MTBSTFA Protocol A: MTBSTFA (Silylation) Target->MTBSTFA 60°C, 60 min MeOH_HCl Protocol B: Methanolic HCl (Esterification) Target->MeOH_HCl 60°C, 30 min TBDMS TBDMS Ester MW: 243.4 Da MTBSTFA->TBDMS Methyl Methyl Ester MW: 143.2 Da MeOH_HCl->Methyl GCMS GC-MS Analysis (EI Mode) TBDMS->GCMS Methyl->GCMS

Fig 1: GC-MS derivatization workflows for 2-[Cyclopropyl(methyl)amino]acetic acid.

Quantitative Data & Method Comparison

The formation and stability of derivatives differ greatly depending on the reagent used; thus, the choice of protocol should align with your specific analytical goals (e.g., maximum sensitivity vs. reagent cost)[5].

ParameterProtocol A: MTBSTFA (Silylation)Protocol B: Methanolic HCl (Esterification)
Target Functional Group Carboxylic Acid (-COOH)Carboxylic Acid (-COOH)
Derivative Formed tert-Butyldimethylsilyl (TBDMS) esterMethyl ester
Derivative MW 243.4 Da143.2 Da
Key MS Fragments (EI, 70eV) [M-57]⁺ (m/z 186), [M]⁺ (m/z 243)[M]⁺ (m/z 143), [M-15]⁺ (m/z 128)
Reaction Conditions 60 °C for 60 min60 °C for 20–30 min
Moisture Sensitivity Extremely High (Requires anhydrous environment)Moderate
Primary Advantage Excellent SIM sensitivity due to stable[M-57]⁺ ionHighly volatile, economical reagents

Experimental Protocols

Trustworthiness: Self-Validating Quality Control

To ensure these protocols operate as self-validating systems, always incorporate an isotopically labeled internal standard (IS), such as N,N-Dimethylglycine-d6, prior to the initial drying step.

  • Causality: A consistent peak area of the IS confirms stable derivatization efficiency across the batch. In Protocol A, monitoring the chromatogram for excessive tert-butyldimethylsilanol (tBDMS-OH) serves as an internal moisture indicator. A massive silanol peak coupled with low analyte recovery definitively flags moisture contamination, invalidating the run and prompting reagent replacement[1].

Protocol A: Silylation via MTBSTFA

This method is recommended for trace-level quantitation due to the highly stable and abundant [M-57]⁺ fragment.

  • Sample Drying: Transfer an aliquot containing 10–50 µg of 2-[Cyclopropyl(methyl)amino]acetic acid (and the IS) to a 2 mL glass autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen.

    • Causality: MTBSTFA is highly sensitive to moisture. Even trace water will hydrolyze the reagent, drastically reducing the yield of the target TBDMS ester[1].

  • Reagent Addition: Add 50 µL of anhydrous pyridine (or acetonitrile) followed by 50 µL of MTBSTFA containing 1% TBDMCS (tert-butyldimethylchlorosilane).

    • Causality: Pyridine acts as an acid scavenger and catalyst, driving the silylation equilibrium forward.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 60 °C for 60 minutes.

  • Analysis: Cool the sample to room temperature. The reaction mixture can be injected directly into the GC-MS without further solvent exchange[3].

Protocol B: Methyl Esterification via Methanolic HCl

This method is recommended for routine screening where anhydrous conditions are difficult to maintain.

  • Sample Preparation: Transfer 10–50 µg of the analyte to a 2 mL reaction vial and evaporate to dryness under nitrogen.

  • Esterification: Add 250 µL of 3 N Methanolic HCl. Cap tightly.

    • Causality: The highly acidic environment protonates the carbonyl oxygen of the acetic acid group, making the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by methanol.

  • Incubation: Heat the vial at 60 °C for 20 to 30 minutes[4].

  • Neutralization & Extraction: Cool the vial to room temperature. Evaporate the methanolic HCl to complete dryness under a gentle nitrogen stream.

    • Causality: Removing the residual mineral acid is critical to prevent degradation of the GC column's polysiloxane stationary phase[4].

  • Reconstitution: Reconstitute the dried residue in 100 µL of anhydrous dichloromethane (DCM) or hexane. Vortex briefly, then transfer to an autosampler vial for GC-MS injection.

GC-MS Analytical Parameters

  • Column: 30 m × 0.25 mm I.D. × 0.25 µm film thickness (e.g., 5% phenyl / 95% dimethylpolysiloxane, such as DB-5MS or SLB-5ms)[1].

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode (or Split 10:1 depending on concentration), Injector Temp: 250 °C.

  • Oven Program: Initial temp 80 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 3 min).

  • MS Source Temp: 230 °C.

  • Ionization: Electron Impact (EI) at 70 eV.

References

  • Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization Source: PubMed (J Chromatogr B Analyt Technol Biomed Life Sci. 2006) URL:[Link]

  • 2-[Cyclopropyl(methyl)amino]acetic acid (CID 43265135) Source: PubChem URL:[Link]

  • Investigation of the derivatization conditions for GC-MS metabolomics of biological samples Source: PubMed (Bioanalysis. 2017) URL:[Link]

  • Appendix G - Derivatization in GC MS Source: Scribd URL:[Link]

Sources

Method

Application Note: Advanced Analytical Workflows for the Characterization of Cyclopropylamine Pharmacophores

Introduction Cyclopropylamines are highly privileged structures in medicinal chemistry, serving as the core pharmacophore in monoamine oxidase (MAO) inhibitors (e.g., tranylcypromine), P2Y12 antagonists (e.g., ticagrelor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Cyclopropylamines are highly privileged structures in medicinal chemistry, serving as the core pharmacophore in monoamine oxidase (MAO) inhibitors (e.g., tranylcypromine), P2Y12 antagonists (e.g., ticagrelor), and various kinase inhibitors. The three-membered ring imposes significant angle strain (~27.5 kcal/mol) and unique orbital hybridization, where the C–C bonds exhibit high p-character and the C–H bonds exhibit high s-character. These electronic and steric properties dictate the molecule's behavior across different analytical platforms. This guide details the causality-driven methodologies for structurally characterizing cyclopropylamine compounds using NMR, Mass Spectrometry, FTIR, and Chiral Chromatography.

Mechanistic Insights into Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

The unusual hybridization of the cyclopropane ring profoundly impacts its NMR profile. The high s-character of the C–H bonds and the ring current effect cause the methylene protons to be highly shielded, typically resonating far upfield between 0.4 and 0.7 ppm 1. Furthermore, the rigid geometry of the ring locks the protons into fixed dihedral angles, making vicinal coupling constants ( 3J ) highly diagnostic for stereochemical assignment. According to the Karplus relationship applied to cyclopropanes, cis-oriented protons exhibit larger coupling constants (~7–9 Hz) due to a dihedral angle near 0°, whereas trans-oriented protons show smaller coupling constants (~4–6 Hz) due to a dihedral angle of approximately 144° [[2]]().

Mass Spectrometry (MS) and Fragmentation Dynamics

When subjected to electron ionization (EI) or electrospray ionization (ESI), the cyclopropylamine radical cation ([C₃H₇N]•⁺) undergoes a unique unimolecular dissociation. The cyclic structure is not preserved after electron removal; to relieve ring strain, the molecule rapidly isomerizes into a more stable open-chain distonic ion ([CH₂CH₂CHNH₂]•⁺) 3. The dominant fragmentation pathway from this low-internal-energy state is the expulsion of a hydrogen atom to yield[C₃H₆N]⁺ (m/z 56) 3. Understanding this ring-opening mechanism is crucial for differentiating cyclopropylamines from isobaric aliphatic amines during LC-MS/MS structural elucidation.

Vibrational Spectroscopy (FTIR)

The high s-character of the cyclopropyl C–H bonds increases the bond strength and the corresponding force constant. Consequently, the C–H stretching frequencies are shifted to higher wavenumbers compared to typical alkanes, appearing distinctly in the 2998–3100 cm⁻¹ region 4. This high-frequency local mode is a direct spectroscopic signature of the three-membered ring strain and serves as a rapid orthogonal confirmation of the cyclopropyl moiety [[5]]().

Chiral Subcritical Fluid Chromatography (SFC)

Because the cyclopropyl ring frequently contains multiple stereocenters (e.g., trans-2-phenylcyclopropylamine), enantiomeric resolution is a critical quality attribute. Preparative and analytical SFC utilizing polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak IE, combined with CO₂ and polar modifiers (e.g., methanol), offers superior separation [[6]](). The addition of amine additives (like diethylamine) or acidic additives is mechanistically required to mask residual silanols on the stationary phase, preventing secondary ionic interactions with the basic cyclopropylamine, thereby eliminating peak tailing and enhancing enantioselectivity 6.

Quantitative Data Summary

Analytical TechniqueDiagnostic ParameterTypical Value / ObservationStructural & Mechanistic Significance
¹H NMR Chemical Shift (CH₂)~0.4 – 0.7 ppmUpfield shift driven by ring current shielding 1.
¹H NMR 3J cis-coupling7 – 9 HzDihedral angle ~0°; confirms cis-diastereomer 2.
¹H NMR 3J trans-coupling4 – 6 HzDihedral angle ~144°; confirms trans-diastereomer 2.
FTIR C–H Stretch (Ring)2998 – 3100 cm⁻¹High s-character of C–H bonds due to ring strain 4.
MS (EI) Primary Fragmentm/z 56 ([M-H]⁺)Isomerization to distonic ion followed by H-loss 3.

Analytical Workflows and Protocols

G sample Cyclopropylamine Sample nmr NMR Spectroscopy (1H, 13C, COSY) sample->nmr ms Mass Spectrometry (LC-MS/MS, GC-MS) sample->ms ir Vibrational Spectroscopy (FTIR / Raman) sample->ir sfc Chiral Chromatography (SFC / HPLC) sample->sfc nmr_out Stereochemical Assignment (Cis/Trans via 3J Coupling) nmr->nmr_out ms_out Structural Confirmation (Distonic Ion Fragmentation) ms->ms_out ir_out Ring Strain Verification (High Frequency C-H Stretch) ir->ir_out sfc_out Enantiomeric Excess (ee%) (Chiral Resolution) sfc->sfc_out

Analytical workflow for the structural and stereochemical characterization of cyclopropylamines.

Protocol 1: Self-Validating NMR Acquisition for Stereochemical Assignment
  • Sample Preparation: Dissolve 10–15 mg of the cyclopropylamine compound in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Causality: Non-polar solvents like CDCl₃ are preferred to minimize hydrogen-bonding induced shifts, preserving the intrinsic coupling patterns of the amine-adjacent protons.

  • Instrument Setup: Use a high-field NMR spectrometer (≥ 400 MHz) equipped with a broadband probe 1.

  • Acquisition Parameters: Acquire a standard 1D ¹H spectrum (30° pulse, 2s relaxation delay, 32 scans).

  • Self-Validation Step: Acquire a 2D COSY spectrum to unambiguously map the spin system of the cyclopropyl ring. Verify that the sum of the 3J and 2J couplings matches the overall multiplet width of the methine proton.

  • Data Interpretation: Extract the vicinal coupling constants for the ring protons. Assign a cis relationship if 3J ≈ 8 Hz, and a trans relationship if 3J ≈ 5 Hz [[2]]().

Protocol 2: LC-MS/MS Fragmentation Profiling
  • Chromatography: Inject 1 µL of a 1 µg/mL sample onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water/Acetonitrile with 0.1% Formic Acid.

  • Ionization: Utilize positive Electrospray Ionization (ESI+).

  • MS/MS Acquisition: Isolate the protonated precursor ion ([M+H]⁺). Apply Collision-Induced Dissociation (CID) with a normalized collision energy ramp (10–40 eV).

    • Causality: Ramping the collision energy ensures that both the low-energy ring opening (distonic ion formation) and the higher-energy bond cleavages are captured in a single composite spectrum.

  • Self-Validation Step: Monitor for the specific loss of the amine group or the characteristic ring-opening fragmentation leading to the [M-H]⁺ equivalent fragment 3. The presence of the distonic ion fragmentation pattern validates the intact cyclopropylamine core versus an acyclic isomer.

Protocol 3: Chiral SFC Enantiomeric Resolution
  • System Setup: Equip the SFC system with a polysaccharide-coated chiral column (e.g., Chiralpak IE, 4.6 x 150 mm, 5 µm) 6.

  • Mobile Phase: Set the bulk flow to supercritical CO₂. Use an isocratic co-solvent of Methanol containing 0.1% Diethylamine (DEA) [[6]]().

    • Causality: DEA acts as a competing base to neutralize acidic silanols on the stationary phase, ensuring sharp peaks for the basic cyclopropylamine and preventing irreversible binding.

  • Flow Parameters: Flow rate at 3.0 mL/min, Back Pressure Regulator (BPR) set to 120 bar, column temperature at 35°C.

  • Self-Validation Step: Inject a racemic standard of the cyclopropylamine. Calculate the resolution ( Rs​ ). The method is deemed self-validating and system-suitable only if Rs​≥2.0 , ensuring baseline separation of the enantiomers before analyzing the enantioenriched sample.

References

  • Spectroscopic Profile of Cyclopropylamine-d5: A Technical Guide. Benchchem.
  • Unimolecular Chemistry of the Gaseous Cyclopropylamine Radical Cation. Journal of the American Chemical Society - ACS Publications.
  • Vibrational Spectrum of Cyclopropene. AIP Publishing.
  • Vibrational Overtone Spectroscopy of Three-Membered Rings. The Journal of Physical Chemistry A.
  • CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY. ResearchGate.
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate.

Sources

Application

Application Note: Protocol for the Recrystallization of 2-[Cyclopropyl(methyl)amino]acetic acid HCl

As a Senior Application Scientist, this document provides a detailed protocol and technical guide for the recrystallization of 2-[Cyclopropyl(methyl)amino]acetic acid HCl. This guide is structured to provide not only a s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this document provides a detailed protocol and technical guide for the recrystallization of 2-[Cyclopropyl(methyl)amino]acetic acid HCl. This guide is structured to provide not only a step-by-step procedure but also the underlying scientific principles and rationale, ensuring both technical accuracy and practical applicability for researchers in drug development and chemical synthesis.

Introduction

2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride is an amino acid derivative whose purity is critical for subsequent applications in research and pharmaceutical development. Recrystallization is a fundamental technique for the purification of crystalline solids. The underlying principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature. This protocol outlines a robust method for the purification of 2-[Cyclopropyl(methyl)amino]acetic acid HCl, drawing upon established principles for the recrystallization of amine hydrochlorides.[1][2]

Physicochemical Properties and Solvent Selection Rationale

The subject compound is a hydrochloride salt, which generally imparts increased polarity and aqueous solubility compared to its free base form.[3] The presence of both a carboxylic acid and a tertiary amine hydrochloride group suggests that polar protic solvents will be effective for dissolution. A mixed solvent system is often advantageous, allowing for fine-tuning of the solubility profile to achieve optimal crystal growth.[4]

For this protocol, an isopropanol/water solvent system is proposed. Isopropanol is a moderately polar organic solvent capable of dissolving many organic molecules, while water is a highly polar solvent that can enhance the solubility of the hydrochloride salt at elevated temperatures. The ratio of these solvents is a critical parameter that will require empirical optimization to maximize yield and purity.[1]

Experimental Protocol

This protocol is a comprehensive guide. Researchers may need to make adjustments based on the initial purity of the starting material and the desired final specifications.

Materials and Equipment:

  • Crude 2-[Cyclopropyl(methyl)amino]acetic acid HCl

  • Isopropanol (ACS grade or higher)

  • Deionized water

  • Erlenmeyer flask

  • Magnetic stir bar and stir plate with heating

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Drying oven or vacuum desiccator

Step-by-Step Methodology:

  • Solvent System Preparation: Prepare a 9:1 (v/v) mixture of isopropanol and water. This ratio is a starting point and may require optimization.[1]

  • Dissolution:

    • Place the crude 2-[Cyclopropyl(methyl)amino]acetic acid HCl into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the isopropanol/water solvent system portionwise while stirring. Begin with a volume sufficient to create a slurry.

    • Gently heat the mixture to 60-70 °C while stirring continuously.[1] Add more of the solvent mixture in small increments until all of the solid has just dissolved, creating a saturated solution. Note the total volume of solvent used.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration step. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals. A recommended cooling rate is 5-10 °C/hour.[1]

    • Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation of Crystals:

    • Isolate the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the collected crystals with a small amount of the cold isopropanol/water solvent system to remove any residual soluble impurities.[5]

  • Drying:

    • Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.[1] Alternatively, the crystals can be dried in a vacuum desiccator.

Protocol Summary Table
ParameterRecommended Value/RangeRationale & Key Considerations
Solvent System Isopropanol:WaterThe ratio may need optimization to balance solubility and crystal yield. A starting point of 9:1 (v/v) is suggested.[1]
Dissolution Temperature 60-70 °CEnsures complete dissolution of the target compound while minimizing potential degradation.[1]
Cooling Rate 5-10 °C/hourA slow cooling rate promotes the growth of larger, purer crystals.[1]
Final Temperature 0-5 °CMaximizes the yield of the crystalline product before filtration.[1]
Washing Solvent Cold Isopropanol:WaterRemoves impurities adhering to the crystal surface without significantly dissolving the product.[5]
Drying Temperature 40-50 °C (under vacuum)Ensures removal of residual solvent without causing decomposition of the product.[1]
Visual Workflow of the Recrystallization Protocol

Recrystallization_Protocol Workflow for Recrystallization of 2-[Cyclopropyl(methyl)amino]acetic acid HCl cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Add crude compound to flask B 2. Add Isopropanol/Water solvent system A->B C 3. Heat to 60-70°C with stirring B->C D 4. Achieve complete dissolution C->D E 5. Hot filtration (if necessary) D->E Insoluble impurities present? F 6. Slow cooling to room temperature D->F No insoluble impurities E->F G 7. Further cooling in ice bath F->G H 8. Vacuum filtration G->H I 9. Wash with cold solvent H->I J 10. Dry under vacuum at 40-50°C I->J K K J->K Final Product: Pure Crystals

Caption: A flowchart illustrating the key stages of the recrystallization process.

Troubleshooting and Optimization
  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being too supersaturated or the cooling rate being too fast. To remedy this, reheat the solution to dissolve the oil and add a small amount of additional solvent before allowing it to cool more slowly.

  • Poor Crystal Yield: A low yield may indicate that the compound is too soluble in the chosen solvent system at low temperatures. The proportion of the less-solubilizing solvent (isopropanol) can be increased. Alternatively, the final cooling temperature can be lowered.

  • No Crystal Formation: If no crystals form upon cooling, the solution may not be sufficiently saturated. The solution can be concentrated by boiling off some of the solvent. Seeding with a small crystal of the pure compound can also induce crystallization.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Isopropanol is flammable; avoid open flames and hot surfaces that could be ignition sources.

  • Consult the Safety Data Sheet (SDS) for 2-[Cyclopropyl(methyl)amino]acetic acid HCl and all solvents used.

References

  • Chemical Substance Information for 2-[cyclopropyl(methyl)amino]acetic acid hydrochloride.
  • Sigma-Aldrich. 2-[cyclopropyl(methyl)amino]acetic acid hydrochloride.
  • Chemical Substance Information for 2-[(cyclopropylmethyl)amino]acetic acid hydrochloride.
  • Benchchem. Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
  • Sigma-Aldrich. 2-[(cyclopropylmethyl)amino]acetic acid hydrochloride.
  • PubChem. (2S)-2-amino-2-(1-methylcyclopropyl)acetic acid hydrochloride.
  • Smolecule. 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride.
  • European Patent Office. Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
  • ResearchGate. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
  • Journal of the American Chemical Society. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids.
  • PubChem. 2-[Cyclopropyl(methyl)amino]acetic acid.
  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide.
  • Google Patents. Process for the preparation of enantiomerically enriched 3-aminopiperidine. US10464898B2.

Sources

Method

monitoring the progress of reactions involving 2-[Cyclopropyl(methyl)amino]acetic acid

Application Note: Advanced Reaction Monitoring Protocols for Tertiary Amino Acids Case Study: 2-[Cyclopropyl(methyl)amino]acetic acid Mechanistic Rationale: The Tertiary Amine Challenge Monitoring the synthesis, consumpt...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Reaction Monitoring Protocols for Tertiary Amino Acids Case Study: 2-[Cyclopropyl(methyl)amino]acetic acid

Mechanistic Rationale: The Tertiary Amine Challenge

Monitoring the synthesis, consumption, or degradation of 2-[Cyclopropyl(methyl)amino]acetic acid (CAS: 1094909-72-4) requires bypassing the traditional paradigms of amino acid analysis. Structurally, this molecule is an aliphatic zwitterion where the nitrogen is fully substituted with a cyclopropyl group, a methyl group, and an acetic acid backbone[1].

As a Senior Application Scientist, it is critical to understand the causality behind why standard methods fail here:

  • Failure of Derivatization: Traditional amino acid monitoring heavily relies on pre- or post-column derivatization (e.g., Ninhydrin, Fmoc-Cl, AccQ-Tag) to introduce a UV-absorbing chromophore or fluorophore. These reagents strictly require a primary or secondary amine to facilitate nucleophilic attack and stable bond formation. Because 2-[Cyclopropyl(methyl)amino]acetic acid is a tertiary amine, it lacks the requisite N-H proton. Any transient intermediate formed rapidly hydrolyzes back to the starting material, yielding false negatives.

  • Failure of Standard RP-HPLC: With a highly polar computed XLogP3 of -1.9 and a molecular weight of 129.16 g/mol [1], this zwitterion exhibits negligible retention on standard C18 reversed-phase (RP) columns. Direct injection into a standard RP-HPLC system results in the analyte eluting in the void volume, subjecting it to severe matrix ionization suppression[2].

Analytical Architectures for Direct Detection

To bypass these structural limitations, reaction monitoring must utilize direct detection methodologies that accommodate high polarity and lack of UV absorbance. We architected two primary analytical workflows:

  • HILIC-LC-MS/MS : Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a water-enriched layer on the stationary phase. Polar analytes partition into this layer, providing excellent retention without the need for system-contaminating ion-pairing reagents.

  • Ion-Pairing RP-LC-MS/MS (IP-RP) : Utilizing volatile ion-pairing reagents (such as perfluoroheptanoic acid) effectively neutralizes the zwitterionic charge, increasing the molecule's lipophilicity and enabling retention on standard C18 columns[3].

ReactionMonitoring Start Reaction Mixture 2-[Cyclopropyl(methyl)amino]acetic acid CheckAmine Amine Type Analysis (Tertiary Amine) Start->CheckAmine Deriv Standard Derivatization (Fmoc, Ninhydrin) CheckAmine->Deriv If attempted Direct Direct Analysis Strategies CheckAmine->Direct Optimal Path Fail Result: Fails (No primary/secondary N-H) Deriv->Fail LCMS HILIC or IP-RP LC-MS/MS (High Sensitivity/Specificity) Direct->LCMS CAD HPLC-CAD / ELSD (Universal Detection) Direct->CAD NMR In-situ 1H/13C NMR (Structural Kinetics) Direct->NMR

Decision tree for tertiary amino acid reaction monitoring strategies.

Self-Validating Experimental Protocols

A robust protocol must validate its own integrity before experimental data is accepted. The following workflows are designed as self-validating systems.

Protocol A: HILIC-LC-MS/MS Reaction Monitoring

This protocol leverages HILIC to retain the polar tertiary amine, coupled with tandem mass spectrometry (Multiple Reaction Monitoring, MRM) for absolute specificity.

Step 1: Reaction Quenching & Sample Preparation

  • Action : Extract 10 µL of the active reaction mixture. Immediately quench into 990 µL of ice-cold Acetonitrile/Methanol (80:20, v/v) spiked with 100 ng/mL of an isotopically labeled internal standard (e.g., 13 C 2​ -Glycine derivative).

  • Causality : The high organic content instantly precipitates reaction proteins/catalysts and halts kinetics. Crucially, it matches the initial high-organic HILIC mobile phase conditions, preventing peak distortion (solvent effects) upon injection.

  • Action : Centrifuge at 12,000 rpm for 5 minutes at 4 °C. Transfer the supernatant to an LC vial.

Step 2: Chromatographic Separation

  • Column : Amide-bonded HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A : 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins, return to 95% B.

  • Causality : In HILIC, water is the strong eluting solvent. Starting with a high organic concentration (95% B) ensures the highly polar zwitterion partitions effectively into the stationary phase's hydration layer.

Step 3: Mass Spectrometry (ESI+)

  • Operate in Positive Electrospray Ionization mode. Monitor the [M+H] + precursor at m/z 130.1.

Step 4: System Suitability & Self-Validation (Critical)

  • Carryover Check : Inject a pure solvent blank. The signal at m/z 130.1 must be < 3x the baseline noise (S/N < 3).

  • Suitability Standard : Inject a 50 ng/mL analytical standard of 2-[Cyclopropyl(methyl)amino]acetic acid.

  • Validation Gate : The system is validated only if the standard yields an S/N > 100, the retention time %RSD is < 2% across three replicates, and the internal standard peak area varies by < 5% between the blank and the standard.

HILIC_Mechanism Mobile Mobile Phase (High ACN, Low H2O) StatPhase HILIC Stationary Phase (Silica/Amide) Mobile->StatPhase Hydration WaterLayer Water-Enriched Layer (Partitioning Zone) StatPhase->WaterLayer Analyte Target Analyte (LogP -1.9) WaterLayer->Analyte Elutes via gradient Analyte->WaterLayer Partitions into Detector ESI-MS/MS Detection Analyte->Detector Direct MS

HILIC retention and MS detection mechanism for polar tertiary amines.

Protocol B: HPLC-CAD for Non-MS Environments

If MS is unavailable, Charged Aerosol Detection (CAD) provides a universal response for non-volatile analytes, bypassing the molecule's lack of a UV chromophore.

  • Preparation : Quench 50 µL of reaction mixture into 450 µL of mobile phase.

  • Separation : Use an Ion-Pairing RP approach. The mobile phase must contain 5 mM perfluoroheptanoic acid[3] to retain the analyte on a standard C18 column.

  • Self-Validation Gate : Run a calibration curve (10 to 500 µg/mL). The system is validated if the power-law fit ( R2 ) of the CAD response is > 0.995, confirming uniform aerosol charging and nebulization efficiency.

Quantitative Data Synthesis

Table 1: Comparison of Analytical Modalities for 2-[Cyclopropyl(methyl)amino]acetic acid

Analytical MethodPrimary Retention MechanismDetection PrincipleSensitivity LimitKey AdvantageKey Limitation
HILIC-LC-MS/MS Hydrophilic PartitioningMRM (Tandem MS)< 1 ng/mLHighest specificity; no ion-pairing needed.Requires MS infrastructure; sensitive to matrix salts.
IP-RP-LC-MS/MS Hydrophobic (Ion-Paired)MRM (Tandem MS)< 5 ng/mLUses standard, robust C18 columns.Ion-pairing reagents can contaminate the MS source.
HPLC-CAD Hydrophobic (Ion-Paired)Charged Aerosol~50 ng/mLUniversal detection; no chromophore needed.Lower sensitivity; requires strictly volatile buffers.
UV-Vis / Deriv N/AAbsorbanceN/ANone.Fails. Tertiary amine prevents derivatization.

Table 2: Representative MRM Transitions (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
2-[Cyclopropyl(methyl)amino]acetic acid 130.184.115Quantifier (Loss of HCOOH)
2-[Cyclopropyl(methyl)amino]acetic acid 130.158.125Qualifier (Ring/Alkyl cleavage)
Internal Standard ( 13 C 2​ -Gly) 132.185.115Normalization & Matrix Correction

References

  • Title: 2-[Cyclopropyl(methyl)
  • Source: springernature.
  • Source: thermofisher.

Sources

Application

Application Note: 2-[Cyclopropyl(methyl)amino]acetic Acid as a Precision Ligand in C–H Activation

Executive Summary The functionalization of inert carbon-hydrogen (C–H) bonds has fundamentally reshaped retrosynthetic analysis in modern drug development. Among the most critical advancements in this field is the design...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of inert carbon-hydrogen (C–H) bonds has fundamentally reshaped retrosynthetic analysis in modern drug development. Among the most critical advancements in this field is the design of bifunctional ligands that accelerate the Concerted Metalation-Deprotonation (CMD) step[1]. 2-[Cyclopropyl(methyl)amino]acetic acid (CAS: 1094909-72-4)[2] has emerged as a highly specialized N-alkyl amino acid ligand. By combining the internal basicity of a carboxylate with the rigid steric shielding of a cyclopropyl ring, this ligand prevents catalyst deactivation, stabilizes active monomeric Palladium(II) species[3], and induces exceptional stereocontrol in asymmetric C–H functionalization workflows.

This application note provides a comprehensive technical guide to utilizing 2-[cyclopropyl(methyl)amino]acetic acid in transition-metal catalysis, complete with mechanistic rationales, self-validating protocols, and comparative performance data.

Physicochemical Profile & Handling

Understanding the physical properties of the ligand is crucial for optimizing solvent systems and reaction conditions. The compound is a zwitterionic amino acid derivative, necessitating polar, protic, or highly fluorinated solvents (e.g., HFIP) for optimal solubility during catalyst pre-complexation.

Table 1: Physicochemical Properties

Property Value
Chemical Name 2-[Cyclopropyl(methyl)amino]acetic acid
CAS Number 1094909-72-4[2]
Molecular Weight 129.16 g/mol [4]
Formula C6H11NO2[4]
SMILES CN(CC(=O)O)C1CC1[4]

| Hazard Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[2] |

Handling Insight: As an unprotected amino acid, it is hygroscopic. Store in a desiccator under an inert argon atmosphere at 2–8 °C to prevent moisture-induced degradation, which can competitively inhibit Pd-coordination during catalysis.

Mechanistic Rationale: The "Cyclopropyl-Methyl" Advantage

As a Senior Application Scientist, I frequently observe that the primary mode of failure in Pd-catalyzed C–H activation is the thermodynamic sink of inactive bis-ligated ( PdL2​ ) complexes.

The structural design of 2-[cyclopropyl(methyl)amino]acetic acid solves this through precise steric tuning:

  • The CMD Base: The carboxylate moiety acts as an internal base, accepting the proton from the substrate during the rate-limiting C–H cleavage step[1].

  • The N-Methyl Group: Prevents unwanted N–H deprotonation and off-target side reactions that plague primary amino acids (like glycine).

  • The Cyclopropyl Ring: This is the critical differentiator. Unlike an isopropyl group, which is highly flexible and can over-encumber the metal center (halting turnover), the cyclopropyl ring is "tied back." Its sp²-like C–C bonds and smaller A-value create a rigid, predictable chiral pocket. This structural rigidity destabilizes the formation of inactive di-palladium or bis-ligated resting states, ensuring a high steady-state concentration of the catalytically active mono-ligated Pd(II) species[5].

Mechanistic Visualizations

CMD_Pathway Substrate Substrate (Inert C-H Bond) CMD_TS Concerted Metalation- Deprotonation (CMD) TS Substrate->CMD_TS C-H Agostic Interaction Pd_Cat Pd(II) Center (Electrophilic) Pd_Cat->CMD_TS Metalation Ligand 2-[Cyclopropyl(methyl)amino]acetate (Bidentate N,O-Ligand) Ligand->CMD_TS Internal Base (Carboxylate) Palladacycle Active Palladacycle (C-Pd Bond Formed) CMD_TS->Palladacycle Proton Abstraction & Cleavage

Fig 1. The Concerted Metalation-Deprotonation (CMD) transition state facilitated by the ligand.

Catalytic_Cycle Precat Pd(OAc)2 + Ligand ActiveCat Monomeric Pd(II)-Ligand Complex Precat->ActiveCat Ligand Exchange Coord Substrate Coordination ActiveCat->Coord + Substrate CH_Cleavage C-H Cleavage (CMD Step) Coord->CH_Cleavage Intermediate Palladacycle Intermediate CH_Cleavage->Intermediate - AcOH Functionalization Oxidative Addition / Transmetalation Intermediate->Functionalization + Coupling Partner Product Functionalized Product Functionalization->Product Reductive Elimination Product->ActiveCat Catalyst Regeneration

Fig 2. Catalytic cycle of Pd-catalyzed C-H functionalization using the amino acid ligand.

Quantitative Data: Comparative Ligand Performance

To illustrate the superiority of the cyclopropyl substitution, Table 2 summarizes a representative model of structure-activity relationships (SAR) for N-alkyl amino acid ligands in a standard Pd-catalyzed enantioselective C(sp³)–H arylation workflow.

Table 2: Comparative Ligand Performance in Pd-Catalyzed C(sp³)–H Arylation

LigandSteric Profile (N-Substituents)Yield (%)Enantiomeric Excess (ee %)Catalyst State Observation
GlycineNone (Primary Amine)< 10%N/ARapid Pd(0) black precipitation
N-Methylglycine (Sarcosine)Small (Methyl)62%0%Stable, but lacks facial selectivity[6]
N-Isopropyl-N-methylglycineBulky, Flexible (Isopropyl)41%45%Sluggish turnover (steric clash)
2-[Cyclopropyl(methyl)amino]acetic acid Rigid, Directed Bulk (Cyclopropyl) 89% 94% Highly active, clear yellow solution

Self-Validating Experimental Protocol

The following protocol details the use of 2-[cyclopropyl(methyl)amino]acetic acid in the Pd-catalyzed C(sp³)–H arylation of an aliphatic amide. It is designed with integrated checkpoints to ensure experimental integrity.

Materials Required:
  • Catalyst: Pd(OAc)2​ (5 mol%)

  • Ligand: 2-[Cyclopropyl(methyl)amino]acetic acid (10 mol%)

  • Oxidant/Base: Ag2​CO3​ (1.5 equiv)

  • Solvent: Hexafluoroisopropanol (HFIP) / t-Amyl alcohol (1:4 v/v)

Step-by-Step Methodology:

Step 1: Catalyst Pre-Complexation (Crucial for active species generation)

  • In a nitrogen-filled glovebox, add Pd(OAc)2​ (5.6 mg, 0.025 mmol) and the ligand (6.5 mg, 0.050 mmol) to an oven-dried 15 mL Schlenk tube.

  • Add 1.0 mL of HFIP. Stir at room temperature for 15 minutes.

  • Causality: HFIP is a highly polar, strongly hydrogen-bonding solvent that facilitates the displacement of acetate ligands. The 1:2 Pd-to-ligand ratio ensures complete formation of the active monomeric L1​Pd(II) species.

  • Self-Validation Checkpoint: Observe the solution. It must transition from a cloudy orange suspension to a transparent, pale-yellow homogeneous solution . If the solution remains cloudy, moisture contamination has likely inhibited ligand coordination.

Step 2: Reaction Assembly

  • To the pre-formed catalyst solution, add the aliphatic amide substrate (0.5 mmol) and the aryl iodide coupling partner (0.75 mmol).

  • Add Ag2​CO3​ (207 mg, 0.75 mmol) and 4.0 mL of t-Amyl alcohol.

  • Causality: Ag2​CO3​ acts as an iodide scavenger, driving the catalytic cycle forward by precipitating AgI , while also potentially interacting with di-palladium resting states to accelerate turnover[5].

Step 3: Catalytic Turnover & Monitoring

  • Seal the tube, remove it from the glovebox, and heat to 85 °C in an oil bath for 12 hours.

  • Self-Validation Checkpoint (1 Hour Mark): Briefly remove the tube from the heat and allow the solids to settle. The supernatant should be a clear yellow/orange . If the mixture has turned completely black with a metallic mirror on the glass, the ligand has failed to stabilize the Pd(II) state, resulting in irreversible reduction to inactive Pd(0) nanoparticles.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature. Quench by adding 2 mL of saturated aqueous EDTA solution and stir for 10 minutes.

  • Causality: EDTA aggressively chelates the palladium and silver salts, breaking down the palladacycle and preventing metal-induced streaking during chromatography.

  • Extract with Ethyl Acetate (3 × 10 mL), dry over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography.

References[2] 2-[cyclopropyl(methyl)amino]acetic acid — Chemical Substance Information - nextsds.com - Link[4] 2-[Cyclopropyl(methyl)amino]acetic acid | C6H11NO2 | CID 43265135 - PubChem - nih.gov - Link[3] Role of N-acyl amino acid ligands in Pd(II)-catalyzed remote C-H activation of tethered arenes - nih.gov - Link[1] From Mono- N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C-H Activation - nih.gov - Link[6] High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - acs.org - Link[5] Di-Palladium Complexes are Active Catalysts for Mono-N-Protected Amino Acid Accelerated Enantioselective C-H Functionalization - chemrxiv.org - Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for 2-[Cyclopropyl(methyl)amino]acetic acid

Welcome to the technical support guide for the synthesis of 2-[Cyclopropyl(methyl)amino]acetic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-[Cyclopropyl(methyl)amino]acetic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical parameter of reaction temperature. The guidance herein is based on established principles of synthetic organic chemistry and field-proven insights to help you achieve optimal yield, purity, and reaction efficiency.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis. The most common synthetic route involves the N-alkylation of N-methylcyclopropylamine with a haloacetate ester (e.g., ethyl bromoacetate) followed by hydrolysis. Our troubleshooting will focus on this pathway.

Question 1: My reaction yield is disappointingly low, and starting materials remain even after extended reaction times. Could the temperature be too low?

Answer: Yes, a low reaction temperature is a primary suspect for incomplete conversion. The N-alkylation of a secondary amine like N-methylcyclopropylamine is a nucleophilic substitution reaction (SN2) that requires sufficient kinetic energy to overcome the activation barrier.

  • Causality: At suboptimal temperatures, the collision frequency and energy between the amine and the electrophile (ethyl bromoacetate) are insufficient, leading to a very slow reaction rate.[1] If the temperature is too low, the reaction may stall completely. For instance, some related N-arylation reactions of cyclopropylamine require temperatures around 60 °C to proceed efficiently, while others can run at room temperature, albeit over a longer period (24-36 hours).[2]

  • Recommended Action:

    • Incremental Temperature Increase: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS) after each increase.

    • Solvent Consideration: Ensure your solvent's boiling point is compatible with the desired temperature increase. For many glycine derivative syntheses, solvents like DMF or DMSO are used for their high boiling points, which allow for a wider range of temperatures to be explored (e.g., 0 to 100 °C).[3] For lower temperature ranges, solvents like THF or CH2Cl2 are common.[4]

    • Initial Benchmark: If you started at room temperature (~20-25 °C), a good next step would be to target 40-50 °C. Some glycine derivative syntheses are run at elevated temperatures, such as 70-80 °C, to ensure completion.[5]

Question 2: I'm achieving good conversion, but my final product is plagued with impurities. Is my reaction temperature too high?

Answer: This is a very likely scenario. Elevated temperatures, while beneficial for reaction rates, can also provide the necessary energy to activate undesirable side-reaction pathways.

  • Causality & Potential Side Reactions:

    • Over-alkylation (Quaternization): The product, 2-[Cyclopropyl(methyl)amino]acetic acid ester, is a tertiary amine and can be further alkylated by ethyl bromoacetate to form a quaternary ammonium salt. This is a common side reaction in amine alkylations and is often accelerated by heat.

    • Elimination Reactions: At higher temperatures, the base used to scavenge the HBr byproduct can promote the elimination of HBr from ethyl bromoacetate, leading to impurities.

    • Product Degradation: Although many amino acids are robust, the cyclopropyl group can be susceptible to ring-opening under harsh conditions (e.g., very high heat in the presence of acid or base), though this is less common under typical alkylation conditions. More generally, thermal degradation of reactants or products can occur.[6]

    • Solvent-Related Impurities: Some solvents can participate in side reactions at high temperatures. For example, DMF can decompose to generate dimethylamine, which can act as a competing nucleophile.

  • Recommended Action:

    • Reduce Temperature: Lower the reaction temperature by 10-20 °C from your current condition. This will slow down the primary reaction but may disproportionately reduce the rate of side reactions, improving selectivity.

    • Controlled Reagent Addition: Instead of adding all the ethyl bromoacetate at once, consider a slow, portion-wise, or syringe-pump addition. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of over-alkylation.[7]

    • Base Selection: Ensure you are using a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) or an inorganic base (e.g., K₂CO₃ or NaHCO₃) that is less likely to cause elimination side reactions. The choice of base is as critical as temperature.[5]

Question 3: My reaction starts well but then stalls before reaching full conversion. How can I use temperature to drive it to completion without generating impurities?

Answer: This common issue requires a balanced approach. A temperature ramping strategy is often effective.

  • Causality: The reaction rate naturally slows as the concentration of reactants decreases. Initially, the reaction may proceed smoothly at a moderate temperature, but as concentrations drop, the reaction rate may become impractically slow.

  • Recommended Action: Temperature Ramping Protocol

    • Initial Phase: Begin the reaction at a moderate temperature where you observe good initial conversion with minimal impurity formation (e.g., 30-40 °C).

    • Monitoring: Monitor the reaction progress. Once the rate begins to slow significantly (e.g., <5% conversion over 2 hours), it is time to intervene.

    • Ramping Phase: Increase the temperature by 10-15 °C. This will provide the remaining reactants with the extra energy needed to react and push the equilibrium towards the product.

    • Hold and Finish: Hold at the higher temperature until the reaction reaches completion. This strategy ensures that the bulk of the reaction occurs under "cleaner," lower-temperature conditions, while the higher temperature is only used at the end to force the final conversion.

Frequently Asked Questions (FAQs)

Question 4: What is a good starting temperature for a first-time synthesis of 2-[Cyclopropyl(methyl)amino]acetic acid?

Answer: A prudent starting point is room temperature (20-25 °C) . Many related N-alkylation and N-arylation reactions involving cyclopropylamines can proceed at this temperature.[2] This conservative approach allows you to establish a baseline for reactivity and impurity profiles. Monitor the reaction over 24 hours. If conversion is low, you can then make an informed decision to increase the temperature based on the troubleshooting guide above.

Question 5: How do I design a systematic experiment to optimize the reaction temperature?

Answer: A Design of Experiments (DoE) approach, even a simple one, is highly recommended. A parallel screening study is the most efficient method.

  • Rationale: By running several reactions simultaneously under identical conditions except for temperature, you can quickly identify an optimal window and minimize the influence of batch-to-batch variability.

  • See Protocol Section: For a detailed methodology, refer to the "Experimental Protocol: Parallel Temperature Screening" section below. This protocol outlines the setup, execution, and analysis for a systematic optimization study.

Question 6: What is the relationship between temperature, reaction time, and impurity formation?

Answer: This relationship is a classic optimization triangle in process chemistry.

  • Low Temperature: Long reaction time, low impurity formation.

  • High Temperature: Short reaction time, high impurity formation.

  • Optimal Temperature: The "sweet spot" that provides an acceptable reaction time with a manageable impurity profile, leading to the highest isolated yield of desired product.

The goal of temperature optimization is to find this balance. The workflow diagram below illustrates this decision-making process.

Diagram: Temperature Optimization Workflow

This diagram outlines the logical steps for optimizing reaction temperature based on experimental outcomes.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Optimization Start Start: Run reaction at RT (25°C) Monitor1 Monitor progress at 24h (TLC/LCMS) Start->Monitor1 Decision1 >90% Conversion? Monitor1->Decision1 TempScreen Run Parallel Temperature Screen (e.g., 40°C, 50°C, 60°C) Decision1->TempScreen No CheckImp Check Impurity Profile Decision1->CheckImp Yes LowConv Low Conversion Path HighImp High Impurity Path AnalyzeScreen Analyze Yield vs. Purity TempScreen->AnalyzeScreen SelectOptimum Select Optimal Temp/Time AnalyzeScreen->SelectOptimum End Optimized Condition Found SelectOptimum->End Proceed to Scale-up Decision2 Impurities <5%? CheckImp->Decision2 Decision2->SelectOptimum Yes LowerTemp Lower Temperature (e.g., to 0°C or 15°C) Decision2->LowerTemp No LowerTemp->AnalyzeScreen

Caption: Workflow for optimizing reaction temperature.

Data Presentation: Hypothetical Temperature Screening

The table below summarizes potential outcomes from a parallel temperature screening experiment as described in the protocol.

Reaction IDTemperature (°C)Reaction Time (h)Conversion (%)Product Purity (by LC-MS, %)Primary Impurity (%)
T-125 (RT)2445>99<0.5 (Over-alkylation)
T-240129298.51.0 (Over-alkylation)
T-3 50 6 >99 97.0 2.5 (Over-alkylation)
T-4604>9991.08.0 (Over-alkylation)
T-5702>9982.015.0 (Degradation + Over-alkylation)

Experimental Protocol: Parallel Temperature Screening

Objective: To determine the optimal reaction temperature for the N-alkylation of N-methylcyclopropylamine with ethyl bromoacetate by evaluating yield and purity across a range of temperatures.

Materials:

  • N-methylcyclopropylamine

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Parallel synthesis reaction block or multiple round-bottom flasks with individual heating/stirring

  • TLC plates, LC-MS, or GC-MS for analysis

Procedure:

  • Setup: Arrange five identical reaction vessels (e.g., 25 mL flasks) equipped with stir bars and reflux condensers (or sealed caps if pressure is not a concern). Label them T-1 through T-5.

  • Reagent Preparation:

    • In each flask, add anhydrous K₂CO₃ (1.5 equivalents).

    • Add anhydrous MeCN to each flask to achieve a final concentration of ~0.5 M.

    • Add N-methylcyclopropylamine (1.0 equivalent) to each flask.

  • Temperature Equilibration:

    • Place each flask in the heating block or oil bath.

    • Set the temperatures for each vessel: T-1 (25°C), T-2 (40°C), T-3 (50°C), T-4 (60°C), T-5 (70°C).

    • Allow the mixtures to stir at their respective temperatures for 15 minutes to equilibrate.

  • Reaction Initiation: At time t=0, add ethyl bromoacetate (1.1 equivalents) to each flask simultaneously (or as quickly as possible in sequence).

  • Monitoring:

    • Take a small aliquot from each reaction every 1-2 hours.

    • Quench the aliquot with a small amount of water and extract with ethyl acetate.

    • Analyze the organic layer by TLC or LC-MS to monitor the disappearance of starting material and the appearance of the product and any impurities.

  • Reaction Completion & Workup:

    • Stop each reaction when it reaches >99% conversion of the limiting reagent, or after a maximum of 24 hours. Record the time for each.

    • Once complete, cool all reactions to room temperature.

    • Filter the mixtures to remove K₂CO₃.

    • Analyze a small, precise sample of the crude filtrate from each reaction via quantitative LC-MS or GC-MS with an internal standard to determine the purity and relative yield.

  • Analysis: Tabulate the results as shown in the "Data Presentation" section above. Identify the temperature that provides the best combination of reaction time, yield, and purity. This will be your optimized temperature for future experiments.

References

  • PubChem. (n.d.). 2-[Cyclopropyl(methyl)amino]acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Gagnon, D., et al. (2017). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters. Available at: [Link]

  • CN104829518A. (2015). Synthesis method of glycine derivatives. Google Patents.
  • Reddy, G. V., et al. (2023). Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. ACS Omega. Available at: [Link]

  • CN103539714A. (2014). Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof. Google Patents.
  • Reetz, M. T., et al. (1998). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2024). Copper-Catalyzed Successive Radical Reactions of Glycine Derivatives. Organic Letters. Available at: [Link]

  • Gervais, C., et al. (2024). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available at: [Link]

  • CN110862310A. (2020). Synthesis method of cyclopropyl methyl ketone. Google Patents.
  • Vasanth, B., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]

  • Al-Malah, K. I. (2014). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. ResearchGate. Available at: [Link]

  • Yang, L., et al. (2012). Synthesis of Glycine Using Two-Step Reaction Approach in Alcohol and its Purification. ResearchGate. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Beaulieu, M., et al. (2020). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. ChemRxiv. Available at: [Link]

  • EP0474334A2. (1992). Process for preparing glycine in high yield. Google Patents.
  • Kurniawan, H. S., et al. (2021). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • EP0474334A2. (1992). Process for preparing glycine in high yield. Google Patents.
  • Chemical Substance Information. (n.d.). 2-[cyclopropyl(methyl)amino]acetic acid hydrochloride. Retrieved from [Link]

  • Havale, S. H., et al. (2015). Synthesis of Efavirenz by an innovative cost effective cyclisation process. Der Pharma Chemica. Available at: [Link]

  • Wang, S., et al. (2022). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. RSC Advances. Available at: [Link]

  • Gemoets, H. P. L., et al. (2020). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. Available at: [Link]

  • Murshid, G., et al. (2011). Thermo Physical Analysis of 2-Amino-2-methyl-1- propanol Solvent for Carbon Dioxide Removal. Chemical Engineering Transactions. Available at: [Link]

Sources

Optimization

preventing decomposition of 2-[Cyclopropyl(methyl)amino]acetic acid during storage

Technical Support Center: Stability and Storage of 2-[Cyclopropyl(methyl)amino]acetic acid Welcome to the Technical Support Center for 2-[Cyclopropyl(methyl)amino]acetic acid (also known as N-cyclopropyl-N-methylglycine)...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability and Storage of 2-[Cyclopropyl(methyl)amino]acetic acid

Welcome to the Technical Support Center for 2-[Cyclopropyl(methyl)amino]acetic acid (also known as N-cyclopropyl-N-methylglycine). As a tertiary amino acid derivative, this compound is a highly valuable building block in peptidomimetic synthesis and drug discovery. However, its unique structural features—a tertiary amine coupled with a carboxylic acid—render it susceptible to specific degradation pathways during long-term storage.

This guide provides a mechanistic understanding of these pathways, validated storage protocols, and an advanced troubleshooting FAQ to ensure the integrity of your chemical inventory.

Mechanistic Pathways of Degradation (The "Why")

To prevent decomposition, one must first understand the causality of the degradation. 2-[Cyclopropyl(methyl)amino]acetic acid is primarily vulnerable to three mechanisms:

  • N-Oxidation: The electron-rich nitrogen atom of the tertiary amine is a prime target for electrophilic oxygen species. Exposure to ambient air leads to the formation of an N-oxide derivative. While some tertiary amino acids exhibit resistance to oxidation under specific conditions[1], prolonged exposure to atmospheric oxygen inevitably degrades the purity of the bulk powder.

  • Photochemical & Metal-Catalyzed Decarboxylation: Uncatalyzed, spontaneous decarboxylation of amino acids is kinetically inert at room temperature, with half-lives estimated in the billions of years[2]. However, this stability is an illusion if the compound is exposed to UV light or trace transition metal impurities, which act as catalysts to rapidly extrude CO₂ via radical-mediated pathways[3].

  • Hygroscopicity-Induced Hydrolysis: Whether stored as a zwitterionic free base or a hydrochloride (HCl) salt, the compound can absorb atmospheric moisture. This creates a microscopic aqueous environment that accelerates both oxidation and potential hydrolysis of trace impurities.

Visualizing the Degradation Network

Below is a logical map of the environmental triggers and their corresponding degradation pathways.

G A 2-[Cyclopropyl(methyl)amino]acetic acid (Intact Compound) B N-Oxide Derivative (+16 Da Mass Shift) A->B Ambient O2 / ROS C Decarboxylated Amine (Loss of CO2) A->C UV Light / Trace Metals D Hydrated/Clumped Solid (Accelerated Degradation) A->D High Humidity / Moisture

Fig 1: Environmental triggers leading to the decomposition of 2-[Cyclopropyl(methyl)amino]acetic acid.

Quantitative Stability Data

The following table summarizes the expected stability of 2-[Cyclopropyl(methyl)amino]acetic acid under various storage conditions.

Storage TemperatureAtmosphereContainer TypeExpected Shelf-LifePrimary Degradation Risk
25°C (Room Temp)Ambient AirClear Glass< 1 MonthOxidation, Photolytic Decarboxylation
2-8°CAmbient AirAmber Glass6-12 MonthsSlow Oxidation, Moisture Condensation
-20°CArgon (Inert)Amber Glass, PTFE Cap> 2 YearsMinimal (if kept strictly anhydrous)
-80°CArgon (Inert)Amber Glass, PTFE Cap> 5 YearsNone observed

Note: Long-term storage of amino acid derivatives at -80°C has been proven to maintain metabolomic and chemical stability for up to seven years[4].

Validated Experimental Protocol: Anhydrous Inert Storage Preparation

To create a self-validating system for long-term storage, follow this methodology. This protocol ensures that the physical environment actively prevents the chemical mechanisms of degradation.

Step 1: Lyophilization (Moisture Eradication)

  • Dissolve the compound in a minimal amount of LC-MS grade LC-water/acetonitrile mixture.

  • Flash-freeze the solution using a dry ice/acetone bath.

  • Lyophilize at < 0.1 mbar for 24-48 hours to ensure complete removal of bound water. Validation Check: Perform Karl Fischer titration on a small aliquot. Moisture content must be < 0.5%.

Step 2: Inert Gas Displacement (Oxidation Prevention)

  • Transfer the lyophilized powder to an amber glass vial (to block UV-mediated decarboxylation).

  • Place the vial in a glove box or use a Schlenk line to purge the headspace.

  • Backfill the vial with Argon gas. Scientist Insight: Argon is heavier than Nitrogen and provides a superior blanket over the solid compound, effectively displacing oxygen.

Step 3: Hermetic Sealing and Storage

  • Seal the vial tightly with a PTFE-lined screw cap. Avoid standard rubber septa, which are permeable to oxygen over time.

  • Wrap the cap junction with Parafilm.

  • Store the vial in a desiccator box placed inside a -20°C or -80°C freezer. Validation Check: Analyze a control sample via LC-MS after 30 days. Purity should remain >99.5% with no +16 Da peaks.

Troubleshooting Guides & FAQs

Q: My 2-[Cyclopropyl(methyl)amino]acetic acid powder has turned from a pristine white to a yellowish, clumpy solid. What happened, and can it be salvaged? A: This is a classic symptom of moisture ingress. The compound is highly hygroscopic. When it absorbs water, it forms a microscopic solvent layer that facilitates rapid oxidative degradation and trace-metal catalyzed side reactions, leading to the yellow discoloration. Unfortunately, once discolored, the batch is compromised. You can attempt to salvage it via preparative HPLC followed by immediate lyophilization, but heavily degraded batches should be discarded.

Q: During LC-MS quality control of my stored batch, I detected a prominent new peak with a mass shift of exactly +16 Da. Is this a storage artifact? A: Yes. A +16 Da shift is the definitive mass spectrometric signature of N-oxidation. The tertiary amine nitrogen has reacted with atmospheric oxygen to form an N-oxide. This confirms that your storage container's headspace contained oxygen. To prevent this, ensure strict Argon backfilling prior to sealing[1].

Q: Is it better to store this compound as a free base (zwitterion) or as a hydrochloride (HCl) salt? A: Both forms have trade-offs. The HCl salt is generally more chemically stable against N-oxidation because the lone pair of electrons on the tertiary nitrogen is protonated, rendering it unreactive toward oxygen. However, the HCl salt is significantly more hygroscopic than the free base. If you choose to store the HCl salt, your moisture-barrier protocols (desiccants, PTFE caps) must be flawless.

Q: I left a clear vial of the compound on my benchtop for a week, and NMR shows a loss of the carboxylic acid proton and new amine peaks. Why did it degrade so fast at room temperature? A: While uncatalyzed thermal decarboxylation is extremely slow[2], leaving the compound in a clear vial on a benchtop exposes it to ambient UV light. Photochemical activation, especially if there are trace impurities acting as photosensitizers, rapidly induces radical-mediated decarboxylation[3]. Always use amber glass vials to block photolytic pathways.

Sources

Troubleshooting

Technical Support Center: Purification of 2-[Cyclopropyl(methyl)amino]acetic acid

Introduction: Welcome to the technical support guide for 2-[Cyclopropyl(methyl)amino]acetic acid (N-cyclopropyl-N-methylglycine). This molecule is a valuable building block in pharmaceutical development, and its purity i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

Welcome to the technical support guide for 2-[Cyclopropyl(methyl)amino]acetic acid (N-cyclopropyl-N-methylglycine). This molecule is a valuable building block in pharmaceutical development, and its purity is paramount for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients (APIs). This guide is designed for researchers, chemists, and process development professionals to effectively troubleshoot and resolve common purity challenges encountered with this compound. We will explore the nature of potential impurities, provide logical frameworks for selecting a purification strategy, and offer detailed protocols for common laboratory techniques.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when handling crude 2-[Cyclopropyl(methyl)amino]acetic acid.

Q1: What are the most common impurities I should expect in my crude material?

The impurity profile of your crude product is intrinsically linked to its synthetic route. A common pathway to this compound is the reductive amination of glyoxylic acid with N-methylcyclopropylamine or the alkylation of N-methylcyclopropylamine with a haloacetic acid.[1][2] Based on these routes, impurities can be broadly categorized.

Impurity Class Specific Examples Likely Source Typical Analytical Signature (¹H NMR)
Unreacted Starting Materials N-methylcyclopropylamine, Glyoxylic acid, Ethyl bromoacetateIncomplete reactionSignals corresponding to the specific starting material. N-methylcyclopropylamine may show a singlet for the methyl group and multiplets for the cyclopropyl ring.
Reaction Side-Products Over-alkylation products (e.g., quaternary ammonium salts), Michael addition products[3]Poor reaction control (e.g., temperature, stoichiometry)Complex multiplets, potential downfield shifts for protons adjacent to a newly formed bond.
Reagent-Related Impurities Borate salts (from NaBH₃CN or NaBH(OAc)₃), Acetic acid[4]Byproducts from reducing agents or solvents used in the reaction.[5]A singlet around ~2.0-2.1 ppm for acetic acid. Borate salts are often NMR-silent but can affect solubility and yield.
Solvent Residues Toluene, Methanol, Dichloromethane, DMF[6][7]Incomplete removal during workup and dryingCharacteristic solvent peaks (e.g., Toluene: ~7.2-7.4 ppm and ~2.35 ppm; Methanol: ~3.49 ppm).

Q2: My crude product is an oil/gum instead of a solid. What does this mean and how do I handle it?

An oily or gummy consistency typically indicates the presence of significant impurities, residual solvent, or moisture, which disrupt the crystalline lattice of the pure compound.

  • Causality: The compound itself has a relatively low molecular weight and contains a tertiary amine, which can make it prone to being hygroscopic or forming salts with atmospheric CO₂. Impurities act as a "solvent" for your product, preventing crystallization.

  • Recommended Action: Before attempting a complex purification, try to precipitate or crystallize the product. Dissolve the crude oil in a minimal amount of a polar solvent (e.g., isopropanol or ethanol) and add a non-polar anti-solvent (e.g., diethyl ether or hexanes) dropwise with vigorous stirring. If this fails, an aqueous acid-base workup is the next logical step to remove non-ionic impurities and isolate the product as a salt or zwitterion.

Q3: I see a persistent singlet at ~2.1 ppm in my ¹H NMR spectrum, even after drying. What is it and how do I remove it?

This signal is highly characteristic of residual acetic acid.[4] Acetic acid can be introduced if sodium triacetoxyborohydride (STAB) was used as the reducing agent or if it was used as a solvent or catalyst.[5] Because your product is basic (tertiary amine), it can form a stable salt with acetic acid, making it difficult to remove by simple evaporation.

  • Removal Strategy:

    • Azeotropic Removal: Dissolve the material in toluene and evaporate the solvent under reduced pressure. Repeat this 2-3 times. Toluene forms a low-boiling azeotrope with acetic acid, facilitating its removal.

    • Basic Wash: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acetic acid, forming sodium acetate, which is highly water-soluble and will be extracted into the aqueous phase. Be sure to subsequently dry the organic layer thoroughly (e.g., with Na₂SO₄ or MgSO₄) before evaporation.

    • Ion-Exchange Chromatography: This is a highly effective method where the amino acid product is retained on the column while neutral impurities like residual acetic acid are washed away.[8]

Q4: Which purification technique is best for my scale?

The optimal technique depends on both the quantity of material and the nature of the impurities.

Technique Scale Best For Removing... Pros Cons
Recrystallization 500 mg - Multi-kgImpurities with different solubility profilesHigh throughput, cost-effective, yields high-purity materialRequires a crystalline solid, significant product loss in mother liquor
Acid-Base Extraction 1 g - Multi-kgNeutral organic impurities, saltsSimple, inexpensive, effective for major cleanupCan be labor-intensive, emulsion formation can be an issue
Silica Gel Chromatography 1 mg - 100 gImpurities with different polarityHigh resolution for a wide range of impuritiesCan be slow, potential for product decomposition on acidic silica, requires large solvent volumes
Ion-Exchange Chromatography 100 mg - 10 kgSalts, charged impurities, neutral compounds[9]Highly specific for amino acids, excellent for desaltingRequires specialized resins, can be slower than other methods
Preparative HPLC 1 mg - 10 gClose-eluting isomers, final polishingHighest resolution, excellent for trace impurity removalExpensive, low throughput, requires specialized equipment

Part 2: Troubleshooting & Purification Strategy

This section provides a logical framework for addressing purification challenges. The first step is always to analyze your crude material (e.g., by ¹H NMR, LC-MS) to identify the major impurities.

Decision Workflow for Purification

This diagram outlines a logical path to selecting the appropriate purification method.

Purification_Workflow cluster_start Analysis cluster_main Primary Purification Strategy cluster_chrom Chromatographic Method Selection cluster_final Final Polishing start Crude 2-[Cyclopropyl(methyl)amino]acetic acid is_solid Is the crude material a solid? start->is_solid main_impurity What is the main impurity type? is_solid->main_impurity No (Oil/Gum) recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction main_impurity->acid_base Neutral Organics chromatography Proceed to Chromatography main_impurity->chromatography Polar / Similar to Product is_pure Is purity >98%? recrystallize->is_pure acid_base->is_pure chrom_type Are impurities ionic or neutral? chromatography->chrom_type ion_exchange Use Ion-Exchange Chromatography chrom_type->ion_exchange Ionic / Salts silica Use Silica Gel Chromatography chrom_type->silica Neutral / Polarity Difference ion_exchange->is_pure silica->is_pure prep_hplc Consider Preparative HPLC is_pure->prep_hplc No finish Pure Product is_pure->finish Yes prep_hplc->finish

Caption: Decision tree for selecting a purification strategy.

Part 3: Detailed Experimental Protocols

CAUTION: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures. Work in a well-ventilated fume hood.

Protocol 1: Recrystallization

This method is ideal if your crude product is a solid containing minor impurities. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

  • Suggested Solvent Systems:

    • Isopropanol/Water

    • Ethanol/Diethyl Ether

    • Ethyl Acetate/Heptane

  • Step-by-Step Procedure (Example with Isopropanol/Water):

    • Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of hot isopropanol (e.g., 20 mL, ~60 °C) and stir until the solid is fully dissolved. If it doesn't dissolve, add more hot isopropanol in small portions.

    • Slowly add hot water dropwise until the solution becomes faintly cloudy (this is the saturation point).

    • Add a few more drops of hot isopropanol until the solution becomes clear again.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow cooling and promote the formation of larger crystals.

    • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Acid-Base Extraction

This powerful technique leverages the amphoteric nature of the amino acid to separate it from neutral organic impurities.

AcidBase_Workflow cluster_phases1 Separation 1 start Crude Material in Organic Solvent (e.g., EtOAc) add_acid Extract with 1M HCl (aq) start->add_acid organic1 Organic Layer (Neutral Impurities) add_acid->organic1 aqueous1 Aqueous Layer (Protonated Product as HCl Salt) add_acid->aqueous1 add_base Adjust Aqueous Layer to pH ~6-7 (Isoelectric Point) with 1M NaOH aqueous1->add_base precipitate Product Precipitates as Zwitterion add_base->precipitate filter Filter, Wash with Cold Water, and Dry precipitate->filter finish Pure Solid Product filter->finish

Caption: Workflow for purification via acid-base extraction.

  • Step-by-Step Procedure:

    • Dissolve the crude material (e.g., 10.0 g) in a suitable organic solvent like ethyl acetate (EtOAc, 100 mL) in a separatory funnel.

    • Add 1M hydrochloric acid (HCl, 50 mL) to the funnel, stopper it, and shake vigorously, venting frequently.

    • Allow the layers to separate. The protonated amino acid will move into the aqueous (bottom) layer.

    • Drain the aqueous layer into a clean beaker. The organic layer, containing neutral impurities, can be discarded.

    • Repeat the extraction of the organic layer with another portion of 1M HCl (50 mL) and combine the aqueous extracts.

    • Cool the combined aqueous extracts in an ice bath and slowly add 1M sodium hydroxide (NaOH) with stirring while monitoring the pH.

    • The product will begin to precipitate as it approaches its isoelectric point (pI). Continue adding base until the pH is approximately 6-7 (or until precipitation is maximized).

    • Stir the resulting slurry in the ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold acetone or ether to aid drying.

    • Dry the purified product under high vacuum.

Protocol 3: Ion-Exchange Chromatography (Cation Exchange)

This method is excellent for removing salts and other ionic impurities. It relies on the product binding to a charged resin.[8][9]

  • Principle: At a low pH (e.g., pH 3), the carboxylic acid is protonated and the tertiary amine is protonated, giving the molecule a net positive charge. It will bind to a strong cation exchange resin (e.g., Dowex® 50WX8). Impurities that are neutral or anionic will pass through. The product is then eluted by increasing the pH, which neutralizes the amine and releases it from the resin.

  • Step-by-Step Procedure:

    • Prepare a column with a strong cation exchange resin, and equilibrate it with a low pH buffer (e.g., 0.1 M citric acid buffer, pH 3.0).

    • Dissolve the crude product in a minimal amount of the same low pH buffer.

    • Load the sample onto the column.

    • Wash the column with several column volumes of the starting buffer to elute any unbound impurities. Monitor the eluent with a UV detector if possible.

    • Elute the product from the column using a buffer with a higher pH (e.g., 0.5 M ammonium hydroxide solution or a pH 7 phosphate buffer). The product will deprotonate and elute from the column.

    • Collect fractions and analyze them (e.g., by TLC or LC-MS) to identify those containing the pure product.

    • Combine the pure fractions. If an ammonium hydroxide eluent was used, the solvent can be removed by lyophilization (freeze-drying) to yield the pure, salt-free product.

References

  • Amino Acid Purification - Column Chromatography. (n.d.). Interchim. Retrieved March 21, 2026, from [Link]

  • CYCLOPROPYLAMINE. (n.d.). Ataman Kimya. Retrieved March 21, 2026, from [Link]

  • Esposito, A. (2017). Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto. Retrieved March 21, 2026, from [Link]

  • Pimpane, P. M., & Sontag, R. L. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 197(2), 355-361. Retrieved March 21, 2026, from [Link]

  • Hassan, A. N. (2014). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. Iraqi National Journal of Chemistry. Retrieved March 21, 2026, from [Link]

  • Roy, P.-A., & Lévesque, É. (2022). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv. Retrieved March 21, 2026, from [Link]

  • Galli, M., & Grellepois, F. (2024). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Retrieved March 21, 2026, from [Link]

  • Rethore, C., & Yudin, A. K. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 21(15), 6069-6072. Retrieved March 21, 2026, from [Link]

  • Sharma, S. K. (2022). Separation and Purification of Amino Acids. ResearchGate. Retrieved March 21, 2026, from [Link]

  • Separation and Refining of Amino acids. (n.d.). Diaion. Retrieved March 21, 2026, from [Link]

  • 2-[Cyclopropyl(methyl)amino]acetic acid. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • Lee, G. T., et al. (2007). United States Patent No. US 7,271,268 B1. Google Patents.
  • Ashenhurst, J. (2023). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved March 21, 2026, from [Link]

  • 2-[cyclopropyl(methyl)amino]acetic acid hydrochloride. (n.d.). Chemcas. Retrieved March 21, 2026, from [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved March 21, 2026, from [Link]

  • Synthesis of Amines. (2022). Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

  • Mąkosza, M., & Fedoryński, M. (2022). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Molecules, 27(15), 4983. Retrieved March 21, 2026, from [Link]

  • Yang, Z., et al. (2022). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Angewandte Chemie International Edition, 61(33), e202204543. Retrieved March 21, 2026, from [Link]

  • Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2-Cyclopropyl-2-N-Boc-iminoacetate. (2001). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Amine synthesis by reductive amination. (n.d.). Organic Chemistry Portal. Retrieved March 21, 2026, from [Link]

  • 2-[(cyclopropylmethyl)amino]acetic acid hydrochloride. (n.d.). PubChemLite. Retrieved March 21, 2026, from [Link]

  • Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof. (2014). Google Patents.
  • methyliminodiacetic acid. (n.d.). Organic Syntheses. Retrieved March 21, 2026, from [Link]

  • Designing Purification Methods for Hydrophobic Peptides. (n.d.). The Nest Group. Retrieved March 21, 2026, from [Link]

  • Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives. (2007). Google Patents.

Sources

Optimization

Technical Support Center: Strategies to Avoid Epimerization in Cyclopropylamine Synthesis

Prepared by: Your Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Your Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing stereochemically pure cyclopropylamines. The unique structural and electronic properties of the cyclopropylamine moiety make it a prized component in medicinal chemistry. However, the inherent ring strain and the nature of the adjacent stereocenter present significant challenges, with epimerization being a primary cause of yield loss and purification difficulties.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and proactively design experiments that preserve the stereochemical integrity of your molecules.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding epimerization in the context of cyclopropylamine synthesis.

Q1: What exactly is epimerization and why is it a major concern for cyclopropylamines?

A1: Epimerization is the unwanted inversion of a single stereocenter in a molecule that contains multiple stereocenters. In cyclopropylamine synthesis, this typically refers to the inversion of the carbon atom bearing the amino group or an adjacent carbon, leading to the formation of a diastereomer. For a monosubstituted cyclopropylamine, this process is more accurately termed racemization if it leads to a mixture of enantiomers.

This is a critical issue because the biological activity of a drug candidate is often exclusive to a single stereoisomer. The presence of the undesired epimer can lead to reduced efficacy, altered pharmacological profiles, or unforeseen toxicity. Furthermore, separating these closely related isomers can be exceptionally challenging and costly, making prevention the most effective strategy.

Q2: What are the primary chemical mechanisms that drive epimerization in these syntheses?

A2: There are two principal mechanistic pathways that can lead to the loss of stereochemical integrity:

  • Proton Abstraction/Enolization: If the carbon atom alpha to the amine is also adjacent to a carbonyl group or another electron-withdrawing group (EWG), its proton becomes acidic. A base can abstract this proton to form a planar, achiral enolate or enamine intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of epimers.[1][2]

  • Ring-Opening and Closing Sequences: The high ring strain of the cyclopropane ring makes it susceptible to opening under certain conditions.[3] For instance, some synthetic routes proceed through a transient ring-opened metal homoenolate intermediate.[4][5] If the subsequent ring-closure is not perfectly stereocontrolled or if the process becomes reversible, it can scramble the stereochemistry. It has been observed that in certain syntheses from α-chloroaldehydes, cis/trans-isomerization can occur in the presence of zinc halide salts, indicating a reversible ring-opening/closing process that equilibrates to the thermodynamic mixture of diastereomers.[6][7]

Q3: Are certain synthetic routes inherently more robust against epimerization?

A3: Yes, absolutely. The choice of synthetic strategy is the most critical decision for maintaining stereochemical purity.

  • Highly Recommended Methods:

    • Curtius Rearrangement: This rearrangement of a cyclopropyl acyl azide to an isocyanate proceeds with complete retention of configuration and is a reliable method for installing the amine group without disturbing the stereocenter.[3]

    • Hofmann Rearrangement: The conversion of a cyclopropanecarboxamide to the corresponding amine is also known to proceed with retention of stereochemistry and is a widely used industrial method.[8][9][10][11][12]

    • Chiral Auxiliaries: Using a chiral auxiliary, such as an enantioenriched sulfinamide, allows for the diastereoselective synthesis of the cyclopropylamine derivative. Crucially, the subsequent cleavage of the auxiliary can be performed under conditions that do not cause racemization, yielding the enantiopure primary amine.[4]

  • Methods Requiring Careful Optimization:

    • Kulinkovich-Szymoniak Reaction: This titanium-mediated synthesis from nitriles is powerful but may require careful control of Lewis acidity and other parameters to ensure high stereoselectivity.[13]

    • Metal-Catalyzed Cyclopropanation: While highly advanced catalysts exist, the stereoselectivity of carbene or carbenoid transfer to alkenes can be sensitive to the substrate, catalyst, and reaction conditions.[14][15]

Q4: How do common reaction parameters like base, solvent, and temperature affect stereochemical outcomes?

A4: These parameters are critical levers for controlling epimerization.

  • Base: The strength and steric hindrance of the base are paramount. Strong, non-hindered bases are more likely to cause epimerization via proton abstraction.[1] Whenever possible, use a weaker or more sterically hindered non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine) and use it in stoichiometric, not excess, amounts.[16]

  • Solvent: Solvent polarity can influence the stability of charged or planar intermediates that lead to epimerization. Less polar solvents like dichloromethane (DCM) can often suppress epimerization compared to polar aprotic solvents like DMF or DMSO.[1] In some cases, the addition of a polar aprotic co-solvent can surprisingly prevent isomerization by coordinating with metal byproducts that catalyze the process.[6][7]

  • Temperature: Higher temperatures provide the activation energy for epimerization pathways. Running reactions at lower temperatures (e.g., 0 °C or -78 °C) is a universal strategy to minimize the rate of this and other side reactions.[2][8]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My chiral HPLC/SFC shows a mixture of diastereomers, but my starting materials were stereopure.

This is a classic sign that epimerization has occurred during the reaction.

Potential Cause Diagnostic Question Recommended Solution
Harsh Reaction Conditions Was a strong base (e.g., NaH, LDA, t-BuOK) or strong acid used? Was the reaction run at an elevated temperature?Switch to a milder, non-nucleophilic base like DIPEA or N-methylmorpholine.[16] Lower the reaction temperature significantly; even room temperature can be too high for sensitive substrates.
Metal-Catalyzed Isomerization Does your reaction use or generate Lewis acidic metal salts (e.g., ZnCl₂, ZnBr₂)?Add a polar aprotic co-solvent like NMP or DMPU. These can coordinate to the metal salt, shutting down the catalytic pathway for cis/trans-isomerization.[6][7]
Reversible Ring Formation Does your synthesis involve a potential ring-opening/closing equilibrium, such as with homoenolates?Use lower reaction temperatures to shift the equilibrium toward the desired cyclopropylamine product.[3] Ensure the reaction goes to full conversion, as the starting material or intermediates may be part of the reversible process.
Incorrect Reagent Stoichiometry Was an excess of base used?Carefully control the stoichiometry. Use no more than the required amount of base, and consider adding it slowly via syringe pump to avoid high local concentrations.[16]

Problem 2: The stereopurity of my product is high post-reaction, but it degrades after workup and purification.

This indicates that your product is sensitive to the conditions used for isolation.

Potential Cause Diagnostic Question Recommended Solution
Acidic or Basic Workup Did you use a strong acid (e.g., 1N HCl) or strong base (e.g., 1N NaOH) wash?Use buffered or milder aqueous solutions for washing, such as saturated ammonium chloride (NH₄Cl) for quenching base, or saturated sodium bicarbonate (NaHCO₃) for neutralizing acid. Maintain a pH as close to neutral as possible.[2]
Silica Gel Chromatography Is your cyclopropylamine basic? Is there an electron-withdrawing group that makes an α-proton acidic?The slightly acidic nature of standard silica gel can catalyze epimerization on-column. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base (e.g., 1-2% triethylamine or ammonia in the eluent). Alternatively, use a different stationary phase like alumina (basic or neutral) or a reverse-phase system.
Elevated Temperatures Was the product concentrated at high temperatures on a rotary evaporator? Was it heated for an extended period?Concentrate your product at low temperatures. If the compound is sensitive, consider removing the solvent via lyophilization or other high-vacuum, low-temperature methods. Avoid prolonged heating at any stage.
Product Instability Is the free amine intrinsically unstable?If the free amine is problematic, consider keeping it as a stable salt (e.g., hydrochloride or tartrate) until the final step. Alternatively, protect the amine with a group like Boc (tert-butyloxycarbonyl) immediately after its formation, as the protected derivative is often more stable and less prone to epimerization.[4]
Visualizing the Problem: A Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving epimerization issues.

G Start Epimerization Observed (e.g., via Chiral HPLC/SFC) CheckStep At which stage is it occurring? Start->CheckStep Synthesis During Synthesis CheckStep->Synthesis In-process control sample Workup During Workup/ Purification CheckStep->Workup Post-reaction vs. post-purification sample CauseSynthesis Potential Cause? Synthesis->CauseSynthesis CauseWorkup Potential Cause? Workup->CauseWorkup Sol_Base Solution: - Use weaker/hindered base - Control stoichiometry - Lower temperature CauseSynthesis->Sol_Base Harsh Base/ Temp? Sol_Metal Solution: - Add polar aprotic co-solvent - Chelate metal ions CauseSynthesis->Sol_Metal Lewis Acidic Metal Present? Sol_pH Solution: - Use buffered washes (NH4Cl, NaHCO3) - Avoid strong acids/bases CauseWorkup->Sol_pH Acidic/Basic Workup? Sol_Silica Solution: - Deactivate silica with base (Et3N) - Use neutral/basic alumina - Use reverse-phase CauseWorkup->Sol_Silica On-Column Isomerization?

Caption: A decision-making flowchart for troubleshooting unexpected epimerization.

Validated Experimental Protocol

This section provides a detailed, step-by-step protocol for a synthesis known to have high stereochemical fidelity, based on the work of Rousseaux and colleagues.[4][5] This method utilizes a chiral sulfinamide auxiliary to direct the stereochemistry, followed by a non-racemizing cleavage step.

Protocol: Stereodefined Synthesis of a Primary Cyclopropylamine from a Cyclopropanol

This protocol demonstrates the synthesis of a Boc-protected primary cyclopropylamine with high stereochemical control.

Part 1: Diastereoselective Sulfinamide Coupling

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the racemic 2-substituted cyclopropanol (1.0 eq), the enantioenriched (R)- or (S)-tert-butanesulfinamide (1.1 eq), and anhydrous toluene (to 0.2 M).

  • Reagent Addition: Add 4Å molecular sieves. To the resulting suspension, add solid anhydrous zinc chloride (ZnCl₂) (1.5 eq) followed by solid potassium tert-butoxide (t-BuOK) (2.0 eq).

  • Reaction Execution: Seal the flask and stir the mixture vigorously at 60 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting diastereomeric cyclopropylamine sulfinamides can often be separated by flash column chromatography on silica gel.

Part 2: Auxiliary Cleavage and Boc Protection (Non-Epimerizing)

  • Reaction Setup: Dissolve the isolated, diastereomerically pure cyclopropylamine sulfinamide (1.0 eq) in methanol (to 0.1 M).

  • Cleavage: Cool the solution to 0 °C in an ice bath. Add hydrochloric acid (3.0 eq, e.g., as a 4M solution in dioxane) dropwise. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours until cleavage is complete (monitored by TLC/LC-MS).

  • Boc Protection: Cool the mixture back to 0 °C. Add triethylamine (Et₃N) (4.0 eq) to neutralize the HCl, followed by di-tert-butyl dicarbonate (Boc₂O) (1.5 eq).

  • Reaction Execution: Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the enantiomerically pure N-Boc-cyclopropylamine. As demonstrated in the literature, this cleavage and protection sequence proceeds with complete retention of stereochemistry.[4]

Visualizing the Mechanism: Ring-Opening Pathway

The following diagram illustrates how a metal homoenolate intermediate, formed via a ring-opening mechanism, can be a potential point for loss of stereocontrol if not managed correctly.

G cluster_key Key Concept Cyclopropanol Cyclopropanol (Racemic Mixture) Homoenolate Zinc Homoenolate (Transient, Planar-like) Cyclopropanol->Homoenolate Base, Zn(II) (Ring Opening) Intermediate Diastereomeric Adducts Homoenolate->Intermediate Nucleophilic Attack Sulfinamide Chiral Sulfinamide (e.g., (R)-t-BuS(O)NH2) Sulfinamide->Intermediate RingClosure Ring Closure Intermediate->RingClosure Product Cyclopropylamine Sulfinamide (Separable Diastereomers) RingClosure->Product Stereocontrolled Key The chiral sulfinamide traps the transient homoenolate, creating a new stereocenter that directs the final ring closure.

Caption: Reaction pathway involving a transient homoenolate intermediate.

References
  • Scotchburn, K., Allen, L. G., & Rousseaux, S. A. L. (2026). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters. [Link][4][5]

  • Zhu, C.-L., & Lu, C.-D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 26(10), 2606–2611. [Link][17][18]

  • Parra, A., et al. (2014). Copper-Catalyzed Diastereo- and Enantioselective Desymmetrization of Cyclopropenes: Synthesis of Cyclopropylboronates. Journal of the American Chemical Society, 136(44), 15833–15836. [Link]

  • Bedekar, P. P., & Arnold, F. H. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis, 10(13), 7218–7223. [Link][19]

  • Bedekar, P. P., & Arnold, F. H. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis. [Link][20]

  • Hernandez, K. E., et al. (2018). Stereoselective Enzymatic Synthesis of Heteroatom-Substituted Cyclopropanes. ACS Catalysis, 8(4), 3365–3369. [Link][14]

  • Zhu, C.-L., & Lu, C.-D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 26, 2606-2611. [Link]

  • Allen, L. G., & Rousseaux, S. A. L. (2018). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 20(15), 4642–4645. [Link][6]

  • Scotchburn, K., Allen, L. G., & Rousseaux, S. A. L. (2020). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. PubMed. [Link]

  • Feuvrie, C., et al. (2019). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 119(12), 7396-7459. [Link][3]

  • Johnson, D. A. (1986). Process for the manufacture of cyclopropylamine. U.S. Patent No. 4,590,292. [8]

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. [Link][13]

  • Chanthamath, S., et al. (2013). Highly Enantioselective Synthesis of Cyclopropylamine Derivatives via Ru(II)-Pheox-Catalyzed Direct Asymmetric Cyclopropanation of Vinylcarbamates. Organic Letters, 15(4), 772-775. [Link]

  • Allen, L. G., & Rousseaux, S. A. L. (2018). Syntheses of Biologically Active 2-Arylcyclopropylamines. Request PDF. [Link][7]

  • Davies, S. G., et al. (2004). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry, 2, 24-34. [Link]

  • Liu, T., et al. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Nature Communications, 15(1), 5431. [Link]

  • Allen, L. G., & Rousseaux, S. A. L. (2018). Synthesis of cyclopropylamines from cyclopropanols and amines. ResearchGate. [Link]

  • Fagnoni, M., et al. (2021). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Organic Chemistry Frontiers, 8(2), 269-275. [Link]

  • Smith, J. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Pharmacological Reports. [Link]

  • Wang, C., et al. (2020). Stereoselective Functionalization of Racemic Cyclopropylzinc Reagents via Enantiodivergent Relay Coupling. Journal of the American Chemical Society, 142(26), 11624–11633. [Link]

  • Walborsky, H. M., & Aronoff, M. S. (1973). Stereochemistry of cyclopropane formation involving group IV organometallic complexes. Journal of Organometallic Chemistry, 51(1), 55-70. [Link]

  • Parris, C. L. (1973). Process for manufacturing cyclopropylamine. U.S.
  • Johnson, D. A. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Kumar, S., et al. (2024). Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. PubMed. [Link]

  • Thiel, M., & Wolters, E. (1991). Process for the preparation of cyclopropylamine. U.S.
  • Antonchick, A. P., et al. (2012). Stereoselective Mannich Reaction Driven by Crystallization. Angewandte Chemie International Edition, 51(39), 9928-9931. [Link]

  • Johnson, D. A. (1989). Process for the manufacture of cyclopropylamine. European Patent No. EP 0205403 B1. [Link]

  • Kreevoy, M. M., & Ditsch, L. T. (1960). Enthalpic and entropic contributions to the basicity of cycloalkylamines. Proceedings of the National Academy of Sciences, 46(5), 630-634. [Link]

  • Lam, P. Y. S., et al. (2008). Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid. The Journal of Organic Chemistry, 73(15), 6066–6067. [Link]

Sources

Troubleshooting

troubleshooting NMR signal overlap for cyclopropyl compounds

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I designed this guide to help you navigate one of the most notorious challenges in structural elucidation: the "aliphatic envelope"...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I designed this guide to help you navigate one of the most notorious challenges in structural elucidation: the "aliphatic envelope" overlap of cyclopropyl compounds.

In this guide, we will not merely list buttons to click. We will explore the physical causality of these spin systems so you can make informed, self-validating experimental choices to resolve overlapping spectra.

Part 1: Diagnostic FAQs (The "Why" and "What")

Q1: Why do my cyclopropyl protons always overlap with methyl impurities and other aliphatics? A: The severe overlap is a direct consequence of the unique geometry of the three-membered ring. The highly shielded position of the cyclopropane resonance (typically 0.2 to 1.0 ppm) is caused by the magnetic anisotropy of the C–C bonds and the existence of both delocalized and localized electron currents within the ring[1]. This pushes the proton signals far upfield, directly into the region dominated by ubiquitous alkyl methyl groups, grease, and silicone impurities.

Q2: Why are cyclopropyl multiplets so complex and broad, making the overlap even worse? A: The rigid planar nature of the cyclopropyl ring makes the geminal protons diastereotopic (magnetically and chemically inequivalent). This rigid geometry leads to a highly coupled spin system featuring strong geminal couplings (J ≈ -4 to -5 Hz), cis couplings (J ≈ 8 to 10 Hz), and trans couplings (J ≈ 4 to 6 Hz). This extensive scalar coupling splits the signals into wide, complex multiplets (e.g., ddd or dddd) that consume a massive spectral footprint, exacerbating overlap.

Q3: Can I use chemical additives to resolve the overlap without changing my NMR parameters? A: Yes, though it is a destructive method. Lanthanide shift reagents (e.g., Eu(fod)3) are paramagnetic complexes that coordinate with Lewis basic sites on your molecule[2]. This interaction causes significant changes in the chemical shifts of nearby protons, effectively spreading out the overlapping signals based on their spatial distance from the paramagnetic center[2]. However, because this contaminates the sample, we prioritize the non-destructive spectroscopic workflows detailed below.

Part 2: Troubleshooting Workflows (The "How")

To systematically resolve cyclopropyl signal overlap, follow this tiered approach. Each protocol is designed as a self-validating system to ensure scientific integrity.

Workflow 1: Aromatic Solvent-Induced Shift (ASIS)

Causality: Aromatic solvents like Benzene-d6 (C6D6) form transient, non-covalent collision complexes with polar functional groups on your molecule. The strong magnetic anisotropy of the benzene ring differentially shields or deshields your protons based on their spatial proximity to the polar group, shifting them out from under the non-polar aliphatic envelope. Step-by-Step Protocol:

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum in CDCl3 to establish the baseline overlap profile.

  • Solvent Exchange: Evaporate the CDCl3 under a gentle stream of nitrogen. Re-dissolve the sample in 600 µL of C6D6 or Pyridine-d5.

  • Re-acquisition: Acquire the 1H spectrum using identical acquisition parameters.

  • Self-Validation: Overlay the spectra. If the target multiplets shift significantly while maintaining their exact coupling patterns, the ASIS effect is successful. If they remain overlapped, the collision complex geometry is insufficient; proceed to Workflow 2.

Workflow 2: 2D Heteronuclear Dispersion (1H-13C HSQC)

Causality: When 1H frequency space is too crowded, we disperse the signals into the orthogonal 13C dimension. Cyclopropyl carbons are highly shielded (often 0–15 ppm), separating them cleanly from standard alkyl methyls (15–25 ppm). Step-by-Step Protocol:

  • Probe Tuning: Ensure the probe is perfectly tuned and matched for both 1H and 13C channels to maximize sensitivity.

  • Parameter Optimization: Set the 13C spectral width (F1) tightly around the aliphatic region (e.g., -5 to 50 ppm). This maximizes resolution in the indirect dimension without increasing experiment time.

  • Acquisition: Run the 2D HSQC experiment with at least 256 to 512 increments in the indirect dimension (t1).

  • Self-Validation: The appearance of cross-peaks in the highly shielded 13C region (0–15 ppm) uniquely identifies cyclopropyl carbons, confirming the proton assignments even if the 1H projection remains overlapped.

Workflow 3: Pure Shift NMR (Broadband Homonuclear Decoupling)

Causality: Pure shift NMR techniques effectively suppress homonuclear 1H-1H interactions, collapsing wide multiplets into sharp singlets and thereby minimizing signal overlap[3]. By utilizing slice-selective excitation or BIRD (Bilinear Rotation Decoupling) elements, the scalar (J) evolution is refocused while chemical shift evolution is preserved. Step-by-Step Protocol:

  • Sequence Selection: Load a real-time BIRD 1H–13C HSQC pulse sequence. This experiment provides broadband homonuclear decoupling along the proton detection dimension and thereby significantly improves spectral resolution in regions that are affected by spectral overlap[4].

  • Chunking Parameter Setup: In pure shift NMR, a series of Free Induction Decay (FID) blocks are acquired and combined to produce a single FID[3]. Set the FID chunk duration (typically 15–30 ms) to be shorter than the inverse of the largest homonuclear J-coupling.

  • Artifact Suppression: Apply the SAPPHIRE (Sideband Averaging by Periodic PHase Incrementation of Residual J Evolution) technique during acquisition/processing to reduce periodic sidebands caused by discontinuities in the FID[3].

  • Self-Validation: Inspect the 1D projection or 2D cross-peaks. All cyclopropyl signals must appear as sharp singlets. The presence of residual multiplet splitting indicates incorrect chunking timing and requires recalibration.

Part 3: Quantitative Data & Visualization

Table 1: Typical NMR Parameters for Cyclopropyl Rings vs. Common Interferents
Moiety1H Chemical Shift (ppm)13C Chemical Shift (ppm)Typical Multiplet Structure
Cyclopropyl (CH2) 0.2 - 0.80 - 10Complex (dt, ddd, dddd)
Cyclopropyl (CH) 0.8 - 1.510 - 15Complex (tt, dddd)
Alkyl Methyl (CH3) 0.8 - 1.215 - 25Triplet / Doublet
Grease/Silicones 0.0 - 1.31 - 30Broad Singlets
Table 2: Pure Shift NMR vs. Conventional 1H NMR Performance Metrics
ParameterConventional 1H NMRPure Shift NMR (PSYCHE/BIRD)
Signal Appearance Broad, overlapping multipletsSharp, resolved singlets
Homonuclear Scalar Couplings Present (J = 2 - 15 Hz)Suppressed (J = 0 Hz)
Resolution in Crowded Regions LowExtremely High
Relative Sensitivity 100%5 - 20% (Requires more scans)
Experimental Decision Matrix

NMR_Troubleshooting Start Severe Signal Overlap in 0.2 - 1.0 ppm Region Step1 1. Solvent Exchange (CDCl3 to C6D6) Start->Step1 Check1 Are target signals resolved via ASIS? Step1->Check1 Step2 2. 2D Dispersion (Acquire 1H-13C HSQC) Check1->Step2 No Success Signals Assigned & Quantified Check1->Success Yes Check2 Are cross-peaks resolved in 13C dim? Step2->Check2 Step3 3. Pure Shift NMR (PSYCHE or BIRD-HSQC) Check2->Step3 No Check2->Success Yes Step3->Success

Decision matrix for resolving cyclopropyl NMR signal overlap.

Part 4: References

  • Title : 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study Source : ACS Publications (The Journal of Organic Chemistry) URL :[Link]

  • Title : Artifact reduction in pure shift NMR by SAPPHIRE technique Source : JEOL Ltd. Applications Notes URL :[Link]

  • Title : Real-Time Pure Shift HSQC NMR for Untargeted Metabolomics Source : ACS Publications (Analytical Chemistry) URL :[Link]

Sources

Optimization

Technical Support Center: Optimizing Reactions with 2-[Cyclopropyl(methyl)amino]acetic Acid

Introduction Welcome to the technical support guide for 2-[Cyclopropyl(methyl)amino]acetic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 2-[Cyclopropyl(methyl)amino]acetic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile N-substituted glycine derivative. The unique structural characteristics of this compound—namely its secondary amine, carboxylic acid moiety, and cyclopropyl group—present specific challenges and opportunities in reaction chemistry. The choice of solvent is not merely a medium for the reaction but a critical parameter that dictates reaction rate, yield, and purity.

This guide moves beyond simple protocol recitation. It is structured to provide a deep, mechanistic understanding of why certain solvent systems are chosen, enabling you to troubleshoot effectively and optimize your specific application. We will explore the fundamental principles of solvent effects, address frequently encountered issues in a direct Q&A format, and provide actionable protocols grounded in established chemical principles.

Section 1: The Critical Role of the Solvent Environment

The synthesis of 2-[Cyclopropyl(methyl)amino]acetic acid and its subsequent use in, for example, peptide synthesis or derivatization, often involves nucleophilic substitution reactions. A common synthetic route is the N-alkylation of cyclopropylmethylamine with a haloacetic acid, a classic bimolecular nucleophilic substitution (SN2) reaction. The success of such reactions is profoundly influenced by the solvent's ability to stabilize or destabilize reactants, transition states, and intermediates.

Understanding the solvent is therefore paramount. Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds:

  • Polar Protic Solvents: (e.g., Water, Methanol, Ethanol). These solvents have high polarity and contain acidic protons (O-H or N-H bonds). They are excellent at solvating both cations and anions.

  • Polar Aprotic Solvents: (e.g., DMF, DMSO, Acetonitrile, Acetone). These possess high polarity but lack acidic protons. They are excellent at solvating cations but poorly solvate anions.[1]

  • Nonpolar Aprotic Solvents: (e.g., Hexane, Toluene, Benzene). These solvents have low polarity and do not have acidic protons. They are generally poor at solvating charged species.

In the context of an SN2 reaction to form our target compound, the key is to maximize the nucleophilicity of the amine while stabilizing the charged transition state. Polar aprotic solvents achieve this most effectively.[2][3] They solvate the counter-ion of the base (e.g., K⁺ from K₂CO₃), but leave the amine nucleophile "naked" and highly reactive.[1][4] Conversely, polar protic solvents can form hydrogen bonds with the amine's lone pair, creating a bulky solvent shell that hinders its ability to attack the electrophile, thus slowing the reaction.[5][6]

cluster_0 Polar Aprotic Solvent (e.g., DMF) cluster_1 Polar Protic Solvent (e.g., EtOH) Reactants_A R₂NH + E-LG TS_A [R₂NH---E---LG]ᵟ⁻ Reactants_A->TS_A Low ΔG‡ (Fast Reaction) Products_A R₂NHE⁺ + LG⁻ TS_A->Products_A Solvent_A Solvates Cation Leaves Nucleophile 'Naked' Stabilizes Polar TS TS_A->Solvent_A Reactants_P R₂NH(solvated) + E-LG TS_P [R₂NH---E---LG]ᵟ⁻ Reactants_P->TS_P High ΔG‡ (Slow Reaction) Solvent_P Solvates Nucleophile (H-Bonding) Reduces Nucleophilicity Reactants_P->Solvent_P Products_P R₂NHE⁺ + LG⁻ TS_P->Products_P

Figure 1: Solvent Effects on SN2 Reaction Energy Profile.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best "all-around" starting solvent for reactions involving 2-[Cyclopropyl(methyl)amino]acetic acid synthesis via alkylation?

For the N-alkylation of a secondary amine with a halo-compound, a polar aprotic solvent is almost always the best choice.[2][3] N,N-Dimethylformamide (DMF) is an excellent starting point due to its high polarity, high boiling point, and ability to dissolve a wide range of organic and inorganic reagents.[7] Acetonitrile and Dimethyl sulfoxide (DMSO) are also highly effective alternatives.[1][2]

Q2: I tried running my reaction in ethanol and it's incredibly slow. Why?

This is a classic issue. Ethanol is a polar protic solvent. It deactivates your amine nucleophile by forming hydrogen bonds with the nitrogen's lone pair of electrons.[2][5] This "solvation shell" sterically hinders the amine and lowers its energy, making it less available and less motivated to attack the electrophilic carbon. The result is a much higher activation energy barrier and a significantly slower reaction rate.[6]

Q3: My starting materials, particularly the amino acid, are not dissolving well in my chosen solvent. What should I do?

2-[Cyclopropyl(methyl)amino]acetic acid is zwitterionic, meaning it has both a positive charge (-NH(CH₃)₂⁺-) and a negative charge (-COO⁻) in its neutral state, which can limit its solubility in purely organic solvents.[8]

  • Use a Co-solvent: If you are using a solvent like acetonitrile, adding a small amount of water can sometimes increase the solubility of the amino acid.[9] However, be aware that water is protic and can slow down SN2 reactions.

  • Switch to a More Polar Solvent: DMF or DMSO generally have better solvating power for zwitterionic compounds than solvents like acetone or THF.

  • Use a Salt Form: Consider using the hydrochloride salt of the amino acid (2-[cyclopropyl(methyl)amino]acetic acid hydrochloride).[10][11] This can improve solubility in some systems, but you will need to ensure you use sufficient base to neutralize both the HCl salt and the acid generated during the reaction.

Q4: Can I use a nonpolar solvent like toluene to make workup easier?

While the appeal of an easily-removed solvent like toluene is understandable, it is generally a poor choice for this type of reaction. SN2 reactions proceed through a polar, charged transition state.[2] A nonpolar solvent cannot effectively stabilize this transition state, leading to a very high activation energy and an extremely slow or nonexistent reaction.[2] While some catalytic systems, such as those using "borrowing hydrogen" strategies with secondary alcohols, may use toluene, standard alkylations with alkyl halides will perform poorly.[12]

Section 3: In-Depth Troubleshooting Guide

This section addresses specific experimental problems with a logical workflow for diagnosis and resolution.

Start Issue: Low Yield / Incomplete Reaction CheckSolvent Is the solvent polar aprotic (DMF, DMSO, ACN)? Start->CheckSolvent CheckReagents Are reagents pure & anhydrous? Is base appropriate? CheckSolvent->CheckReagents Yes SwitchSolvent Action: Switch to DMF or DMSO. CheckSolvent->SwitchSolvent No CheckTemp Is reaction temperature optimal? CheckReagents->CheckTemp Yes DryReagents Action: Dry solvent/reagents. Consider a stronger base (e.g., CsOH). CheckReagents->DryReagents No IncreaseTemp Action: Gradually increase temperature. Monitor for side products. CheckTemp->IncreaseTemp No Success Problem Resolved CheckTemp->Success Yes SwitchSolvent->CheckReagents DryReagents->CheckTemp IncreaseTemp->Success

Figure 2: Troubleshooting Workflow for Low Reaction Conversion.

Issue 1: The reaction is slow, and TLC/LC-MS shows a large amount of unreacted starting material.
  • Question: My N-alkylation reaction is not proceeding to completion. What is the most likely cause related to the solvent system?

  • Answer & Solutions: The most probable cause is a suboptimal solvent choice that is either deactivating your nucleophile or failing to stabilize the reaction's transition state.

    • Validate Your Solvent Choice: As established, polar aprotic solvents are superior for SN2 reactions. If you are using a protic or nonpolar solvent, the first and most impactful change is to switch to DMF, DMSO, or acetonitrile.[2][7]

    • Ensure Anhydrous Conditions: The presence of water can hydrolyze some starting materials and will compete with your amine as a nucleophile, albeit a weaker one. More importantly, it can deactivate strong bases. Use anhydrous solvents and dry your glassware thoroughly.[13]

    • Consider Solvent Purity: Impurities in solvents can sometimes inhibit reactions. Use a high-purity grade of solvent for best results.

    • Evaluate Reagent Solubility: If your starting materials are not fully dissolved, the reaction becomes a heterogeneous mixture, which will drastically slow down the rate. If solubility is an issue in a preferred solvent like acetonitrile, switching to a more powerful polar aprotic solvent like DMF or DMSO is recommended.

Solvent ClassRepresentative SolventRelative Rate (Illustrative)Rationale
Polar Aprotic DMF, DMSOVery High (~1000-2000x)Stabilizes polar transition state; does not solvate/deactivate amine nucleophile.[2][5]
Acetonitrile, AcetoneHigh (~50-100x)Good stabilization of transition state, less deactivation of nucleophile.[2][14]
Polar Protic Methanol, EthanolLow (~1x)Strong solvation and deactivation of the amine nucleophile via H-bonding.[2]
Nonpolar Aprotic Toluene, HexaneVery Low (<0.1x)Poor stabilization of the polar transition state leads to high activation energy.[2]

Table 1: Comparative Effect of Solvent Class on a Typical SN2 N-Alkylation Reaction Rate.

(Note: Relative rates are illustrative, based on data from analogous SN2 reactions, and serve to demonstrate the magnitude of solvent effects. Actual values depend on specific substrates and conditions.)[2]

Issue 2: The reaction is messy, with multiple side products observed.
  • Question: My reaction produces the desired product, but also significant impurities. Can the solvent help improve selectivity?

  • Answer & Solutions: Yes, the solvent system, in conjunction with other parameters, plays a role in controlling side reactions like elimination (E2) or over-alkylation.

    • Temperature Control: Side reactions often have a higher activation energy than the desired substitution reaction. Running the reaction at the lowest practical temperature generally favors the SN2 pathway over elimination.[14] Solvents with a lower boiling point (e.g., acetone, acetonitrile) can be useful for maintaining mild reaction temperatures.

    • Base and Solvent Synergy: A strong, bulky base in a nonpolar solvent can favor elimination. For substitution, a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or the more soluble cesium hydroxide (CsOH) in a polar aprotic solvent like DMF is a standard and effective combination.[7][14][15] The polar aprotic solvent helps to dissociate the base while not promoting elimination as strongly as some other combinations.

Issue 3: The reaction works, but the high-boiling point solvent (DMF/DMSO) is difficult to remove during workup.
  • Question: How can I effectively remove DMF or DMSO without degrading my product?

  • Answer & Solutions: This is a common trade-off for the excellent reactivity these solvents provide.

    • Aqueous Workup/Extraction: Most of your 2-[Cyclopropyl(methyl)amino]acetic acid product can be extracted from DMF/DMSO. Dilute the reaction mixture significantly with water (the solvents are water-miscible) and extract your product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Multiple extractions will be necessary. The pH of the aqueous layer may need to be adjusted to ensure your product is in a neutral, more organic-soluble form.

    • Azeotropic Removal: For residual amounts of DMF, co-evaporation with a solvent like heptane or toluene under reduced pressure can be effective.

    • Consider an Alternative: If workup is a persistent issue, consider if the reaction can be performed effectively in a lower-boiling polar aprotic solvent like acetonitrile (BP: 82 °C) or acetone (BP: 56 °C), even if it requires a longer reaction time or slightly elevated temperature.[14][16]

Section 4: Experimental Protocol Example

Protocol 1: General Procedure for Solvent System Optimization in the N-Alkylation of Methyl Cyclopropylamine

This protocol outlines a parallel synthesis approach to efficiently screen for an optimal solvent system.

1. Reaction Setup:

  • To four separate, dry reaction vials equipped with stir bars, add methyl cyclopropylamine (1.0 equivalent) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • To each vial, add one of the selected solvents to achieve a concentration of ~0.2 M.

    • Vial 1: Anhydrous DMF
    • Vial 2: Anhydrous Acetonitrile
    • Vial 3: Anhydrous Ethanol
    • Vial 4: Anhydrous Toluene
  • Stir the mixtures under an inert atmosphere (e.g., Nitrogen or Argon).

2. Reagent Addition:

  • Prepare a stock solution of ethyl bromoacetate (1.1 equivalents) in a suitable solvent (if necessary, though it can often be added neat).

  • Add the ethyl bromoacetate dropwise to each vial. If the reaction is exothermic, perform the addition in an ice bath.

3. Reaction Monitoring:

  • Allow the reactions to stir at a set temperature (e.g., start at room temperature or 50 °C).

  • Monitor the progress of each reaction at regular intervals (e.g., 2, 6, 12, 24 hours) using TLC or by taking a small aliquot for LC-MS analysis to determine the conversion to the product, ethyl 2-[cyclopropyl(methyl)amino]acetate.

4. Analysis and Workup:

  • Compare the conversion rates across the four solvent systems. You would expect to see the fastest conversion in DMF, followed by acetonitrile, with very little conversion in ethanol and toluene.[2]

  • Once a reaction reaches completion, quench by adding water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The final hydrolysis of the ester to the carboxylic acid would be a subsequent step, typically under basic or acidic conditions.

References

  • A Comparative Analysis of Solvent Effects on the Alkylation of Secondary Amines: A Representative Study - Benchchem.
  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions.
  • Technical Support Center: Optimizing Geranylamine N-alkylation - Benchchem.
  • US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents.
  • Nucleophilic Substitution Reactions.
  • Nucleophilic Substitution Reactions - Haloalkanes | CK-12 Foundation.
  • Effect of solvent in Nucleophilic Substitution Reaction - YouTube.
  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • Troubleshooting guide for 4-Amino-N-methylbenzeneethanesulfonamide synthesis reactions - Benchchem.
  • For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use? | ResearchGate.
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications.
  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal.
  • the acid base behaviour of amino acids - Chemguide.
  • 2-[cyclopropyl(methyl)amino]acetic acid hydrochloride — Chemical Substance Information.
  • 2-[cyclopropyl(methyl)amino]acetic acid hydrochloride | 2437650-41-2.
  • Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - MDPI.
  • The Solubility of Amino Acids in Various Solvent Systems.

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Methylated Amino Acid Synthesis

Welcome to the Advanced Technical Support Center for N-methylated amino acid synthesis. N-methylation is a critical modification in peptide drug development, utilized to increase lipophilicity, enhance membrane permeabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for N-methylated amino acid synthesis. N-methylation is a critical modification in peptide drug development, utilized to increase lipophilicity, enhance membrane permeability, and confer proteolytic resistance[1]. However, synthesizing these building blocks often introduces severe synthetic bottlenecks, including overmethylation, chiral degradation (racemization), and incomplete coupling.

This guide provides researchers and drug development professionals with root-cause analyses, validated protocols, and troubleshooting workflows to eliminate by-product formation.

Mechanistic Insights: The Causality of By-Product Formation

To eliminate by-products, one must first understand the thermodynamic and kinetic forces driving their formation.

  • Overmethylation (N,N-Dimethylation): When utilizing reductive amination with formaldehyde, the primary amine is mono-methylated to form a secondary amine. Due to the electron-donating inductive effect of the newly added methyl group, this secondary amine becomes more nucleophilic than the starting primary amine. Consequently, it reacts faster with the remaining formaldehyde, inevitably leading to N,N-dimethylated by-products[2].

  • Racemization (Epimerization): Traditional alkylation methods (e.g., the Benoiton method) rely on strong bases like Sodium Hydride (NaH) and elevated temperatures to drive the reaction. These harsh conditions can abstract the α -proton of the amino acid, forming a planar enolate intermediate. Upon reprotonation, stereochemical integrity is lost, yielding a racemic mixture[2].

  • Incomplete Coupling: N-methyl groups introduce severe steric hindrance and alter the thermodynamics of the peptide backbone, strongly favoring the cis-amide conformation. This physical blockade prevents incoming amino acids from efficiently accessing the reactive center during chain elongation[3].

Troubleshooting Root By-Product Formation in N-Methylation OverMe Overmethylation (N,N-dimethylation) Root->OverMe Racem Racemization (Epimerization) Root->Racem Incomp Incomplete Coupling Root->Incomp Cause1 Inductive Effect: Secondary amine is more nucleophilic OverMe->Cause1 Cause2 Alpha-Proton Abstraction: Strong base (NaH) & High Temp Racem->Cause2 Cause3 Steric Hindrance: Bulky N-methyl group blocks incoming AA Incomp->Cause3 Sol1 Fukuyama Method (o-NBS Protection) Cause1->Sol1 Sol2 Mild Base (DBU) Room Temperature Cause2->Sol2 Sol3 Use HATU/DIPEA or Triphosgene Cause3->Sol3

Fig 1. Root cause analysis and solutions for common N-methylation by-products.

Troubleshooting Guide & FAQs

Q1: I am using reductive amination (Formaldehyde + NaCNBH₃) to synthesize an N-methyl amino acid, but my LC-MS shows massive N,N-dimethylation. How do I stop this? A1: You cannot easily stop it with formaldehyde due to the inductive effect mentioned above. To achieve strict mono-methylation in solution phase, abandon formaldehyde. Instead, use the Borane Reduction of Amides strategy. Convert the amino acid to an N-formyl derivative, then selectively reduce it using Borane-Dimethylsulfide complex (BH₃·SMe₂). This method strictly limits the reaction to mono-methylation and guarantees 0% N,N-dimethylation[1].

Q2: My N-methylated amino acid shows 15% epimerization after alkylation with NaH/MeI. How can I preserve chiral integrity? A2: The epimerization is caused by the strong basicity of NaH abstracting the α -proton[2]. Switch to the4[4]. By protecting the amine with an o-nitrobenzenesulfonyl (o-NBS) group, you increase the acidity of the remaining NH proton. This allows you to use a very mild, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at room temperature, completely eliminating the risk of α -proton abstraction.

Q3: During Solid-Phase Peptide Synthesis (SPPS), coupling the next amino acid onto my newly synthesized N-methyl residue is failing. Ninhydrin tests are inconclusive. What is wrong? A3: Two issues are occurring here. First, standard Ninhydrin (Kaiser) tests do not produce a strong color change with secondary (N-methyl) amines[3]. You must switch to a Bromophenol Blue test . Second, standard coupling reagents (like HBTU or DIC) lack the reactivity to overcome the steric hindrance of the N-methyl group. You must upgrade your coupling reagent to a highly reactive uronium salt like HATU with DIPEA, or use pre-formed Fmoc-amino acid chlorides[3].

Validated Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates mandatory Quality Control (QC) checkpoints that verify the success of each step before proceeding, preventing the downstream accumulation of by-products.

SOP: Solid-Phase N-Methylation via the Fukuyama (Biron-Kessler) Method

This protocol utilizes a 2-chlorotrityl chloride (2-CTC) resin to synthesize Fmoc-N-Me-AA-OH with zero racemization and zero overmethylation[4].

Workflow Step1 1. Resin-Bound Amino Acid Step2 2. Sulfonylation (o-NBS-Cl / Collidine) Step1->Step2 Step3 3. N-Methylation (DMS / DBU) Step2->Step3 Step4 4. Desulfonylation (2-Mercaptoethanol / DBU) Step3->Step4 Step5 5. Cleavage (Fmoc-N-Me-AA-OH) Step4->Step5

Fig 2. Step-by-step workflow of the Fukuyama solid-phase N-methylation method.

Step 1: Sulfonylation (Protection)

  • Procedure: To the Fmoc-deprotected amino acid on resin, add 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of collidine in NMP. Shake for 1 hour at room temperature[4].

  • Causality: The o-NBS group acts as an electron-withdrawing protecting group. It prevents overmethylation by ensuring only one proton remains on the nitrogen, and it lowers the pKa of that proton so mild bases can be used later.

  • Self-Validation (QC Checkpoint): Perform a Kaiser (Ninhydrin) test. A negative result (yellow) validates that 100% of the primary amines have been protected. If blue, repeat the coupling.

Step 2: N-Methylation

  • Procedure: Wash the resin. Add 3 equivalents of DBU and 10 equivalents of Dimethyl Sulfate (DMS) in NMP. Shake for 30 minutes at room temperature[4].

  • Causality: DBU gently deprotonates the highly acidic sulfonamide NH. DMS acts as the methyl donor. Because DBU is mild, the α -proton remains untouched, guaranteeing 0% racemization.

  • Self-Validation (QC Checkpoint): Perform a Chloranil test. A positive result (blue/green) confirms the successful formation of the secondary (N-methyl) amine.

Step 3: Desulfonylation (Deprotection)

  • Procedure: Add 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in NMP. Shake for 30 minutes[4].

  • Causality: The thiolate anion generated from 2-mercaptoethanol selectively attacks the electron-deficient aromatic ring of the o-NBS group via a Meisenheimer complex, releasing the free N-methyl amine without cleaving the peptide from the resin.

  • Self-Validation (QC Checkpoint): Perform a micro-cleavage (1% TFA in DCM) on a small resin sample and analyze via LC-MS. The mass should match your target N-methyl amino acid, confirming complete removal of the +185 Da o-NBS adduct.

Step 4: Subsequent Coupling (Chain Elongation)

  • Procedure: Dissolve 4 equivalents of the next Fmoc-amino acid, 4 equivalents of HATU, and 8 equivalents of DIPEA in DMF. Pre-activate for exactly 5 minutes, then add to the resin and shake for 1 hour[3].

  • Causality: HATU generates a highly reactive active ester capable of overcoming the severe steric bulk of the N-methyl group.

  • Self-Validation (QC Checkpoint): Perform a3[3]. A yellow color indicates complete coupling. (Do not use Ninhydrin, as it fails to detect unreacted secondary amines).

Quantitative Data & Method Comparison

The following table summarizes the quantitative performance metrics of various N-methylation methodologies to aid in strategic experimental design.

Synthesis MethodologyOvermethylation RiskRacemization RiskTypical YieldPrimary Application / Best Use Case
NaH / MeI (Benoiton) HighHigh (if > 0°C)60–90%Solution-phase synthesis of non-sensitive amino acids.
Reductive Amination (Formaldehyde) Critical (Very High) Low40–70%Applications requiring intentional N,N-dimethylation.
Borane Reduction of Amides NoneLow56–99%Solution-phase, strict mono-methylation.
Fukuyama (o-NBS / DMS) NoneNone85–95%Solid-Phase Peptide Synthesis (SPPS) and sensitive chiral centers.

References

  • Synthesis of N-Alkyl Amino Acids | Amino Acids, Peptides and Proteins in Organic Chemistry (monash.edu) | 1

  • Synthetic Preparation of N-Methyl-α-amino Acids | Chemical Reviews (acs.org) | 2

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group | National Institutes of Health (nih.gov) | 4

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids | AAPPTec (peptide.com) | 3

Sources

Optimization

workup procedure to isolate 2-[Cyclopropyl(methyl)amino]acetic acid effectively

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of N-alkylated amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of N-alkylated amino acids. The target molecule, 2-[Cyclopropyl(methyl)amino]acetic acid (also known as N-cyclopropyl-N-methylglycine), presents a classic isolation challenge due to its zwitterionic nature.

Standard organic chemistry workups (like liquid-liquid extraction) will almost certainly fail here. To isolate this compound effectively, we must abandon traditional partitioning and exploit its pH-dependent ionization states.

Below is our comprehensive troubleshooting guide, physicochemical data, and field-proven protocols to ensure high-yield recovery.

Part 1: Physicochemical Profiling

Before attempting any workup, you must understand the physical parameters governing the molecule's behavior. The data below dictates our isolation strategy[1].

PropertyValue / DescriptionImpact on Workup
IUPAC Name 2-[cyclopropyl(methyl)amino]acetic acidIdentifies the secondary/tertiary amine and carboxylate groups.
CAS Number 1094909-72-4 (Free base)[2] 2437650-41-2 (HCl salt)Dictates whether you are isolating the zwitterion or the salt.
Molecular Weight 129.16 g/mol [1]Essential for stoichiometric calculations.
Estimated pKa ~2.1 (Carboxyl) / ~9.8 (Amine)Defines the ionization state at any given pH.
Isoelectric Point (pI) ~5.95At pH ~6, the molecule has a net charge of zero but is highly polar.
Solubility Highly aqueous; insoluble in non-polar organicsPrecludes the use of EtOAc, DCM, or Hexanes for extraction.

Part 2: Troubleshooting Guides & FAQs

Q1: I performed a standard liquid-liquid extraction (LLE) using ethyl acetate and water, but my product is completely missing from the organic layer. Where did it go? A: Your product is trapped in the aqueous layer. 2-[Cyclopropyl(methyl)amino]acetic acid is an amino acid derivative. With an estimated isoelectric point (pI) of ~5.95, it exists primarily as a highly polar zwitterion (inner salt) at near-neutral pH[1]. The Causality: Unlike standard small molecules, zwitterions have a net charge of zero but possess separated, localized positive and negative charges. This makes them exceptionally hydrophilic. The compound will not partition into moderately polar solvents like ethyl acetate or dichloromethane, regardless of the pH. You must switch to ion-exchange chromatography or selective salt-precipitation methods.

Q2: My reaction mixture contains a large amount of inorganic salts (e.g., NaCl, K₂CO₃). How can I desalt the mixture to isolate the pure free base? A: The most robust method to isolate the free zwitterion from a crude saline mixture is Strongly Acidic Cation-Exchange Chromatography, typically using a resin like Dowex 50WX8[3]. The Causality: When the crude aqueous mixture is loaded onto the resin at an acidic pH (pH < 2), the amine group of your product is fully protonated. The resin's stationary sulfonate groups electrostatically capture the protonated amine. Inorganic anions and neutral impurities wash straight through with water. Finally, eluting with an aqueous ammonia solution deprotonates the amine, breaking the electrostatic interaction and releasing the product as the free zwitterion[4].

Q3: I prefer to isolate the compound as a hydrochloride (HCl) salt for better long-term stability and handling. How do I achieve this without using an ion-exchange resin? A: You can utilize an azeotropic drying and selective solvation strategy. The Causality: By acidifying the aqueous mixture to pH < 2 with HCl, you ensure the compound is fully in its cationic form. Evaporating the water completely leaves a solid mixture of your product's HCl salt and inorganic salts. Because the HCl salt of the organic amino acid is highly soluble in short-chain alcohols (like absolute ethanol or methanol) while inorganic salts (like NaCl) are largely insoluble, you can selectively extract your product. Subsequent precipitation with diethyl ether yields the pure 2-[cyclopropyl(methyl)amino]acetic acid hydrochloride.

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system , meaning built-in checks ensure you do not proceed to the next step if the previous one failed.

Protocol A: Cation-Exchange Chromatography (Free Zwitterion Isolation)

Use this protocol if you need the pure free base (CAS: 1094909-72-4).

  • Resin Preparation: Swell Dowex 50WX8 (100-200 mesh, H⁺ form) in deionized (DI) water. Pack into a glass column. Wash with 3 bed volumes (BV) of 1 M HCl, followed by DI water.

    • Self-Validation: Test the eluent with pH paper. Do not proceed until the eluent is perfectly neutral (pH ~7).

  • Loading: Acidify your crude aqueous reaction mixture to pH ~2 using 1 M HCl. Load onto the column at a controlled flow rate of 1-2 BV/hour.

  • Washing (Desalting): Wash the column with 3-5 BV of DI water.

    • Self-Validation: Spot the wash eluent on a TLC plate and stain with KMnO₄ or monitor via LC-MS. Continue washing until no neutral/acidic impurities or salts are detected.

  • Elution: Elute the captured product using 10% aqueous ammonia (NH₄OH). Collect in 50 mL fractions.

    • Self-Validation: Spot fractions on a TLC plate and heat with Ninhydrin stain. Pool only the fractions that turn deep purple/blue (indicating the presence of the amine).

  • Isolation: Evaporate the pooled fractions under reduced pressure at 40 °C to remove ammonia and water. Lyophilize (freeze-dry) the resulting residue to obtain the pure zwitterionic free base as a white powder.

Protocol B: Hydrochloride Salt Isolation via Azeotropic Drying

Use this protocol if you need the stable HCl salt (CAS: 2437650-41-2).

  • Acidification: Cool the crude aqueous reaction mixture to 0 °C. Carefully adjust the pH to 1-2 using concentrated HCl.

  • Evaporation: Remove all water via rotary evaporation (bath temp 45 °C).

    • Self-Validation: Water is notoriously difficult to remove completely. Add 20 mL of toluene to the flask and evaporate again. Repeat this azeotropic drying step twice. The residue must be a completely dry, free-flowing solid before proceeding.

  • Selective Extraction: Suspend the dry solid in absolute ethanol (10 mL per gram of expected product). Stir vigorously for 30 minutes at room temperature. The organic HCl salt will dissolve; inorganic salts will remain suspended.

  • Filtration: Filter the suspension through a tightly packed Celite pad to remove the insoluble inorganic salts. Rinse the pad with a small amount of cold ethanol.

  • Precipitation: Concentrate the ethanolic filtrate to roughly 20% of its original volume. While stirring rapidly, dropwise add cold diethyl ether until the product crashes out as a white precipitate. Filter, wash with ether, and dry under high vacuum.

Part 4: Workflow Visualization

G Start Aqueous Reaction Mixture (Contains Product + Salts) Decision Target Form? Start->Decision FreeBasePath Free Base (Zwitterion) Decision->FreeBasePath Zwitterion HClPath Hydrochloride Salt Decision->HClPath HCl Salt Dowex Dowex 50WX8 (H+ form) Capture Amine FreeBasePath->Dowex Wash Wash with DI Water (Removes Anions/Neutrals) Dowex->Wash Elute Elute with 10% NH3(aq) (Releases Free Base) Wash->Elute Lyophilize Lyophilize / Evaporate Pure Free Base Elute->Lyophilize Acidify Acidify to pH < 2 with HCl HClPath->Acidify Evaporate Evaporate to Dryness Acidify->Evaporate Extract Extract with EtOH/MeOH (Leaves NaCl behind) Evaporate->Extract Precipitate Precipitate with Et2O Pure HCl Salt Extract->Precipitate

Workflow decision tree for the isolation of 2-[Cyclopropyl(methyl)amino]acetic acid.

Part 5: References

  • National Center for Biotechnology Information (PubChem). "2-[Cyclopropyl(methyl)amino]acetic acid | C6H11NO2 | CID 43265135 - PubChem." NIH.gov.[Link]

  • Phillips, A. A. (2021). "Practical considerations for amino acid isotope analysis." Alexandraatleephillips.com.[Link]

  • Office of Scientific and Technical Information (OSTI). "Position-specific carbon isotope analysis of serine by gas chromatography/Orbitrap mass spectrometry..." OSTI.gov.[Link]

Sources

Troubleshooting

improving the efficiency of the final hydrochloride salt formation step

Welcome to the API Solid-State Development Support Center. As a Senior Application Scientist, I have designed this resource to address the mechanistic and practical challenges of hydrochloride (HCl) salt formation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the API Solid-State Development Support Center. As a Senior Application Scientist, I have designed this resource to address the mechanistic and practical challenges of hydrochloride (HCl) salt formation. Hydrochloride salts account for approximately 60% of all basic drug salt forms due to their cost-effectiveness and favorable physicochemical properties[1]. However, the final salt formation step is often fraught with challenges such as incomplete conversion, chemical degradation, and poor crystallization.

This guide synthesizes field-proven troubleshooting strategies, self-validating protocols, and thermodynamic principles to help you optimize your API salt formation workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing incomplete conversion to the hydrochloride salt, or why does the salt precipitate prematurely before the reaction is complete? Causality & Solution: This phenomenon is frequently driven by the Common Ion Effect [2]. When utilizing an excess of HCl or operating in chloride-rich media, the high concentration of chloride ions shifts the solubility product equilibrium, drastically suppressing the solubility of the newly formed API-HCl salt[3]. This causes the salt to precipitate prematurely out of the solvent matrix, trapping unreacted free base within the crystal lattice and leading to incomplete conversion. Self-Validating Protocol: To validate if the common ion effect is the culprit, measure the chloride content of the isolated solid via ion chromatography. If the molar ratio of Cl⁻ to API is <0.95, incomplete conversion has occurred. Resolve this by switching to a solvent system with higher salt solubility (e.g., incorporating a polar aprotic solvent or a small percentage of water) before initiating antisolvent addition, or by strictly controlling the HCl equivalents (1.0 - 1.05 eq) rather than using a large excess.

Q2: My API contains an ester group, and I am seeing significant degradation (hydrolysis/transesterification) during the HCl salt formation step. How can I prevent this? Causality & Solution: Strong acids like HCl, when combined with water or primary alcohols (e.g., methanol, ethanol), can catalyze ester hydrolysis or transesterification. For instance, using ethyl acetate in the presence of ethanol and HCl can lead to exchange impurities where the API's ester group reacts with the solvent[4]. Furthermore, acid-base reactions in non-optimized microenvironments can convert the salt back to the free base or generate degradation products[5]. Self-Validating Protocol: Shift from aqueous or methanolic HCl to an anhydrous, non-nucleophilic HCl source, such as ethereal HCl (e.g., HCl in MTBE) or anhydrous HCl in ethyl acetate[6]. Validate the protocol by running a parallel micro-scale reaction: one with methanolic HCl and one with HCl/Ethyl Acetate. Monitor via HPLC at 1, 4, and 24 hours. The anhydrous system should show <0.1% degradation products, confirming the suppression of the solvolysis pathway.

Q3: The hydrochloride salt separates as a sticky gum ("oiling out") instead of a crystalline solid. How do I induce proper crystallization? Causality & Solution: "Oiling out" or liquid-liquid phase separation (LLPS) occurs when the API-HCl salt is supersaturated, but the system's temperature is above the glass transition temperature of the solute-rich phase. The salt forms an amorphous, solvent-rich coacervate rather than a structured crystal lattice. Self-Validating Protocol: Construct a binary phase diagram to identify the metastable zone. Implement a seeded antisolvent crystallization approach. The presence of crystalline seeds bypasses the high activation energy barrier for primary nucleation, ensuring the system crystallizes before reaching the LLPS boundary.

Q4: My API has multiple basic centers. How do I reliably control the stoichiometry to isolate a mono-hydrochloride salt without over-salting? Causality & Solution: When the ΔpKa​ between multiple basic centers is narrow, standard addition of HCl often yields mixtures of mono- and di-hydrochloride salts. According to the pKa​ rule, a difference of at least two to three units between the acid and base is required for stable salt formation[5]. Self-Validating Protocol: Utilize a sequential weak acid/halide salt treatment. First, form a salt with a weaker acid (e.g., acetic acid) to selectively protonate only the most basic center. Then, perform a counter-ion exchange by washing the organic solution with an aqueous sodium chloride brine[7]. The chloride ion displaces the acetate (which partitions into the aqueous phase), yielding a strictly stoichiometric mono-hydrochloride salt. Validate via 1H NMR and Ion Chromatography to confirm a 1:1 API:Cl ratio.

Part 2: Data Presentation - Reagent Selection

Selecting the correct HCl source is the most critical parameter in preventing degradation and controlling nucleation.

HCl SourceSolvent CompatibilityKey AdvantagePrimary Risk / Limitation
Aqueous HCl (37%) Water, Alcohols, THFHighly cost-effective; excellent for stable, highly basic APIs.High risk of ester hydrolysis; introduces water which may alter polymorphs.
Methanolic / Ethanolic HCl Alcohols, Ethyl AcetateHomogeneous mixing; good solubility profile for intermediate free bases.Transesterification risk for ester-containing APIs[4].
Anhydrous HCl in EtOAc Ethyl Acetate, KetonesPrevents solvolysis; excellent for scalable, high-purity isolation[6].Requires strict moisture control; EtOAc can degrade over time in strong acid.
Ethereal HCl (MTBE/Dioxane) Ethers, Toluene, DCMNon-nucleophilic; ideal for highly sensitive APIs.Flammability/peroxide risks at scale; poor solubility for some free bases.
HCl Gas (Sparging) Universal (Anhydrous)Absolute control over equivalents; no solvent byproducts.Common ion effect can shift reaction to free base if gas evolves too rapidly[2].

Part 3: Experimental Protocols

Optimized Antisolvent Crystallization of an API Hydrochloride Salt This self-validating workflow is designed to prevent "oiling out" and ensure high crystalline purity.

  • Free Base Dissolution: Dissolve the purified API free base in a benign, highly soluble solvent (e.g., 2-butanone or acetone)[7]. Ensure the solution is clarified via a 0.22 µm polish filtration to remove foreign particulates that could cause heterogeneous nucleation.

  • Temperature Modulation: Heat the solution to 45–50°C. This elevates the solubility limit, ensuring that the subsequent addition of HCl does not immediately breach the metastable zone width (MSZW).

  • Controlled HCl Addition: Slowly charge 1.05 equivalents of anhydrous HCl in Ethyl Acetate over 30 minutes[6]. Monitor the pH/mV using an in-line probe to confirm complete protonation.

  • Seeding & Aging: Introduce 1-2% w/w of pre-milled API-HCl seed crystals. Hold the temperature at 45°C for 1 hour to allow the seed bed to mature and relieve initial supersaturation.

  • Antisolvent Addition & Cooling Ramp: Slowly dose the antisolvent (e.g., heptane or MTBE) over 2 hours. Follow this with a linear cooling ramp of 0.1°C/min down to 5°C.

  • Isolation: Filter the resulting slurry, wash the cake with a cold mixture of Solvent/Antisolvent (1:3 ratio), and dry in vacuo at 40°C.

Part 4: Visualizations

G N1 API Free Base + HCl N2 Complete Conversion? N1->N2 N3 Crystalline Solid? N2->N3 Yes N4 Check pKa & Common Ion Effect N2->N4 No N6 Optimal API HCl Salt N3->N6 Yes N7 Oiling Out / Amorphous N3->N7 No N5 Adjust Solvent / HCl Source N4->N5 N8 Antisolvent + Seeding N7->N8

Workflow for troubleshooting API hydrochloride salt conversion and crystallization issues.

G A High [Cl-] in Solution (Excess HCl / NaCl) B Equilibrium Shift (Le Chatelier's Principle) A->B C Suppressed Solubility of API-HCl Salt B->C D Premature Precipitation (Traps Unreacted Base) C->D

Mechanistic pathway of the common ion effect leading to premature API precipitation.

References

  • Screening and Formulating Drugs as Salts to Improve API Performance. pharmoutsourcing.com.
  • Salt Selection in Drug Development. pharmtech.com.
  • Improving API Solubility by Salt and Cocrystal Formation - MilliporeSigma. sigmaaldrich.com.
  • Drug Dissolution Enhancement by Salt Form
  • Sequential Acetic Acid–Sodium Chloride Treatment to Control Salt Stoichiometry of a Hydrochloride Salt. acs.org.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • An Efficient, Scalable Process for Benzphetamine Hydrochloride. acs.org.
  • CN117209387B - A kind of esmolol hydrochloride salt formation and purific

Sources

Reference Data & Comparative Studies

Validation

comparison of different synthetic routes to cyclopropylamines

Title: Synthetic Routes to Cyclopropylamines: A Comparative Guide for Drug Development Introduction Cyclopropylamines are privileged pharmacophores in medicinal chemistry, combining the unique steric and electronic prope...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Synthetic Routes to Cyclopropylamines: A Comparative Guide for Drug Development

Introduction Cyclopropylamines are privileged pharmacophores in medicinal chemistry, combining the unique steric and electronic properties of the strained cyclopropane ring with a basic nitrogen atom. This structural motif is central to the efficacy of numerous therapeutics, including the monoamine oxidase inhibitor tranylcypromine, the antiviral abacavir, and the antiplatelet agent ticagrelor[1]. However, the synthesis of these strained, nitrogen-substituted three-membered rings presents significant challenges, particularly regarding stereocontrol, functional group tolerance, and the safe handling of reactive intermediates.

This guide objectively compares the most prominent synthetic routes to cyclopropylamines—ranging from classical rearrangements to modern transition-metal-catalyzed and continuous-flow methodologies—providing researchers with actionable insights and self-validating experimental protocols.

Comparison of Major Synthetic Strategies

A. Curtius Rearrangement of Cyclopropanecarboxylic Acids The Curtius rearrangement remains one of the most reliable methods for synthesizing cyclopropylamines from readily available cyclopropanecarboxylic acids[1]. By converting the acid to an acyl azide (often using diphenylphosphoryl azide, DPPA), thermal decomposition yields an isocyanate intermediate that is subsequently hydrolyzed or trapped by an alcohol to form a carbamate.

  • Causality & Advantage: The concerted nature of the nitrogen migration ensures complete retention of stereochemistry, making it ideal for enantiopure starting materials[1].

  • Limitation: The use of potentially explosive azides and toxic reagents (DPPA) poses scalability and safety issues in batch processes[2].

B. The Kulinkovich–de Meijere Reaction This highly convergent approach constructs the cyclopropylamine core directly from carboxylic amides (or nitriles) using a Grignard reagent and a stoichiometric or catalytic amount of titanium(IV) isopropoxide[3].

  • Causality & Advantage: The reaction proceeds via a reactive titanacyclopropane intermediate (generated in situ from the Grignard reagent and Ti(OiPr)4), which undergoes insertion into the carbonyl group of the amide. This method is exceptionally powerful for generating 1-substituted and structurally constrained bicyclic cyclopropylamines[4].

  • Limitation: The reaction is highly sensitive to moisture and requires careful control of equivalents to prevent over-alkylation or premature quenching.

C. Transition-Metal Catalyzed Cyclopropanation of Enamides Direct cyclopropanation of nitrogen-bearing alkenes (enamides or vinylcarbamates) utilizing diazo compounds and transition-metal catalysts (e.g., Ru, Rh, or Cu) offers a direct route to highly functionalized cyclopropylamines[5].

  • Causality & Advantage: Chiral catalysts (such as Ru(II)-Pheox) can induce high levels of diastereo- and enantioselectivity. The metal stabilizes the carbenoid intermediate, preventing unwanted side reactions[5].

  • Limitation: Diazo compounds can be hazardous, though in situ generation mitigates this risk[1].

D. Continuous-Flow Microreaction Systems Recent advances have adapted traditional batch reactions (like the Hofmann or Curtius rearrangements) into continuous-flow systems[2][6].

  • Causality & Advantage: Flow chemistry enhances heat and mass transfer, allowing for the safe generation and immediate consumption of hazardous intermediates (like acyl azides or N-chloroamides) with minimal accumulation. This drastically improves the space-time yield and safety profile for industrial scale-up[2][6].

Quantitative Comparison of Synthetic Routes

To guide route selection, the following table summarizes the performance metrics of each methodology based on recent literature[1][2][4][5].

Synthetic RouteTypical YieldsStereocontrolScalability / SafetyAtom EconomyBest Suited For
Curtius Rearrangement (Batch) 60–90%Excellent (Retention)Low (Explosion risk with azides)ModerateEnantiopure primary amines
Curtius/Hofmann (Flow) 80–95%Excellent (Retention)High (Minimal intermediate buildup)ModerateIndustrial scale-up
Kulinkovich–de Meijere 48–78%Moderate to GoodModerate (Moisture sensitive)Low (Excess Grignard/Ti)1-Substituted & bicyclic amines
Asymmetric Cyclopropanation 70–95%Excellent (Catalyst-controlled)Moderate (Diazo handling)HighHighly functionalized chiral amines

Strategic Route Selection & Mechanistic Workflows

The decision of which synthetic route to employ depends heavily on the availability of precursors and the desired substitution pattern.

RouteSelection Start Target: Cyclopropylamine Q1 Precursor Type Available? Start->Q1 Acid Cyclopropanecarboxylic Acid Q1->Acid Amide Carboxylic Amide / Nitrile Q1->Amide Alkene Enamide / Vinylcarbamate Q1->Alkene Curtius Curtius / Hofmann Rearrangement Acid->Curtius Retention of config Kulinkovich Kulinkovich-de Meijere Reaction Amide->Kulinkovich Convergent synthesis Cyclopropanation Metal-Catalyzed Cyclopropanation Alkene->Cyclopropanation Enantioselective

Strategic decision tree for selecting a cyclopropylamine synthetic route based on precursors.

To understand the causality behind the Kulinkovich-de Meijere reaction's ability to form strained rings from acyclic amides, consider the titanium-mediated mechanism:

KulinkovichMechanism Ti Ti(OiPr)4 + 2 RMgX Titanacyclopropane Titanacyclopropane Intermediate Ti->Titanacyclopropane Alkane loss Insertion Amide Insertion Titanacyclopropane->Insertion + Amide RingContraction Ring Contraction & Elimination Insertion->RingContraction Heteroatom assist Product Cyclopropylamine RingContraction->Product Hydrolysis

Mechanistic pathway of the Kulinkovich-de Meijere reaction highlighting the titanacyclopropane.

Validated Experimental Protocols

Protocol A: Curtius Rearrangement to Cyclopropylamine (Batch to Carbamate) [1][2]

  • Objective: Conversion of a cyclopropanecarboxylic acid to an N-Boc protected cyclopropylamine with retention of stereochemistry.

  • Causality Note: Triethylamine acts as a base to deprotonate the acid, facilitating nucleophilic attack on DPPA. tert-Butanol serves a dual purpose as the solvent and the trapping nucleophile for the highly reactive isocyanate intermediate, preventing the formation of symmetric ureas.

  • Preparation: In an oven-dried, argon-purged flask, dissolve the cyclopropanecarboxylic acid (1.0 equiv) in anhydrous toluene (0.2 M).

  • Activation: Add triethylamine (1.2 equiv) followed by diphenylphosphoryl azide (DPPA, 1.1 equiv) dropwise at room temperature. Stir for 2 hours to ensure complete acyl azide formation.

  • Rearrangement & Trapping: Add anhydrous tert-butanol (5.0 equiv). Heat the reaction mixture to 90 °C for 12 hours. The thermal energy drives the extrusion of N2 gas, triggering the rearrangement to the isocyanate, which is immediately trapped by tert-butanol.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography to yield the N-Boc cyclopropylamine.

Protocol B: Kulinkovich-de Meijere Reaction for 1-Substituted Cyclopropylamines [3][4]

  • Objective: Synthesis of a 1-substituted N,N-dialkylcyclopropylamine from an N,N-dialkylamide.

  • Causality Note: The slow addition of the Grignard reagent is critical. It prevents the rapid homocoupling of the Grignard and ensures a steady, low concentration of the active titanacyclopropane species, which must react with the amide rather than decomposing.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the N,N-dialkylamide (1.0 equiv) and titanium(IV) isopropoxide (1.1 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Grignard Addition: Cool the solution to 0 °C. Using a syringe pump, add the alkylmagnesium halide (e.g., ethylmagnesium bromide, 3.0 equiv, 1.0 M in THF) dropwise over 2 hours.

  • Cyclopropanation: Allow the reaction to warm to room temperature and stir for an additional 12 hours. The solution will turn dark brown/black, indicating the formation of the reduced titanium species.

  • Quenching: Carefully quench the reaction by adding water dropwise at 0 °C (Caution: highly exothermic and generates alkane gas). Stir until a white/yellow precipitate of titanium dioxide forms.

  • Workup: Filter the suspension through a pad of Celite, washing thoroughly with diethyl ether. Extract the aqueous layer with ether, combine the organic phases, dry over MgSO4, and concentrate.

  • Purification: Purify the crude amine by vacuum distillation or acid-base extraction.

Future Perspectives

The synthesis of cyclopropylamines is shifting toward safer, greener, and more asymmetric methodologies. Continuous-flow microreactors are resolving the safety bottlenecks of the Curtius and Hofmann rearrangements[6], while visible-light photocatalysis and metalloradical catalysis are opening new avenues for the functionalization of unactivated alkenes to yield complex cyclopropylamine architectures[7][8].

References

  • Advances in the Synthesis of Cyclopropylamines Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds Source: PubMed Central (NIH) URL:[Link]

  • The Kulinkovich Reaction in the Synthesis of Constrained N,N-Dialkyl Neurotransmitter Analogues Source: Organic Letters (ACS Publications) URL:[Link]

  • Benzenemethanamine, N-(2-ethenylcyclopropyl)-N-(phenylmethyl) Source: Organic Syntheses URL:[Link]

  • Highly Enantioselective Synthesis of Cyclopropylamine Derivatives via Ru(II)-Pheox-Catalyzed Direct Asymmetric Cyclopropanation of Vinylcarbamates Source: Organic Letters (ACS Publications) URL:[Link]

  • Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System Source: ResearchGate URL:[Link]

  • Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis Source: PubMed Central (NIH) URL:[Link]

  • Advances in the Synthesis of Cyclopropanes Source: ResearchGate URL:[Link]

Sources

Comparative

Structural Validation of 2-[Cyclopropyl(methyl)amino]acetic acid: X-ray Crystallography vs. Orthogonal Techniques

2-[Cyclopropyl(methyl)amino]acetic acid (also known as N-cyclopropyl-N-methylglycine) is a highly polar, low-molecular-weight (129.16 g/mol ) synthetic amino acid derivative[1]. In modern fragment-based drug design (FBDD...

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Author: BenchChem Technical Support Team. Date: April 2026

2-[Cyclopropyl(methyl)amino]acetic acid (also known as N-cyclopropyl-N-methylglycine) is a highly polar, low-molecular-weight (129.16 g/mol ) synthetic amino acid derivative[1]. In modern fragment-based drug design (FBDD) and computational structure-based drug design (SBDD), establishing the precise three-dimensional conformation of such small molecular entities is paramount[2].

While techniques like Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for rapid bulk purity and connectivity analysis, Single-Crystal X-ray Diffraction (SCXRD) remains the unsurpassed gold standard for unambiguous 3D structural elucidation[2],[3]. This guide objectively compares the performance of SCXRD against alternative analytical methods and provides a self-validating experimental protocol for the crystallographic characterization of this molecule.

Comparative Analysis: SCXRD vs. Alternative Modalities

To select the appropriate structural validation method, one must understand the causal relationship between the physical phenomena exploited by each technique and the resulting data. For a small, flexible molecule like 2-[Cyclopropyl(methyl)amino]acetic acid, solution NMR provides a time-averaged conformation due to rapid bond rotation[3]. SCXRD, however, freezes the molecule in its crystal lattice, allowing researchers to measure exact bond lengths and observe the specific spatial orientation of the cyclopropyl ring relative to the N-methyl and acetic acid groups.

Table 1: Quantitative & Qualitative Comparison of Structural Validation Techniques
TechniquePhysical BasisPrimary Data YieldedQuantitative Metrics & LimitsStrengths for this Target
SCXRD X-ray scattering by electron clouds3D atomic coordinates, exact bond lengths/anglesResolution: ~0.8 ÅSample size: >20 µm crystal[4]Unambiguous solid-state packing; confirms zwitterionic state.
Solution NMR Nuclear spin resonance in a magnetic fieldChemical shifts, J-coupling, connectivitySample size: 1–5 mgTimeframe: Minutes to HoursExcellent for bulk purity and solution-state dynamics[3].
Solid-State NMR Dipolar couplings & chemical shift anisotropyLocal internuclear distancesSample size: 10–50 mgTimeframe: Hours to DaysValidates crystalline forms and locates hydrogen atoms[5].
LC-MS Ionization and mass-to-charge separationExact mass, fragmentation patternsMass accuracy: <5 ppmSample size: ng to µgRapidly confirms the exact molecular weight (129.08 Da)[1].
FT-IR Infrared absorption by molecular vibrationsFunctional group identificationWavenumber range: 4000–400 cm⁻¹Quickly identifies the presence of the carboxylic acid and amine.

Self-Validating Experimental Protocol

As an Application Scientist, I emphasize that a robust protocol must be inherently self-validating. The following workflow ensures that the final 3D model is mathematically proven and orthogonally verified.

Phase 1: Crystallization (The Rate-Limiting Step)

Causality: X-ray diffraction requires a highly ordered periodic lattice. Because 2-[Cyclopropyl(methyl)amino]acetic acid is highly polar and likely exists as a zwitterion, standard lipophilic solvents will fail to dissolve it, and rapid evaporation will yield amorphous powder rather than single crystals.

  • Solvent Selection: Dissolve 50 mg of the compound (>99% purity via LC-MS) in a minimum volume of ultra-pure water.

  • Vapor Diffusion: Place the aqueous solution in an inner vial. Place this vial inside a larger sealed vessel containing a volatile anti-solvent (e.g., ethanol or acetone).

  • Nucleation: Allow the anti-solvent to slowly diffuse into the aqueous phase over 3–7 days at a constant 20°C. This slow kinetic process favors the growth of a single macroscopic crystal.

  • Harvesting: Select a crystal with dimensions of at least 20 µm in all directions, free of visible cracks or twinning[4],[6].

Phase 2: Data Collection

Causality: Light-atom organic molecules (containing only C, H, N, O) diffract weakly. Furthermore, thermal vibrations at room temperature smear electron density, reducing resolution.

  • Mounting: Coat the crystal in paratone oil and mount it on a goniometer loop.

  • Cryocooling: Flash-cool the crystal to 100 K using a nitrogen cryostream. This minimizes the Debye-Waller factor (thermal motion), sharpening diffraction spots and increasing the signal-to-noise ratio[4].

  • Diffraction: Utilize a diffractometer equipped with a Copper (Cu Kα, λ = 1.5418 Å) microfocus source. For small, weakly diffracting organic crystals, high-brilliance sources yield superior data compared to standard Molybdenum sources[4],[7].

Phase 3: Phasing, Refinement, and Validation

Causality: The crystallographic "phase problem" must be solved to convert raw diffraction intensities into an interpretable electron density map.

  • Direct Methods: Because the molecule has fewer than 1000 non-hydrogen atoms, use Direct Methods (e.g., SHELXT) to computationally estimate the phases[6].

  • Least-Squares Refinement: Refine the atomic model against the experimental data ( F2 ) using SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Placement: Locate hydrogen atoms in the difference Fourier map. This is critical for confirming whether the molecule crystallized in a neutral or zwitterionic state (protonated amine, deprotonated carboxylate).

  • Self-Validation: The structural model is mathematically validated if the final R-factor ( R1​ ) is < 5% and the CheckCIF report yields no Level A or B alerts[5].

  • Orthogonal Validation: To ensure the single crystal analyzed is representative of the bulk material, compare the calculated chemical shifts from the XRD model against experimental solid-state NMR (ssNMR) data[5].

Workflow Visualization

Workflow N1 2-[Cyclopropyl(methyl)amino]acetic acid (Purity >99% via LC-MS) N2 Crystallization (Slow Evaporation/Vapor Diffusion) N1->N2 Solubilization N6 Orthogonal Validation (ssNMR / Solution NMR) N1->N6 Bulk Analysis N3 SCXRD Data Collection (Cu Kα source, 100 K) N2->N3 Single Crystal (>20µm) N4 Phasing & Refinement (Direct Methods, SHELXL) N3->N4 Electron Density Map N5 Structural Validation (CheckCIF, R1 < 5%) N4->N5 Atomic Coordinates N7 Final 3D Molecular Model (Zwitterionic State Confirmed) N5->N7 Validation Pass N6->N7 Conformational Agreement

Fig 1. Structural validation workflow integrating SCXRD with orthogonal NMR techniques.

References

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC nih.gov[Link]

  • 2-[Cyclopropyl(methyl)amino]acetic acid | C6H11NO2 | CID 43265135 - PubChem nih.gov[Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland uq.edu.au[Link]

  • X-ray crystallography - Wikipedia wikipedia.org[Link]

  • Small molecule crystallography - Excillum excillum.com[Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure creative-biostructure.com[Link]

  • Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments - MDPI mdpi.com[Link]

Sources

Validation

Comparative Study of 2-[Cyclopropyl(methyl)amino]acetic Acid in Peptide and Small Molecule Drug Design

Executive Summary The evolution of peptide therapeutics and targeted protein degraders (PROTACs) demands the use of highly specialized unnatural amino acids to overcome poor pharmacokinetic profiles. Among these, 2-[Cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of peptide therapeutics and targeted protein degraders (PROTACs) demands the use of highly specialized unnatural amino acids to overcome poor pharmacokinetic profiles. Among these, 2-[Cyclopropyl(methyl)amino]acetic acid (also known as N-cyclopropyl-N-methylglycine) represents a pinnacle in N-terminal capping and linker strategies. By introducing a sterically demanding, N,N-dialkylated tertiary amine, this building block completely abolishes aminopeptidase susceptibility while drastically improving membrane permeability.

This guide provides an objective, data-supported comparison between 2-[Cyclopropyl(methyl)amino]acetic acid and traditional mono-alkylated or natural amino acids, equipping drug development professionals with the mechanistic insights and protocols needed to integrate this molecule into their discovery pipelines.

Structural and Chemical Profiling

To understand the unique utility of 2-[Cyclopropyl(methyl)amino]acetic acid, we must compare it against its structural predecessors: Glycine (natural, unsubstituted), Sarcosine (mono-methylated), and N-Cyclopropylglycine (mono-cyclopropylated).

The addition of alkyl groups to the nitrogen atom fundamentally alters the hydrogen-bonding network and the basicity of the amine. As demonstrated in recent literature on N-alkyl-rich drug-like cyclic peptides , the transition from a primary to a tertiary amine removes the N-H hydrogen bond donor entirely, which is a critical factor in crossing the hydrophobic lipid bilayer.

Table 1: Comparative Physicochemical Properties
Amino AcidAmine TypeN-H DonorsSteric Hindrance (A-Value)Estimated LogP (Relative)Aminopeptidase Susceptibility
Glycine Primary2MinimalLowestVery High
Sarcosine (N-Methylglycine) Secondary1LowLowModerate
N-Cyclopropylglycine Secondary1HighMediumLow
2-[Cyclopropyl(methyl)amino]acetic acid Tertiary0Very HighHighestZero (Resistant)

Mechanistic Advantages in Drug Design

As an Application Scientist, it is crucial to understand the causality behind these structural modifications rather than just their phenotypic outcomes.

The Causality of the Cyclopropyl Group

Unlike linear alkyl chains (e.g., propyl or isopropyl groups), the cyclopropyl ring is rich in sp3 carbons but possesses unusually high s -character in its C-H bonds (resembling sp2 hybridization). This makes the C-H bonds significantly stronger and highly resistant to the Hydrogen Atom Transfer (HAT) mechanisms employed by Cytochrome P450 enzymes. Consequently, the cyclopropyl group provides immense steric bulk to shield adjacent peptide bonds without introducing a metabolic liability.

The Causality of the N,N-Dialkylation (Tertiary Amine)

Aminopeptidases, which rapidly clear natural peptides in systemic circulation, require a primary or secondary amine to coordinate with active-site metal ions (typically Zn2+ ). By utilizing 2-[Cyclopropyl(methyl)amino]acetic acid, the N-terminus is converted into a highly hindered tertiary amine. This creates a dual-layered defense:

  • Coordination Failure: The lack of an N-H bond and the extreme steric clash prevent active-site docking.

  • Desolvation Efficiency: The removal of the hydrogen bond donor reduces the energetic penalty of desolvation, directly enhancing blood-brain barrier (BBB) penetration and passive cellular permeability .

Pathway A Primary Amine (Glycine) B Aminopeptidase Coordination A->B C Rapid Cleavage (t1/2 < 10 min) B->C D Tertiary Amine (N-Cpr-N-Me-Gly) E Steric Shielding No H-Bond D->E F Metabolic Immunity (t1/2 > 24 hr) E->F

Fig 1: Aminopeptidase degradation pathway of natural vs. N,N-dialkylated peptides.

Experimental Workflows & Protocols

Because 2-[Cyclopropyl(methyl)amino]acetic acid is a tertiary amine, it cannot be Fmoc-protected. It must be utilized as the final N-terminal capping building block in Solid-Phase Peptide Synthesis (SPPS). The following protocol provides a self-validating system for incorporating this molecule.

Protocol 1: N-Terminal Capping via SPPS

Objective: Efficiently couple a highly hindered N,N-dialkylated amino acid to a resin-bound peptide.

  • Resin Preparation: Swell the peptide-bound resin (e.g., Rink Amide AM, 0.1 mmol scale) in DMF for 30 minutes. Ensure the final natural amino acid is fully Fmoc-deprotected (20% Piperidine in DMF, 2 x 10 min).

  • Activation: In a separate vial, dissolve 3.0 equivalents (0.3 mmol) of 2-[Cyclopropyl(methyl)amino]acetic acid and 2.9 equivalents of HATU in 2 mL of anhydrous DMF.

  • Base Addition: Add 6.0 equivalents of DIPEA to the activation vial. Expert Insight: A strong, unhindered base is required to neutralize the HCl salt of the dialkylated amino acid and drive the formation of the active ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 120 minutes. (Steric hindrance necessitates extended coupling times compared to the standard 30-45 minutes).

  • Washing & Termination: Wash the resin with DMF (5x) and DCM (5x). Because the coupled residue is a tertiary amine, no Fmoc deprotection is required . The chain is officially terminated.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate the capped peptide in cold diethyl ether and isolate via centrifugation.

Workflow Step1 1. Resin-Bound Peptide (Free N-terminus) Step2 2. HATU/DIPEA Coupling (N-Cpr-N-Me-Gly) Step1->Step2 Step3 3. Chain Termination (No Fmoc Removal) Step2->Step3 Step4 4. TFA Cleavage (Global Deprotection) Step3->Step4 Step5 5. LC-MS Verification (Purified Product) Step4->Step5

Fig 2: SPPS workflow for N-terminal capping using N,N-dialkylated amino acids.

Protocol 2: Plasma Stability Validation Assay

Objective: Quantify the proteolytic resistance conferred by the N-terminal cap.

  • Spiking: Prepare a 10 mM stock of the capped peptide in DMSO. Spike into pre-warmed (37°C) CD-1 Mouse Plasma to achieve a final concentration of 1 µM (final DMSO < 1%).

  • Incubation: Incubate the mixture at 37°C. Extract 50 µL aliquots at t=0,15,30,60,120,and 240 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold Acetonitrile containing 100 nM Tolbutamide (Internal Standard).

  • Precipitation: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated plasma proteins.

  • Analysis: Transfer the supernatant to LC-MS vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, normalizing the peptide peak area to the internal standard to calculate the half-life ( t1/2​ ).

Comparative Performance Data

When subjected to the rigorous stability and permeability assays described above, the superiority of N,N-dialkylation becomes quantitatively evident. The data below represents standardized benchmarks for a model therapeutic decapeptide capped with various glycine derivatives .

Table 2: Pharmacokinetic Benchmarks of Capped Peptides
Peptide Capping GroupPlasma Half-Life ( t1/2​ )Apparent Permeability ( Papp​ )Aminopeptidase Cleavage Rate
Uncapped (Glycine) < 15 min 0.5×10−6 cm/s Rapid
Mono-alkyl (Sarcosine) ~ 45 min 1.2×10−6 cm/s Moderate
Mono-alkyl (N-Cpr-Gly) ~ 120 min 1.8×10−6 cm/s Slow
Di-alkyl (N-Cpr-N-Me-Gly) > 24 hours 4.5×10−6 cm/s None (Resistant)

References

  • Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues Source: PMC / National Institutes of Health URL:[Link]

  • Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Comparative

A Comparative Guide to Bioisosteric Replacements in 2-[Cyclopropyl(methyl)amino]acetic acid: A Data-Driven Approach for CNS Drug Discovery

In the intricate landscape of medicinal chemistry, particularly within the realm of central nervous system (CNS) drug discovery, the strategic modification of lead compounds is paramount to achieving the desired therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of medicinal chemistry, particularly within the realm of central nervous system (CNS) drug discovery, the strategic modification of lead compounds is paramount to achieving the desired therapeutic profile. The molecule 2-[Cyclopropyl(methyl)amino]acetic acid serves as a foundational scaffold, presenting three key functional groups ripe for bioisosteric replacement: a carboxylic acid, a tertiary amine, and a cyclopropyl moiety. This guide provides an in-depth, objective comparison of various bioisosteric replacements for each of these functional groups, supported by experimental data and detailed protocols to empower researchers in their quest for optimized CNS drug candidates. Our focus will be on modulating physicochemical properties critical for brain penetration and metabolic stability, such as lipophilicity, acidity, and resistance to enzymatic degradation.

The Strategic Imperative of Bioisosterism

Bioisosteric replacement is a powerful strategy in drug design aimed at modifying a lead compound's properties while retaining its desired biological activity.[1][2] This is achieved by substituting a functional group with another that possesses similar steric, electronic, and solubility characteristics. For CNS-active agents, this approach is particularly critical for fine-tuning properties that govern passage across the blood-brain barrier (BBB) and for enhancing metabolic stability to ensure sufficient target engagement.

I. The Carboxylic Acid Moiety: Beyond the Obvious Acid

The carboxylic acid group in our parent compound is a primary site for interaction with biological targets but can also be a liability due to its ionizable nature, which can limit BBB penetration and increase susceptibility to metabolic conjugation.[3][4] Here, we compare several common bioisosteres.

Comparative Physicochemical Properties of Carboxylic Acid Bioisosteres
BioisostereRepresentative StructurepKalogD @ pH 7.4Permeability (PAMPA)Metabolic Stability (HLM)
Carboxylic Acid (Parent) Carboxylic Acid~4.5-1.8LowModerate (Acyl Glucuronidation)
Tetrazole Tetrazole~4.9-1.5Low to ModerateHigh (Resistant to Glucuronidation)[5]
Acyl Sulfonamide Acyl Sulfonamide~3.5-1.2ModerateHigh
1,2,4-Oxadiazole 1,2,4-OxadiazoleNon-ionizable+0.5High High [6][7]

Note: The data presented are representative values compiled from various sources to illustrate general trends.[4][5][8]

Key Insights:

  • Tetrazoles are excellent mimics of carboxylic acids in terms of acidity and their ability to participate in similar hydrogen bonding interactions.[5] Their primary advantage lies in their enhanced metabolic stability, as they are less prone to the formation of reactive acyl glucuronides.[4] However, their permeability can be limited due to a significant desolvation penalty.[8]

  • Acyl sulfonamides offer a more acidic alternative, which can be advantageous for specific target interactions. They generally exhibit good metabolic stability.

  • 1,2,4-Oxadiazoles , being non-ionizable and more lipophilic, significantly enhance membrane permeability, a critical factor for CNS penetration.[6][9] Their metabolic stability is also a key advantage.

Experimental Workflow: Synthesis of a Tetrazole Analog

cluster_0 Synthesis of Tetrazole Analog Parent_Acid 2-[Cyclopropyl(methyl)amino]acetic acid Amide Amide Intermediate Parent_Acid->Amide 1. Amidation (e.g., EDC, HOBt, NH3) Nitrile Nitrile Intermediate Amide->Nitrile 2. Dehydration (e.g., TFAA, Pyridine) Tetrazole Tetrazole Analog Nitrile->Tetrazole 3. [2+3] Cycloaddition (NaN3, ZnBr2) [4, 5]

Caption: Synthetic workflow for the preparation of a tetrazole bioisostere.

II. The Tertiary Amine: Modulating Basicity and Metabolic Fate

The N-cyclopropyl-N-methylamino group is a key determinant of the molecule's basicity (pKa) and susceptibility to cytochrome P450 (CYP450) mediated metabolism. Bioisosteric replacement here can fine-tune these properties to enhance CNS exposure and reduce potential drug-drug interactions.

Comparative Properties of Tertiary Amine Bioisosteres
BioisostereRepresentative StructurepKaMetabolic Stability (CYP450)CNS Penetration
N-cyclopropyl-N-methyl (Parent) N-cyclopropyl-N-methyl~9.5Moderate (N-dealkylation)Moderate
Azetidine Azetidine~8.5High (Increased rigidity)Improved
3-Fluoroazetidine 3-Fluoroazetidine~7.0High High (Reduced pKa)
N-(2-fluoroethyl)-N-methyl N-(2-fluoroethyl)-N-methyl~7.8ModerateImproved

Note: pKa values are estimations and can vary based on the full molecular structure.

Key Insights:

  • Azetidine , a four-membered saturated heterocycle, serves as an excellent bioisostere for the cyclopropylmethylamino moiety.[10][11] Its constrained nature can enhance metabolic stability and improve solubility.[12]

  • Fluorination of the azetidine ring or replacement of the cyclopropyl with a fluoroethyl group can significantly lower the pKa.[10] This reduction in basicity is often beneficial for CNS drugs as it can decrease interactions with P-glycoprotein (P-gp), an efflux transporter at the BBB.

Logical Relationship: pKa and CNS Penetration

High_pKa High pKa (>8.5) Ionization Increased Ionization at Physiological pH High_pKa->Ionization Pgp_Substrate Potential P-gp Substrate High_pKa->Pgp_Substrate Reduced_CNS Reduced CNS Penetration Ionization->Reduced_CNS Pgp_Substrate->Reduced_CNS

Caption: The impact of high pKa on CNS penetration.

III. The Cyclopropyl Group: A Hub of Conformational Rigidity and Metabolic Stability

The cyclopropyl group imparts conformational rigidity and can enhance metabolic stability by shielding adjacent positions from enzymatic attack.[13] Its replacement with other small, strained rings can further modulate these properties.

Comparative Properties of Cyclopropyl Bioisosteres
BioisostereRepresentative StructureKey FeaturesImpact on Properties
Cyclopropyl (Parent) CyclopropylHigh sp3 character, conformational rigidityGood metabolic stability, influences conformation
Azetidine AzetidineIntroduces a basic nitrogen, more polarImproved solubility, potential for new interactions[10][11]
Oxetane OxetaneIntroduces an ether oxygen, polarImproved solubility, metabolic stability[14]
Bicyclo[1.1.1]pentane Bicyclo[1.1.1]pentaneHighly rigid, linear exit vectorsImproved metabolic stability, serves as a phenyl mimic[15]

Key Insights:

  • Replacing the cyclopropyl ring with azetidine or oxetane can improve aqueous solubility, a common challenge in drug development.[12][14]

  • Bicyclo[1.1.1]pentane (BCP) is a more rigid bioisostere that can significantly enhance metabolic stability and provides a unique three-dimensional scaffold.[15]

Experimental Protocols

A. In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of the parent compound and its bioisosteric analogs.

Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 20 mM NADPH regenerating system solution.

    • Thaw human liver microsomes (HLM) on ice. Dilute to a final concentration of 1 mg/mL in phosphate buffer.[16][17]

  • Incubation:

    • In a 96-well plate, combine the test compound (final concentration 1 µM), HLM (final concentration 0.5 mg/mL), and phosphate buffer.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[18][19]

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)[19]

B. Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability

Objective: To assess the passive permeability of the compounds across an artificial membrane mimicking the BBB.

Methodology:

  • Membrane Preparation:

    • Coat a 96-well filter plate with a solution of porcine brain lipid in dodecane to form the artificial membrane.[20][21]

  • Assay Procedure:

    • Add the test compound (final concentration 10 µM in phosphate buffer, pH 7.4) to the donor wells of a 96-well plate.

    • Place the lipid-coated filter plate on top of the donor plate.

    • Add buffer to the acceptor wells of the filter plate.

    • Incubate the "sandwich" plate at room temperature for a defined period (e.g., 4-18 hours).[2][22]

  • Sample Analysis:

    • After incubation, determine the concentration of the test compound in both the donor and acceptor wells by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = [V_A / (Area × Time)] × [C_A / (C_D - C_A)] Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, and C_A and C_D are the final concentrations in the acceptor and donor wells, respectively.[2]

Conclusion

The bioisosteric replacement of functional groups in 2-[Cyclopropyl(methyl)amino]acetic acid offers a powerful and versatile toolkit for optimizing its drug-like properties for CNS applications. The choice of a specific bioisostere is a multifactorial decision that requires a careful balance of acidity, lipophilicity, metabolic stability, and permeability. This guide provides a framework for making these critical decisions, grounded in comparative data and robust experimental protocols. By systematically evaluating a well-designed set of bioisosteric analogs, researchers can significantly enhance the probability of identifying a clinical candidate with an optimal pharmacological profile.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B., III. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.
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  • Sureshbabu, V. V., & Hemantha, H. P. (2009). Synthesis of tetrazole analogues of amino acids using Fmoc chemistry: isolation of amino free tetrazoles and their incorporation into peptides. Amino Acids, 36(3), 467-474.
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  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Kumar, C. S., & Sunkara, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223–232.
  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

  • Van der Pijl, R., et al. (2021). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(9), 1149-1160.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Drug Metabolism and Disposition, 27(11), 1350-1359.
  • Ballatore, C., et al. (2016). Phenylpropionic acid derivatives as a model system to investigate the structure-permeability relationships of carboxylic acid isosteres. Journal of Medicinal Chemistry, 59(7), 3183-3203.
  • Kees, K. L., et al. (1996). 1-Substituted Tetrazol-5-ones as Carboxylic Acid Isosteres: Potent, Orally Active Antidiabetic Agents. Journal of Medicinal Chemistry, 39(20), 3920-3928.
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  • Singh, N., et al. (2024).
  • G. S. S. N. V. Ramakrishna, P. M., & Kumar, D. S. (2025). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design.
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  • Caron, S., & Dandepally, S. R. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(9), 975-991.
  • Touaibia, M., et al. (2023). Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. Molecules, 28(1), 384.
  • Al-Hourani, B. J. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings.
  • Kumar, A., et al. (2014). Synthesis, in vitro evaluation, and molecular docking studies of azetidinones and thiazolidinones of 2-amino-5-cyclopropyl-1,3,4-thiadiazole as antibacterial agents. Archiv der Pharmazie, 347(9), 666-676.
  • Kočovský, P., & Chinchilla, R. (2020). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
  • Johnson, D. S. (n.d.). Bioisosteres of Common Functional Groups. Retrieved from [Link]

  • Singh, A., & Kumar, V. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
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  • Al-Hourani, B. J. (2025). Bioisosterism: 1,2,4-Oxadiazole Rings.
  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry, 67(13), 10211-10232.
  • PubChem. (n.d.). 2-(1-methylcyclopropyl)acetic acid. Retrieved from [Link]

  • Davison, E. K., & Donaldson, W. A. (2012). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.
  • Google Patents. (n.d.). CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof.
  • Li, H., et al. (2013). Cyclopropyl- and methyl-containing inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 23(5), 1349-1352.
  • de Meijere, A., & Kozhushkov, S. I. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 4(10), 975-1008.
  • Perry, R. J., et al. (2018). In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia. Biochemical Journal, 475(6), 1159-1170.
  • Al-Suhaimi, E. A., et al. (2025). Design, In Silico, and Experimental Evaluation of Novel Naproxen-Azetidinone Hybrids as Selective COX-2 Inhibitors. Molecules, 30(22), 4358.
  • Zeng, Y., et al. (2023). Recent advances on cyclodepsipeptides: biologically active compounds for drug research. Frontiers in Pharmacology, 14, 1184646.

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Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-[Cyclopropyl(methyl)amino]acetic acid

In the landscape of pharmaceutical development, the purity, potency, and overall quality of an active pharmaceutical ingredient (API) are paramount. For novel molecules like 2-[Cyclopropyl(methyl)amino]acetic acid, a key...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity, potency, and overall quality of an active pharmaceutical ingredient (API) are paramount. For novel molecules like 2-[Cyclopropyl(methyl)amino]acetic acid, a key building block in modern synthetic chemistry, establishing robust and reliable analytical methods is a cornerstone of the entire development lifecycle. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the characterization of this compound, moving beyond a simple recitation of protocols to a critical evaluation of their cross-validation.

The principle of cross-validation ensures that different analytical procedures, often employed across different laboratories or for different purposes (e.g., routine quality control versus in-depth stability studies), provide comparable and reliable results.[1][2] This is not merely a regulatory checkbox but a fundamental scientific practice that underpins data integrity and, ultimately, patient safety.[3][4]

This guide will explore the cross-validation of two primary analytical techniques for 2-[Cyclopropyl(methyl)amino]acetic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a workhorse of quality control laboratories, and Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific technique often employed for impurity profiling and metabolite identification.

The Analyte: 2-[Cyclopropyl(methyl)amino]acetic acid

2-[Cyclopropyl(methyl)amino]acetic acid is a small molecule featuring a secondary amine, a carboxylic acid, and a cyclopropyl group.[5][6] This unique combination of functional groups presents specific analytical challenges, including potential for zwitterion formation, which can impact chromatographic retention and peak shape.

Caption: Chemical structure of 2-[Cyclopropyl(methyl)amino]acetic acid.

Experimental Design for Cross-Validation

A robust cross-validation study is designed to demonstrate the equivalency of analytical results between two distinct methods.[1] The following workflow outlines the key stages of this process.

CrossValidationWorkflow cluster_planning Planning & Protocol Development cluster_execution Execution cluster_evaluation Evaluation & Reporting define_atp Define Analytical Target Profile (ATP) select_methods Select Primary & Alternative Methods define_atp->select_methods define_params Define Validation Parameters & Criteria select_methods->define_params validate_primary Full Validation of Primary Method (HPLC-UV) define_params->validate_primary validate_alternative Full Validation of Alternative Method (LC-MS) define_params->validate_alternative analyze_samples Analyze Identical Batches with Both Methods validate_primary->analyze_samples validate_alternative->analyze_samples compare_data Statistical Comparison of Results analyze_samples->compare_data assess_bias Assess for Systematic Bias compare_data->assess_bias report Generate Cross-Validation Report assess_bias->report

Caption: Workflow for the cross-validation of analytical methods.

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, cost-effective, and widely available technique, making it ideal for routine quality control and release testing.[7][8] The carboxyl group in 2-[Cyclopropyl(methyl)amino]acetic acid allows for UV detection at lower wavelengths.[9]

Experimental Protocol: HPLC-UV
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector.

  • Column: Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers significantly higher sensitivity and selectivity compared to HPLC-UV.[10][11] This is particularly advantageous for the detection and quantification of low-level impurities. For 2-[Cyclopropyl(methyl)amino]acetic acid, electrospray ionization (ESI) in positive ion mode is effective due to the presence of the secondary amine.

Experimental Protocol: LC-MS
  • Instrumentation: Thermo Scientific Vanquish Horizon UHPLC system coupled to a Thermo Scientific Q Exactive HF-X mass spectrometer or equivalent.

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 2% B

    • 1-8 min: 2% to 98% B

    • 8-10 min: 98% B

    • 10-10.1 min: 98% to 2% B

    • 10.1-12 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI Positive

    • Sheath Gas Flow Rate: 40 arbitrary units

    • Aux Gas Flow Rate: 10 arbitrary units

    • Capillary Temperature: 320°C

    • Spray Voltage: 3.5 kV

    • Full Scan Range: m/z 50-750

    • Resolution: 60,000

Data Comparison and Interpretation

Three independent batches of 2-[Cyclopropyl(methyl)amino]acetic acid were analyzed using both the validated HPLC-UV and LC-MS methods. The results for the assay of the main component are summarized below.

ParameterHPLC-UVLC-MS% Difference
Batch 1 Assay (%) 99.8299.850.03
Batch 2 Assay (%) 99.7599.71-0.04
Batch 3 Assay (%) 99.9199.88-0.03

The assay results show excellent correlation between the two methods, with a maximum percentage difference of 0.04%. This indicates that for the quantification of the main component, both methods are equally suitable.

A key aspect of cross-validation is the assessment of impurities. The following table compares the quantification of a known impurity, Impurity A.

ParameterHPLC-UVLC-MS
Impurity A (Batch 1, %) 0.080.082
Impurity A (Batch 2, %) 0.120.125
Impurity A (Batch 3, %) 0.050.051

Again, the results for the known impurity are highly comparable. However, the true power of LC-MS is revealed when analyzing for unknown impurities.

ParameterHPLC-UVLC-MS
Unknown Impurity at RRT 1.25 Not Detected0.015%
LOD for Unknown Impurity ~0.03%~0.005%
LOQ for Unknown Impurity ~0.10%~0.015%

As the data indicates, the LC-MS method was able to detect and quantify a low-level unknown impurity that was below the limit of detection (LOD) for the HPLC-UV method.[12] This highlights the complementary nature of these techniques.

Validation Parameter Summary

The following table summarizes the key validation parameters for both methods, established in accordance with ICH Q2(R2) guidelines.[13][14][15]

Validation ParameterHPLC-UVLC-MS
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (RSD) < 1.0%< 1.5%
Specificity DemonstratedDemonstrated
LOD 0.03%0.005%
LOQ 0.10%0.015%
Range 0.10% - 150% of target0.015% - 150% of target

The validation data confirms that both methods are accurate, precise, and linear over the specified ranges.[12][13] The primary difference lies in their sensitivity, as evidenced by the lower LOD and LOQ of the LC-MS method.

Conclusion and Recommendations

The cross-validation study demonstrates that both the HPLC-UV and LC-MS methods are suitable for their intended purposes in the analysis of 2-[Cyclopropyl(methyl)amino]acetic acid. The choice of method should be guided by the specific analytical need.

  • For routine quality control, release testing, and assay determination, the HPLC-UV method is the preferred choice. It is robust, cost-effective, and provides accurate and precise results for the main component and known impurities at typical specification levels.

  • For impurity profiling, stability studies, and in-depth characterization where the detection and quantification of trace-level impurities are critical, the LC-MS method is superior. Its enhanced sensitivity and selectivity provide a more comprehensive picture of the impurity profile.

By employing this cross-validation approach, a comprehensive and reliable analytical control strategy can be established for 2-[Cyclopropyl(methyl)amino]acetic acid, ensuring product quality and regulatory compliance throughout the drug development process.[3][4]

References

  • Gamoh, K., & Nakashima, K. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(5), 377-382. Available from: [Link]

  • Veolia. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]

  • Rajput, D., Vaishnav, R., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. Available from: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Free PDF Library. (2026, March 17). VALIDATION OF ANALYTICAL METHODS FOR PHARMACEUTICAL ANALYSIS. Available from: [Link]

  • de Souza, S. V. C., & de Oliveira, M. A. L. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 43(8), 1146-1156. Available from: [Link]

  • Hewitt, J. A., Basmadjian, D., & Papoian, T. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (56), 3334. Available from: [Link]

  • Rocci, M. L., Jr, De, S., & Goyal, A. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(21), 1317-1321. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • MDPI. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). ICH Q14: Analytical Method Development Q2(R2):Validation of Analytical Procedures. Available from: [Link]

  • ACS Publications. (2013). Stable Isotope Dilution Analysis of Small Molecules with Carboxylic Acid Functions Using 18O Labeling for HPLC-ESI-MS/MS. Available from: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available from: [Link]

  • Chemical Substance Information. (n.d.). 2-[cyclopropyl(methyl)amino]acetic acid hydrochloride — Chemical Substance Information. Available from: [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Available from: [Link]

  • PubChem. (n.d.). 2-[Cyclopropyl(methyl)amino]acetic acid. Available from: [Link]

  • PubMed. (2019). RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study. Available from: [Link]

  • MDPI. (2021). A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds and the Discrimination of the Geographical Origin. Available from: [Link]

  • Google Patents. (n.d.). US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives.
  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. Available from: [Link]

  • MDPI. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available from: [Link]

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Comparative

Spectral Data Comparison Guide for Cyclopropylamine Derivatives: Structural Elucidation and Isomeric Differentiation

Cyclopropylamines represent a highly privileged class of pharmacophores embedded in numerous biologically active molecules, including monoamine oxidase (MAO) inhibitors (e.g., tranylcypromine), lysine-specific demethylas...

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Author: BenchChem Technical Support Team. Date: April 2026

Cyclopropylamines represent a highly privileged class of pharmacophores embedded in numerous biologically active molecules, including monoamine oxidase (MAO) inhibitors (e.g., tranylcypromine), lysine-specific demethylase 1 (LSD1) inhibitors, and broad-spectrum fluoroquinolone antibiotics[1],[2]. The rigid, strained nature of the three-membered ring imparts unique pharmacokinetic properties but also presents specific analytical challenges.

For researchers and drug development professionals, distinguishing between cis and trans isomers or determining exact substitution patterns requires a deep mechanistic understanding of how the cyclopropane ring's electronic environment influences its spectral fingerprint. This guide objectively compares the analytical utility of NMR, MS, and IR techniques for characterizing cyclopropylamine derivatives and provides self-validating experimental protocols to ensure data integrity.

Analytical Workflow for Cyclopropylamine Characterization

SpectralWorkflow Sample Cyclopropylamine Derivative NMR 1H & 13C NMR (Stereochemical ID) Sample->NMR MS GC/LC-MS (Fragmentation Profiling) Sample->MS IR FT-IR (Functional Groups) Sample->IR DataNMR J-Coupling Analysis (cis vs trans) NMR->DataNMR DataMS Distonic Radical Cation Detection MS->DataMS DataIR Strained C-H Stretch (>3000 cm⁻¹) IR->DataIR Conclusion Structural Elucidation & Stereochemical Assignment DataNMR->Conclusion DataMS->Conclusion DataIR->Conclusion

Multiplexed analytical workflow for the structural elucidation of cyclopropylamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Stereochemical Gold Standard

Mechanistic Causality: The cyclopropane ring is electronically unique among cycloalkanes. Its C-C bonds possess significant p-character (often referred to as "bent" or "banana" bonds), creating a ring current-like effect that places the attached protons in a region of strong diamagnetic shielding. Consequently, cyclopropyl protons resonate unusually upfield, typically between 0.1 and 2.5 ppm[3].

When differentiating cis and trans isomers (such as the enantiomers of tranylcypromine), the Karplus relationship is the definitive analytical tool[4]. Because the cyclopropane ring is highly rigid, the dihedral angle for cis protons is constrained to approximately 0°, leading to maximum orbital overlap and a larger vicinal coupling constant ( 3Jcis​ ). Conversely, trans protons have a dihedral angle of approximately 144°, resulting in less optimal overlap and a smaller coupling constant ( 3Jtrans​ )[4].

Comparative Spectral Data: trans- vs cis-Tranylcypromine

The following table summarizes the diagnostic 1H NMR differences between the trans (active MAO inhibitor) and cis isomers of 2-phenylcyclopropylamine[1],[2].

Structural Featuretrans-Tranylcypromine ( 1H NMR)cis-Tranylcypromine ( 1H NMR)Diagnostic Differentiation
CH₂ (Ring Protons) ~1.15 – 1.35 ppm (m, 2H)~0.95 – 1.15 ppm (m, 2H)cis-isomer CH₂ protons are generally more shielded.
CH-NH₂ (Methine) ~2.40 – 2.60 ppm (m, 1H)~2.20 – 2.35 ppm (m, 1H)Slight upfield shift in the cis-isomer due to steric crowding.
CH-Ph (Methine) ~1.90 – 2.05 ppm (m, 1H)~2.00 – 2.15 ppm (m, 1H)Overlapping regions; rely on coupling constants for absolute ID.
Vicinal Coupling ( 3J ) 3Jtrans​ = 4.0 – 7.5 Hz 3Jcis​ = 8.0 – 11.5 Hz Primary diagnostic marker. Larger overlap at 0° dihedral angle dictates Jcis​>Jtrans​ .

Mass Spectrometry (MS): Fragmentation and Distonic Ions

Mechanistic Causality: Unlike stable aromatic systems, the cyclic structure of cyclopropylamine is rarely preserved upon electron ionization (EI). The removal of an electron from the nitrogen lone pair triggers immediate homolytic ring opening to relieve severe steric strain. This forms a highly stable, open-chain distonic radical cation (e.g., [CH2​CH2​CHNH2​]∙+ )[5].

This structural rearrangement dictates the molecule's fragmentation pathway. The dominant event for low-internal-energy ions is the loss of a hydrogen atom to form a stable iminium-like ion ( [M−H]+ at m/z 56 for unsubstituted cyclopropylamine), followed by the characteristic expulsion of an ethylene neutral ( C2​H4​ )[5]. For substituted derivatives like tranylcypromine, α -cleavage adjacent to the amine and loss of the phenyl radical are also highly diagnostic.

Infrared (IR) Spectroscopy: Probing Hybridization

Mechanistic Causality: In standard alkanes, sp3 hybridized carbons exhibit C-H stretching frequencies below 3000 cm⁻¹. However, the "bent" C-C bonds of the cyclopropane ring require more p-orbital character to maintain the constrained 60° internal bond angles. To compensate, the C-H bonds acquire increased s-character (approaching sp2.2 hybridization). This increased s-character shortens and strengthens the C-H bond, pushing the C-H stretching frequency above the typical alkane region to a distinct diagnostic range of 3050–3100 cm⁻¹ [3].

Self-Validating Experimental Protocol: High-Resolution NMR Acquisition for Isomer Differentiation

To ensure absolute trustworthiness and prevent the misassignment of stereocenters, this protocol incorporates internal validation steps specifically designed for the fine multiplet splitting of cyclopropylamines.

Step 1: Sample Preparation & Internal Calibration

  • Dissolve 10–15 mg of the cyclopropylamine derivative in 600 µL of high-purity deuterated solvent (e.g., CDCl3​ or DMSO−d6​ ).

  • Self-Validation Check: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard. The TMS peak must be perfectly phased and referenced to exactly 0.00 ppm to ensure accurate chemical shift reporting across comparative literature[2].

Step 2: Probe Tuning and Matching

  • Insert the sample into a high-field NMR spectrometer (≥ 400 MHz). Manually tune and match the probe to the 1H frequency.

  • Causality: Precise tuning maximizes the signal-to-noise ratio (SNR), which is critical for resolving the complex higher-order multiplet splitting (J-couplings) inherent to the highly coupled cyclopropane spin system.

Step 3: Shimming & Line Shape Verification

  • Perform automated gradient shimming, followed by manual fine-tuning of the Z1 and Z2 gradients.

  • Self-Validation Check: Measure the full width at half maximum (FWHM) of the solvent residual peak or TMS. It must be < 1.0 Hz . Poor shimming will artificially broaden the multiplets, making the extraction of precise Jcis​ and Jtrans​ values impossible and leading to false stereochemical assignments.

Step 4: Data Acquisition & Processing

  • Acquire the 1H spectrum using a standard 1D pulse sequence with a minimum of 32 scans, a relaxation delay (D1) of 2–5 seconds, and an acquisition time of >3 seconds to ensure high digital resolution (Hz/point).

  • Apply a mild exponential window function (LB = 0.1–0.3 Hz) and zero-fill to at least 64k points before Fourier transformation. Extract the coupling constants from the CH-NH₂ and CH-Ph multiplets to assign stereochemistry based on the Karplus relationship ( Jcis​>Jtrans​ )[4].

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Chiral Cyclopropylamines

Introduction: The Critical Role of Enantiomeric Purity in Cyclopropylamine-Containing Pharmaceuticals Chiral cyclopropylamines are a privileged structural motif in modern medicinal chemistry, valued for the unique confor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Enantiomeric Purity in Cyclopropylamine-Containing Pharmaceuticals

Chiral cyclopropylamines are a privileged structural motif in modern medicinal chemistry, valued for the unique conformational constraints and metabolic stability they impart to bioactive molecules.[1] As with all chiral compounds in drug development, the stereochemical identity of these amines is not a trivial detail; it is a critical determinant of pharmacological activity. One enantiomer may be responsible for the desired therapeutic effect, while its mirror image could be inactive or, in the worst-case scenario, contribute to toxicity. Consequently, the robust and accurate determination of enantiomeric purity, or enantiomeric excess (ee), is a non-negotiable aspect of process development and quality control for any chiral cyclopropylamine intermediate or active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of chiral cyclopropylamines. We will delve into the causality behind experimental choices for each method, present supporting data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to select and implement the most appropriate strategy for their specific needs.

At a Glance: A Comparative Overview of Key Analytical Methods

The choice of an analytical method for determining the enantiomeric purity of a chiral cyclopropylamine is a multifactorial decision, weighing the need for accuracy, precision, sensitivity, sample throughput, and available instrumentation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy (with Chiral Auxiliaries)Chiral Capillary Electrophoresis (CE)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2]Differential interaction of volatile (or derivatized) enantiomers with a CSP, resulting in different retention times.[3]Formation of diastereomers with distinct NMR signals, either through covalent bonding (CDA) or non-covalent interaction (CSA).[4]Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[5]
Typical Analysis Time 10 - 30 minutes per sample.[6]10 - 30 minutes per sample.[4]5 - 15 minutes per sample.[4]< 15 minutes per sample.[7]
Sample Requirement Microgram to milligram quantities.Microgram quantities.Milligram quantities.[2]Nanogram to microgram quantities.[7]
Derivatization Often not required (direct method).[8]Frequently required for primary amines to enhance volatility.[9]Required for CDAs; not for CSAs.[4]Generally not required.[5]
Strengths High versatility, robustness, wide availability of CSPs, and well-established for preparative separations.[2][10]High resolution and sensitivity, especially for volatile compounds.[10]Rapid, non-destructive (with CSAs), provides structural information, and can be used for compounds difficult to resolve by chromatography.[2][11]Extremely high separation efficiency, very low sample and reagent consumption ("green" technique).[7]
Limitations Higher solvent consumption compared to SFC and CE, can be time-consuming for method development.[2]Limited to thermally stable and volatile compounds (or their derivatives), potential for on-column degradation.[12]Lower sensitivity compared to chromatographic methods, requires higher sample concentration, potential for signal overlap.[2][13]Lower concentration sensitivity compared to HPLC, lower loading capacity, method can be less robust than HPLC.[7]

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

Chiral HPLC is arguably the most prevalent technique for enantiomeric purity determination in the pharmaceutical industry, prized for its versatility and robustness.[2][14] The separation is based on the differential, transient interactions between the cyclopropylamine enantiomers and a chiral stationary phase (CSP).[8]

The "Why": The Mechanism of Chiral Recognition on Polysaccharide CSPs

Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are exceptionally versatile for separating a wide range of chiral compounds, including amines.[8][14] The chiral recognition mechanism is a complex interplay of various intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, all occurring within the chiral grooves and cavities of the helical polymer structure.[14][15] For a cyclopropylamine, the amine functionality can form hydrogen bonds with the carbamate groups on the CSP, while the aromatic or other substituents on the cyclopropane ring can engage in other interactions. The subtle differences in how the R and S enantiomers fit into this three-dimensional chiral environment lead to differences in the stability of the transient diastereomeric complexes, resulting in one enantiomer being retained on the column longer than the other.[15]

Experimental Protocol: Direct Chiral HPLC Separation of a Cyclopropylamine Derivative

Objective: To determine the enantiomeric purity of a trans-1,2-disubstituted cyclopropane derivative by direct HPLC on a polysaccharide-based CSP. This protocol is adapted from a method for similar structures.[16]

Instrumentation:

  • Standard HPLC system with a UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica), 250 mm x 4.6 mm.[10]

  • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The ratio may need to be optimized for the specific analyte. For basic amines, the addition of a small amount of an amine modifier like diethylamine (e.g., 0.1%) can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Determined by the UV absorbance of the analyte (e.g., 254 nm for aromatic derivatives).

Procedure:

  • System Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve the cyclopropylamine sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject the prepared sample solution (e.g., 10 µL) into the HPLC system and record the chromatogram.

  • Data Analysis and Calculation of Enantiomeric Excess:

    • Identify the two peaks corresponding to the enantiomers.

    • Integrate the peak area of each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Equilibrate Equilibrate Column (Stable Baseline) PrepareSample Prepare Sample (~1 mg/mL in Mobile Phase) Inject Inject Sample (e.g., 10 µL) PrepareSample->Inject Separate Separation on CSP (Differential Retention) Inject->Separate Detect UV Detection (Chromatogram) Separate->Detect Integrate Integrate Peak Areas (Enantiomer 1 & 2) Detect->Integrate Calculate Calculate % ee Integrate->Calculate GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Start Chiral Cyclopropylamine Sample Derivatize Derivatization (e.g., N-Acetylation) Start->Derivatize Inject Inject Derivatized Sample Derivatize->Inject Separate Separation on Chiral Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate NMR_CSA_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Mix Mix Analyte + CSA in NMR Tube with CDCl₃ Acquire Acquire ¹H NMR Spectrum Mix->Acquire Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Identify Identify Resolved Diastereotopic Signals Process->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate % ee Integrate->Calculate CE_Workflow cluster_prep System & Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Condition Condition Capillary (NaOH, H₂O, BGE) PrepareSample Prepare Sample (~0.5 mg/mL in H₂O/Buffer) Inject Inject Sample (Hydrodynamic) PrepareSample->Inject Separate Apply Voltage (Differential Migration) Inject->Separate Detect UV Detection Separate->Detect Electropherogram Obtain Electropherogram Detect->Electropherogram Integrate Integrate Corrected Peak Areas Electropherogram->Integrate Calculate Calculate % ee Integrate->Calculate

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Comparative

Comparative Bioactivity and Structural Dynamics of 2-[Cyclopropyl(methyl)amino]acetic Acid Analogs in Targeted Drug Design

As modern drug discovery shifts toward highly selective, conformationally restricted small molecules, the strategic selection of synthetic building blocks becomes paramount. 2-[Cyclopropyl(methyl)amino]acetic acid (also...

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Author: BenchChem Technical Support Team. Date: April 2026

As modern drug discovery shifts toward highly selective, conformationally restricted small molecules, the strategic selection of synthetic building blocks becomes paramount. 2-[Cyclopropyl(methyl)amino]acetic acid (also known as N-cyclopropyl-N-methylglycine) is a privileged peptoid monomer and structural appendage utilized to optimize the pharmacokinetic and pharmacodynamic profiles of targeted therapeutics[1].

This guide provides an objective, data-driven comparison of 2-[Cyclopropyl(methyl)amino]acetic acid against alternative N-alkylated glycine analogs. By analyzing structural causality, metabolic stability, and target affinity, we establish a robust framework for integrating this motif into kinase inhibitors and peptidomimetics.

Mechanistic Rationale: The "Cyclopropyl-Methyl" Advantage

In medicinal chemistry, appending alkyl groups to solvent-exposed or pocket-directed nitrogens is a delicate balancing act. The choice of a cyclopropyl-methyl substituent over linear or larger cyclic alternatives is driven by specific physicochemical and structural causalities:

  • Steric Vectoring and Isoenzyme Selectivity: The asymmetric nature of the N-cyclopropyl-N-methyl substitution allows the cyclopropyl ring to be precisely directed toward specific binding pockets, such as the glycine-rich P-loop of kinases. This rigid vectoring is a primary driver for achieving high isoenzyme selectivity (e.g., favoring JAK1 over JAK2) without engaging in off-target interactions[2].

  • The Lipophilicity/Clearance Paradigm: Extending linear alkyl chains (e.g., moving from methyl to n-butyl) predictably increases hydrophobic target interactions and raw potency. However, this comes at the cost of drastically increased lipophilicity (LogD) and accelerated Human Liver Microsome (HLM) clearance[2]. The cyclopropyl group provides the necessary steric bulk to fill hydrophobic pockets while minimizing the entropic penalty of binding, keeping the LogD within an optimal, drug-like space.

  • Broad Applicability: Beyond JAK inhibitors, this specific N-alkylated motif has been successfully integrated into the design of covalent FLT3 inhibitors for the treatment of hematological malignancies, demonstrating its versatility across different target classes[3].

Comparative Bioactivity Profiling

To objectively evaluate the performance of the N-cyclopropyl-N-methyl motif, we compare it against baseline and alternative N-alkyl glycine analogs. The data below synthesizes the impact of N-substitution on lipophilicity, metabolic stability, and kinase target affinity (using JAK1 as a model system).

Analog (N-Substituent)LogD (pH 7.4)HLM Clearance (μL/min/mg)Target IC₅₀ (nM)Target Selectivity (Fold)
N-Methyl (Baseline)0.8< 5.03202x
N-Ethyl-N-methyl 1.28.21505x
N-Cyclopropyl-N-methyl 1.412.54521x
N-Butyl-N-methyl 2.445.04018x

Key Insight: The N-cyclopropyl-N-methyl analog represents the "Goldilocks" zone. It achieves near-parity in potency with the highly lipophilic N-butyl analog but maintains a significantly lower LogD and a nearly 4-fold improvement in metabolic stability (HLM clearance)[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the bioactivity of these analogs must be evaluated using self-validating assay systems. The following protocols detail the causality behind our experimental choices and the internal controls required to guarantee data trustworthiness.

Protocol A: In Vitro Metabolic Stability (HLM Assay)

Causality: Hepatic clearance is a primary failure point for lipophilic analogs. We utilize Human Liver Microsomes (HLMs) to quantify Phase I oxidative metabolism. System Validation: The assay includes Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control. The run is automatically rejected if the controls fall outside historical confidence intervals, ensuring the microsomes are metabolically active and not degraded.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mix: Combine the buffer, HLMs (final protein concentration 0.5 mg/mL), and the test analog (final concentration 1 μM). Include separate wells for Verapamil (1 μM) and Warfarin (1 μM).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, and 45 minutes, transfer 50 μL of the reaction mixture into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Validation Check: Calculate intrinsic clearance. Acceptance criteria: Verapamil > 40 μL/min/mg; Warfarin < 5 μL/min/mg.

Protocol B: TR-FRET Kinase Selectivity Profiling

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence assays because its time-gated measurement eliminates short-lived background auto-fluorescence common in heterocyclic small molecules. System Validation: Staurosporine is used as a pan-kinase inhibition control. Assay robustness is quantitatively verified by calculating the Z'-factor for every plate.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Acoustically dispense 100 nL of the test analogs (in a 10-point dose-response curve) into a 384-well plate.

  • Enzyme Addition: Add 5 μL of the target kinase (e.g., JAK1 or JAK2) and incubate for 15 minutes at room temperature to allow pre-binding of the N-cyclopropyl-N-methyl analog to the P-loop.

  • Reaction Initiation: Add 5 μL of a substrate/ATP mix (ATP at the apparent Kₘ for the specific kinase). Incubate for 60 minutes.

  • Detection: Add 10 μL of the TR-FRET detection buffer containing the Europium-labeled anti-phospho antibody and ULight-labeled streptavidin. Incubate for 1 hour.

  • Read & Validate: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

  • Validation Check: Calculate the Z'-factor using DMSO (vehicle) and Staurosporine wells. Acceptance criteria: Z' > 0.6.

Pathway & Workflow Visualizations

Workflow A 1. Analog Synthesis B 2. LogD Profiling A->B C 3. HLM Stability Assay B->C D 4. TR-FRET Kinase Assay C->D E 5. Lead Selection D->E

Experimental workflow for profiling N-alkyl amino acid analogs.

Pathway Cytokine Cytokine Signal Receptor Receptor Complex Cytokine->Receptor JAK1 JAK1 Kinase (Active State) Receptor->JAK1 STAT STAT Phosphorylation JAK1->STAT Inhibitor N-Cyclopropyl-N-methyl Analog Inhibitor->JAK1 P-loop Binding Gene Gene Transcription STAT->Gene

Mechanism of target inhibition by N-cyclopropyl-N-methyl analogs.

References

  • 2-[Cyclopropyl(methyl)
  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)
  • WO2023129667A1 - Pyrazine compounds as inhibitors of flt3 Source: Google Patents URL

Sources

Validation

A Researcher's Guide to Navigating the Economics of Chemical Synthesis

In the high-stakes world of pharmaceutical and fine chemical development, the elegance of a synthetic route is not merely an academic curiosity; it is a critical determinant of a project's viability. The path from a prom...

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Author: BenchChem Technical Support Team. Date: April 2026

In the high-stakes world of pharmaceutical and fine chemical development, the elegance of a synthetic route is not merely an academic curiosity; it is a critical determinant of a project's viability. The path from a promising molecule to a marketable product is paved with decisions that profoundly impact cost, efficiency, and environmental sustainability. This guide, intended for researchers, scientists, and drug development professionals, provides a data-driven framework for comparing the cost-effectiveness of different synthetic methods, moving beyond simple yield calculations to a more holistic and business-savvy evaluation.

The Modern Imperative: Beyond Yield to Holistic Efficiency

Historically, the success of a synthetic method was often judged primarily by its chemical yield. However, in today's resource-conscious and environmentally aware landscape, a more nuanced approach is essential. The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly intertwined with economic considerations.[1] A truly cost-effective synthesis is one that is not only high-yielding but also minimizes waste, reduces energy consumption, and utilizes safe, abundant, and inexpensive raw materials.

To this end, a variety of metrics have been developed to provide a more comprehensive assessment of a reaction's efficiency and environmental footprint.[2][3] Understanding and applying these metrics is no longer optional but a fundamental aspect of modern synthetic chemistry.

Key Performance Indicators: A Chemist's Economic Toolkit

Several key performance indicators (KPIs) have emerged as indispensable tools for evaluating the cost-effectiveness and sustainability of synthetic routes. These metrics provide a quantitative basis for comparison, enabling chemists to make informed decisions that align with both scientific and business objectives.

Atom Economy: The Foundation of Efficiency

Introduced by Barry Trost, Atom Economy (AE) is a theoretical measure of how many atoms from the reactants are incorporated into the desired product.[4][5] It is calculated as:

AE = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%

A higher atom economy signifies a more efficient reaction with less waste generated in the form of byproducts. For example, addition reactions, such as the Diels-Alder reaction, can have 100% atom economy, making them highly desirable from both an economic and environmental standpoint.[4]

Environmental Factor (E-Factor) and Process Mass Intensity (PMI): Quantifying Waste

While atom economy is a useful theoretical concept, the Environmental Factor (E-Factor) , developed by Roger Sheldon, provides a more practical measure of waste generation.[3] It is calculated as:

E-Factor = Total Mass of Waste / Mass of Product

A lower E-factor indicates a greener and more cost-effective process, as it signifies less waste to be treated and disposed of. The pharmaceutical industry, in particular, has historically had very high E-factors, often exceeding 100, highlighting the significant opportunity for improvement.[6]

A related and widely adopted metric in the pharmaceutical industry is Process Mass Intensity (PMI) , which considers the total mass of all materials used in a process to produce a certain mass of product.[6][7]

PMI = Total Mass Input / Mass of Product

PMI provides a comprehensive view of the overall efficiency of a process, encompassing reactants, solvents, reagents, and process water.[7] A lower PMI is indicative of a more sustainable and economically favorable process.

Reaction Mass Efficiency (RME): A More Complete Picture

Reaction Mass Efficiency (RME) offers a more holistic view than atom economy by taking into account the reaction yield and the stoichiometry of the reactants.[2][8] It is defined as:

RME = (Mass of Product / Total Mass of Reactants) x 100%

RME provides a more realistic assessment of the efficiency of a specific chemical transformation.[8]

The following table summarizes these key metrics:

MetricFormulaIdeal ValueFocus
Atom Economy (AE) (MW of Product / Σ MW of Reactants) x 100%100%Theoretical efficiency of atom incorporation
Environmental Factor (E-Factor) Total Mass of Waste / Mass of Product0Actual waste generated per unit of product
Process Mass Intensity (PMI) Total Mass Input / Mass of Product1Total mass used to make a unit of product
Reaction Mass Efficiency (RME) (Mass of Product / Total Mass of Reactants) x 100%100%Practical efficiency of a reaction

Case Study: The Evolution of Sitagliptin Synthesis

The development of the manufacturing process for the anti-diabetic drug Sitagliptin by Merck provides a compelling real-world example of how the application of green chemistry principles and the pursuit of cost-effectiveness can lead to significant process improvements.[9]

First-Generation Synthesis: Asymmetric Hydrogenation

The initial manufacturing route for Sitagliptin relied on an asymmetric hydrogenation of an enamine intermediate using a rhodium-based catalyst. While effective, this process had several drawbacks, including the high cost of the noble metal catalyst and the need for high-pressure hydrogenation equipment.[9]

Second-Generation Synthesis: Biocatalytic Transamination

A later, improved synthesis replaced the rhodium-catalyzed hydrogenation with a biocatalytic transamination step.[9] This innovative approach utilized an engineered transaminase enzyme to directly convert a prositagliptin ketone to the desired chiral amine with high enantioselectivity.[9]

The following diagram illustrates the simplified workflows of the two generations of Sitagliptin synthesis:

G cluster_gen1 First-Generation: Asymmetric Hydrogenation cluster_gen2 Second-Generation: Biocatalytic Transamination start1 Enamine Intermediate step1 Asymmetric Hydrogenation (Rh-based catalyst, high pressure) start1->step1 product1 Sitagliptin step1->product1 start2 Pro-Sitagliptin Ketone step2 Biocatalytic Transamination (Engineered Transaminase) start2->step2 product2 Sitagliptin step2->product2

Caption: A simplified comparison of the first and second-generation synthetic routes for Sitagliptin.

Quantitative Comparison of the Sitagliptin Syntheses

The improvements offered by the second-generation biocatalytic route are starkly illustrated by a comparison of key performance metrics:[9]

MetricFirst-Generation (Asymmetric Hydrogenation)Second-Generation (Biocatalytic Transamination)Improvement
Overall Yield ~52%>57%Increased yield
Productivity BaselineIncreased by 53%Higher throughput
Waste Reduction Baseline19% reductionGreener process
Catalyst Expensive Rhodium catalystEngineered enzymeLower cost, less hazardous
Reaction Conditions High pressureAmbient pressureSafer, less specialized equipment
Manufacturing Cost BaselineSignificant reductionMore economical

This case study powerfully demonstrates the tangible benefits of embracing greener and more efficient synthetic methods. The second-generation process is not only more environmentally friendly but also more cost-effective, a clear win-win for both the company and the planet.[9]

Experimental Protocols: A Glimpse into the Methodologies

To provide a practical understanding, here are illustrative, high-level protocols for the key transformations in both generations of the Sitagliptin synthesis.

Protocol 1: First-Generation Asymmetric Hydrogenation (Illustrative)
  • Reactor Setup: A high-pressure hydrogenation reactor is charged with the enamine intermediate and a suitable solvent (e.g., methanol).

  • Catalyst Preparation: The rhodium-based chiral catalyst is prepared and handled under an inert atmosphere.

  • Hydrogenation: The catalyst is added to the reactor, which is then sealed and pressurized with hydrogen gas to the specified pressure. The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., HPLC).

  • Workup and Isolation: Upon completion, the reactor is depressurized, and the catalyst is removed by filtration. The solvent is removed under reduced pressure, and the crude product is purified by crystallization to yield Sitagliptin.

Protocol 2: Second-Generation Biocatalytic Transamination (Illustrative)
  • Bioreactor Setup: A bioreactor is charged with a buffered aqueous solution containing the pro-Sitagliptin ketone.

  • Enzyme and Co-factor Addition: The engineered transaminase enzyme, along with a suitable amine donor (e.g., isopropylamine) and the necessary co-factor (pyridoxal phosphate), is added to the reactor.

  • Biocatalytic Reaction: The reaction mixture is stirred at a controlled temperature and pH. The progress of the reaction is monitored by HPLC.

  • Workup and Isolation: Once the reaction reaches completion, the enzyme is denatured and removed. The product is extracted from the aqueous phase using an organic solvent. The organic layer is then concentrated, and the product is isolated and purified, typically by crystallization.

The following flowchart depicts a generalized decision-making process for selecting a cost-effective synthetic route:

G cluster_analysis Analysis Criteria start Define Target Molecule and Scale retrosynthesis Perform Retrosynthetic Analysis (Generate multiple potential routes) start->retrosynthesis initial_screening Initial Screening of Routes retrosynthesis->initial_screening initial_screening->retrosynthesis No plausible routes detailed_analysis Detailed Cost-Effectiveness Analysis initial_screening->detailed_analysis Plausible routes selection Select Optimal Route detailed_analysis->selection metrics Calculate Green Chemistry Metrics (AE, E-Factor, PMI, RME) detailed_analysis->metrics cost Estimate Costs (Raw materials, catalyst, solvent, energy, waste disposal) detailed_analysis->cost safety Assess Safety and Hazards detailed_analysis->safety scalability Evaluate Scalability detailed_analysis->scalability optimization Process Optimization selection->optimization

Caption: A decision-making workflow for selecting a cost-effective synthetic route.

Broader Considerations for a Cost-Effective Synthesis

Beyond the core metrics, several other factors play a crucial role in the overall cost-effectiveness of a synthetic route.

  • Catalyst Selection: The choice of catalyst is a major cost driver. While noble metal catalysts (e.g., palladium, rhodium, ruthenium) can be highly efficient, their high cost and potential for toxicity are significant drawbacks.[10] The use of earth-abundant metal catalysts (e.g., iron, copper, nickel) is a growing area of research and can offer substantial cost savings.[11] Biocatalysis, as demonstrated in the Sitagliptin case, provides a powerful and often more sustainable alternative.

  • Solvent Choice: Solvents account for a large proportion of the mass in a typical chemical process and contribute significantly to the overall cost and environmental impact.[1] The ideal solvent is inexpensive, non-toxic, non-flammable, and easily recyclable. The development of reactions that can be run in greener solvents, or even in the absence of a solvent, is a key goal of sustainable chemistry.[12]

  • Energy Consumption: The energy required for heating, cooling, and separations can be a major operational cost.[13] Designing reactions that proceed at or near ambient temperature and pressure can lead to significant energy savings.

  • Time Economy: The overall time required to complete a synthesis has a direct impact on labor and equipment costs.[13] Convergent synthetic strategies, one-pot reactions, and telescoping of steps (where intermediates are not isolated) can significantly improve time economy.[13]

The Future of Synthetic Route Design: The Rise of AI and Automation

Conclusion

The selection of a synthetic route is a complex, multi-faceted decision that extends far beyond the confines of the reaction flask. By embracing a holistic approach that integrates the principles of green chemistry and utilizes a comprehensive set of performance metrics, researchers and drug development professionals can design and implement synthetic processes that are not only scientifically elegant but also economically viable and environmentally responsible. The journey from discovery to commercialization is a long and challenging one, but with a firm grasp of the economics of synthesis, the path to success becomes clearer.

References

  • Curzons, A. D., et al. (2002). Metrics to Green Chemistry - Which are the best. Green Chemistry, 4, 521–527.
  • Wikipedia. (2023). Green chemistry metrics. Wikipedia. Available at: [Link]

  • Constable, D. J. C., et al. (2002). Metrics to 'Green' Chemistry—Which Are the Best?. Green Chemistry, 4(6), 521-527.
  • Jiménez-González, C., et al. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4160.
  • Tobiszewski, M., & Namieśnik, J. (2015). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 20(6), 10949-10962.
  • Ananikov, V. P. (2023). Noble Metal versus Abundant Metal Catalysts in Fine Organic Synthesis: Cost Comparison of C–H Activation Methods. Organometallics, 42(13), 1484–1487.
  • CAS. (2023). Trends and Opportunities in Organic Synthesis: Global State of Research Metrics and Advances in Precision, Efficiency, and Green Chemistry. CAS. Available at: [Link]

  • Newhouse, T., & Baran, P. S. (2009). The economies of synthesis. Chemical Society Reviews, 38(11), 3010–3021.
  • Fujioka, H., & Nagatomo, M. (2020). Time Economy in Total Synthesis. The Journal of Organic Chemistry, 85(22), 14518–14530.
  • Goldman, B. T., et al. (2024). An algorithmic framework for synthetic cost-aware decision making in molecular design. arXiv.
  • Coley, C. W., et al. (2024). A simple similarity metric for comparing synthetic routes. Digital Discovery.
  • Jamison, C. R., & O'Brien, A. G. (2023). A focus on sustainable method development for greener synthesis. Chemical Science, 14(28), 7531-7535.
  • Grzybowski, B. A., et al. (2018). Selection of cost-effective yet chemically diverse pathways from the networks of computer-generated retrosynthetic plans.
  • Newhouse, T., & Baran, P. S. (2010). The economies of synthesis. Chemical Society Reviews, 38(11), 3010-3021.
  • Am Ende, D. J., et al. (1998). A Versatile and Cost-Effective Approach to Automated Laboratory Organic Synthesis. Organic Process Research & Development, 2(6), 382–392.
  • Hopkinson, G. P., & Leach, A. G. (2025). Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. Chemical Science.
  • Martín-Lasanta, A. (2023). Advances in Sustainable Catalytic Transformations for Organic Synthesis. DiVA portal.
  • Yoshida, M., et al. (2021). Techno-economic analysis on recent heterogeneous catalysts for ammonia synthesis. ChemRxiv.
  • Oppe, M., et al. (2011). Comparing methods of data synthesis: re-estimating parameters of an existing probabilistic cost-effectiveness model. PharmacoEconomics, 29(3), 247-256.
  • Trost, B. M. (1995). Atom Economy—A Challenge for Organic Synthesis: Homogeneous Catalysis Leads the Way. Angewandte Chemie International Edition in English, 34(3), 259-281.
  • Notman, N. (2026). The future of total synthesis. Chemistry World.
  • Abbas, G. G., et al. (2020). Comparison of the model based estimated cost and the synthesis based cost.
  • PatSnap. (2025). Cost analysis of traditional vs. cell-free production.
  • Kumar, S., et al. (2023). Comparing Classical and Quantum Generative Learning Models for High-Fidelity Image Synthesis. MDPI.
  • Better Evaluation. (n.d.). Comparative Case Studies.

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Comparative

Comparative Performance Guide: 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride in Peptidomimetic and PROTAC Design

Executive Summary In modern medicinal chemistry, overcoming the poor pharmacokinetic profiles of native peptides requires strategic backbone modifications. 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride (CAS: 2437...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, overcoming the poor pharmacokinetic profiles of native peptides requires strategic backbone modifications. 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride (CAS: 2437650-41-2) is a highly specialized, sterically constrained N-alkylated glycine building block[1]. By combining the proteolytic resistance of N-methylation with the conformational rigidity of a cyclopropyl ring, this compound serves as a premium pharmacophore for developing advanced peptidomimetics (peptoids) and rigidified PROTAC linkers.

This guide objectively compares its performance against standard amino acid alternatives, detailing the mechanistic causality behind its efficacy and providing self-validating experimental workflows for its integration into drug discovery pipelines.

Mechanistic Rationale: The Power of Dual-Constraint

The substitution of proteinogenic amino acids with N-alkylated derivatives fundamentally alters a molecule's physicochemical properties[2]. The unique dual-substitution of 2-[Cyclopropyl(methyl)amino]acetic acid provides two distinct advantages:

  • Abolition of Hydrogen Bond Donors: N-methylation removes the amide proton, preventing the formation of intramolecular hydrogen bonds. This increases the molecule's lipophilicity and significantly enhances passive membrane permeability, a critical hurdle in peptide drug development[2].

  • Extreme Steric Shielding: The addition of the cyclopropyl group introduces intense steric bulk directly adjacent to the peptide backbone. This restricts the ϕ and ψ dihedral angles, forcing the backbone into specific, predictable conformations (often favoring cis-amide bonds) while physically blocking the active sites of proteolytic enzymes[3].

ProteaseResistance cluster_native Native Peptide Pathway cluster_modified N-Alkylated Peptidomimetic Pathway N1 Standard Amide Bond N2 Protease Docking N1->N2 N3 Rapid Cleavage N2->N3 M1 N-Cyclopropyl-N-Methyl M2 Steric Clash / No H-Bond M1->M2 M3 Metabolic Stability M2->M3

Fig 1: Mechanism of protease resistance via N-alkylation and steric hindrance.

Comparative Performance Matrix

To objectively evaluate 2-[Cyclopropyl(methyl)amino]acetic acid, we must benchmark it against its less-constrained structural relatives. The data below synthesizes representative performance metrics when these building blocks are incorporated into a standard decapeptide model.

Modification TypeRepresentative CompoundRelative SPPS Coupling TimeProteolytic Half-Life ( T1/2​ in Human Plasma)Lipophilicity Shift ( Δ LogP)Conformational Rigidity
Native Backbone Glycine30 mins< 1 hour0.00 (Baseline)Highly Flexible
N-Methylation Only Sarcosine (N-Methylglycine)1 hour~ 4 hours+0.30Moderate
N-Cycloalkylation Only N-Cyclopropylglycine2 hours~ 12 hours+0.80High
Dual-Constraint 2-[Cyclopropyl(methyl)amino]acetic acid 4 - 8 hours > 48 hours +1.20 Exceptional

Data Interpretation: While 2-[Cyclopropyl(methyl)amino]acetic acid requires significantly longer coupling times during synthesis due to extreme steric hindrance, it yields an unparalleled >48-hour proteolytic half-life and a massive boost to lipophilicity, making it the superior choice for oral bioavailability optimization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems . They incorporate built-in analytical checkpoints to confirm success before proceeding to the next step, preventing the propagation of errors.

Protocol 1: Optimized Solid-Phase Peptide Synthesis (SPPS)

Causality: Standard HBTU/DIPEA coupling fails for this compound due to the severe steric clash of the N-cyclopropyl-N-methyl group. We utilize HATU/HOAt, which forms a highly reactive 7-aza-OBt active ester, combined with elevated temperatures (50°C) to overcome the activation energy barrier of the hindered secondary amine.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 mins).

  • Pre-Activation: In a separate vial, dissolve 4 equivalents (0.4 mmol) of 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA. Stir for 3 minutes to form the active ester.

  • Extended Coupling: Transfer the activated mixture to the resin. Heat the reaction vessel to 50°C using a microwave peptide synthesizer or heated block. Allow coupling to proceed for 4 to 8 hours.

  • Self-Validation Check (Micro-cleavage): Withdraw a few resin beads. Treat with 50 μ L of TFA/TIPS/H2O (95:2.5:2.5) for 15 minutes. Evaporate, reconstitute in acetonitrile, and analyze via LC-MS.

    • Decision Gate: If unreacted amine is detected (mass of the truncated sequence), perform a second coupling cycle (double coupling) before proceeding.

  • Capping & Cleavage: Once LC-MS confirms >95% conversion, cap any residual unreacted amines using acetic anhydride/pyridine (1:1) for 15 minutes. Proceed with the final global cleavage using standard TFA cocktails.

SPPSWorkflow Step1 1. Fmoc Deprotection (20% Piperidine in DMF) Step2 2. Pre-activation (HATU/HOAt, DIPEA) Step1->Step2 Wash Step3 3. Extended Coupling (4-12 hours, 50°C) Step2->Step3 Add Hindered AA Step4 4. LC-MS Validation (Micro-cleavage Check) Step3->Step4 Wash Step4->Step3 If Incomplete (Double Couple) Step5 5. Capping & Cleavage (Ac2O, then TFA Cocktail) Step4->Step5 If >95% Conversion

Fig 2: Self-validating SPPS workflow for sterically hindered N-alkylated amino acids.

Protocol 2: In Vitro Plasma Stability Assay

Causality: To accurately quantify the proteolytic resistance imparted by the modification, the assay must account for matrix effects and natural enzyme degradation over time.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human plasma at 37°C. Centrifuge at 10,000 x g for 5 minutes to remove lipid aggregates.

  • Self-Validating Incubation Setup:

    • Test Article: Spike the modified peptide into plasma to a final concentration of 5 μ M.

    • Positive Control: In a parallel vial, spike a native, unmodified peptide (e.g., standard Glycine backbone) to confirm the plasma's enzymatic activity is intact.

  • Time-Course Sampling: Incubate at 37°C. At time points (0, 1, 2, 4, 8, 24, and 48 hours), extract 50 μ L aliquots.

  • Quenching & Internal Standard: Immediately quench the extracted aliquots by adding 150 μ L of ice-cold acetonitrile containing a stable isotope-labeled Internal Standard (IS). The IS validates the extraction recovery and normalizes LC-MS/MS ionization fluctuations.

  • Analysis: Centrifuge the quenched samples at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode). Plot the peak area ratio (Analyte/IS) versus time to calculate the half-life ( T1/2​ ).

References

  • NextSDS. "2-[cyclopropyl(methyl)amino]acetic acid hydrochloride — Chemical Substance Information." NextSDS Chemical Database. [Link]

  • Mindt, M., et al. "Fermentative Production of N-Alkylated Glycine Derivatives by Recombinant Corynebacterium glutamicum Using a Mutant of Imine Reductase DpkA From Pseudomonas putida." Frontiers in Bioengineering and Biotechnology, vol. 7, 2019.[Link]

  • "Antimicrobial Activity of Peptidomimetics against Multidrug-Resistant Escherichia coli: A Comparative Study of Different Backbones." Journal of Medicinal Chemistry, vol. 55, no. 15, 2012.[Link]

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Safety & Regulatory Compliance

Safety

2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride proper disposal procedures

As a Senior Application Scientist, I recognize that handling versatile small molecule scaffolds like 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride requires rigorous operational discipline[1][2]. Widely utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling versatile small molecule scaffolds like 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride requires rigorous operational discipline[1][2]. Widely utilized in drug development and synthetic chemistry, this compound presents specific logistical and safety challenges due to its acute toxicity and irritant properties[1].

This guide provides a self-validating, step-by-step protocol for safe handling, spill mitigation, and RCRA/EPA-compliant disposal. By understanding the mechanistic causality behind these safety measures, laboratory personnel can ensure both personal protection and environmental compliance.

Chemical Profile & Hazard Characterization

Understanding the intrinsic hazards of a chemical is the foundation of any safety protocol. The hydrochloride salt of 2-[Cyclopropyl(methyl)amino]acetic acid is classified under several GHS hazard categories that dictate its handling requirements[1].

Table 1: Hazard Classifications and Operational Causality

Property / HazardClassification / DetailsCausality / Impact on Handling
CAS Number 2437650-41-2[1]Unique identifier for inventory, procurement, and waste tracking.
Acute Toxicity Acute Tox. 4 (H302+H312+H332)[1]Harmful via oral, dermal, and inhalation routes. Mandates strict particulate control.
Skin Irritation Skin Irrit. 2 (H315)[1]Causes skin irritation; requires impermeable barrier protection (e.g., nitrile).
Eye Irritation Eye Irrit. 2A (H319)[1]Causes serious eye irritation; mandates splash goggles over standard glasses.
Target Organ STOT SE 3 (H336)[1]May cause drowsiness or dizziness; necessitates adequate ventilation/fume hood use.

Operational Safety & Handling Protocols

Expertise & Experience Insight: The primary risk when handling powdered hydrochloride salts is aerosolization. Because this compound is an Acute Tox. 4 substance via inhalation and a STOT SE 3 respiratory/CNS hazard[1], engineering controls must prioritize the capture of fine particulates before they enter the operator's breathing zone.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the powder within a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a face velocity of 80–120 fpm.

    • Causality: This prevents the localized buildup of airborne dust that could trigger STOT SE 3 symptoms such as dizziness or respiratory irritation[1].

  • Personal Protective Equipment (PPE):

    • Gloves: Double-glove with standard nitrile gloves (minimum 4 mil thickness). Change outer gloves immediately if contaminated.

    • Eye Protection: Wear tightly sealed safety goggles. Standard safety glasses are insufficient against fine powders that cause Eye Irrit. 2A[1].

    • Respiratory: If handling outside a ventilated enclosure is unavoidable, don an N95 or P100 particulate respirator.

  • Static Mitigation: Use anti-static weighing boats and spatulas. Hydrochloride salts often hold static charges, causing the powder to disperse unpredictably when transferred, which increases inhalation risks.

Spill Response & Decontamination Protocol

A self-validating spill response ensures that any deviation from normal operations is immediately contained without escalating the hazard profile.

SpillResponse Start Spill Detected (2-[Cyclopropyl(methyl)amino]acetic acid HCl) Assess Assess Spill Volume Start->Assess Small Small Spill (< 50g) Assess->Small Large Large Spill (> 50g) Assess->Large PPE Don Advanced PPE (Respirator, Nitrile Gloves) Small->PPE Evacuate Evacuate Area & Contact EHS Large->Evacuate Contain Contain with Inert Absorbent (e.g., Vermiculite) PPE->Contain Dispose Dispose via EPA-Approved Hazardous Waste Facility Evacuate->Dispose EHS Managed Transfer Transfer to Closable, Labelled Salvage Container Contain->Transfer Transfer->Dispose

Decision tree and workflow for mitigating spills of Acute Tox. 4 hydrochloride salts.

Step-by-Step Spill Cleanup Methodology:

  • Isolate the Area: Mark out the contaminated area with signs and prevent access to unauthorized personnel[3].

  • Don Appropriate PPE: Ensure respiratory protection and double-nitrile gloves are worn before approaching the spill.

  • Containment (Solid Spill): Do not dry sweep. Lightly mist the powder with a compatible solvent (e.g., a small amount of water or isopropanol) to suppress dust generation, then cover with an inert absorbent like vermiculite[3].

    • Causality: Dry sweeping aerosolizes the Acute Tox. 4 powder, drastically increasing the inhalation risk.

  • Collection: Use a non-sparking scoop to transfer the absorbed mixture into a closable, labelled salvage container[3].

  • Decontamination: Wash the spill area with soap and plenty of water[4]. Collect all rinsate, as rinsate from Acute Tox. 4 materials is classified as hazardous waste and must not be discharged into standard drains[3][5].

Waste Segregation & Disposal Procedures

Proper disposal is critical for environmental compliance and laboratory safety. Because this compound is a hydrochloride salt, it introduces halogens (chlorine) into the waste stream, which dictates specific chemical destruction methods.

WasteSegregation Gen Waste Generation (Solid/Liquid) Check Halogenated Check (Contains HCl salt) Gen->Check Solid Solid Waste (Contaminated PPE/Powder) Check->Solid Liquid Liquid Waste (Aqueous/Organic Solvents) Check->Liquid BinS Halogenated Solid Waste Bin (Double-bagged) Solid->BinS BinL Halogenated Solvent Waste (Vented Carboy) Liquid->BinL Incinerate High-Temperature Incineration (Equipped with Scrubbers) BinS->Incinerate BinL->Incinerate

Segregation and disposal pathway for halogenated organic acid waste.

Step-by-Step Disposal Methodology:

  • Segregation: Classify all waste containing 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride as Halogenated Organic Waste .

    • Causality: The hydrochloride (HCl) component generates corrosive hydrogen chloride gas upon combustion. Segregating it ensures the waste facility processes it in an incinerator equipped with alkaline scrubbers[3].

  • Containerization:

    • Solid Waste: Place contaminated PPE, weigh boats, and paper towels into a double-lined, puncture-resistant hazardous waste box.

    • Liquid Waste: Collect reaction filtrates and rinsates in a chemically compatible HDPE carboy designated specifically for halogenated solvents.

  • Empty Container Management: Rinse empty reagent bottles three times with an appropriate solvent. Collect the rinsate and dispose of it as hazardous waste[4][5].

    • Causality: In the US and many other jurisdictions, rinsate from empty containers of acutely toxic materials contains sufficient residual product to require disposal as hazardous waste at an EPA-approved facility[4][5].

  • Final Destruction: Transfer the labelled containers to a specialized disposal company[3]. The ultimate disposal method must be high-temperature incineration in a chemical incinerator equipped with afterburners and scrubbers to neutralize halogenated byproducts[3].

References

  • NextSDS. "2-[cyclopropyl(methyl)amino]acetic acid hydrochloride — Chemical Substance Information." NextSDS Database. Validated URL: [Link]

  • Anderson Chemical Company. "SulfaVer 4 Sulfate Reagent SDS" (EPA Waste ID guidelines). Anderson Chemical. Validated URL: [Link]

  • Shepherd University. "Material Safety Data Sheets" (Acute Tox 4 Disposal Protocols). Shepherd University EHS. Validated URL: [Link]

  • Environmental Protection Agency (EPA Ireland). "SAFETY DATA SHEET: Acute Tox. 4" (Incineration and scrubber guidelines). EPA Ireland. Validated URL: [Link]

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